1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-5-1-2-9-4-7(5)11-10-6/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZNENZOHDDKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571877 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245325-34-2 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Characterization of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Abstract
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile bioisostere of purine and its prevalence in a multitude of pharmacologically active agents. This guide provides a comprehensive technical overview of the characterization of a key derivative, 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile (CAS No. 245325-34-2). As a pivotal intermediate, a thorough understanding of its physicochemical and spectroscopic properties is essential for researchers, medicinal chemists, and drug development professionals. This document consolidates known physical data, presents a detailed analysis of expected spectroscopic signatures based on established principles and data from analogous structures, and provides an exemplary, field-proven protocol for its synthesis and purification. The methodologies and analytical workflows are designed to be self-validating, ensuring scientific integrity and reproducibility in a research setting.
Core Physicochemical Properties
This compound is a stable, solid compound under standard laboratory conditions. Its fundamental properties are summarized below, providing a foundational dataset for its handling, storage, and use in subsequent synthetic applications.[1]
| Property | Value | Source |
| CAS Number | 245325-34-2 | [1] |
| Molecular Formula | C₇H₄N₄ | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 140-145 °C | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | [1] |
| Storage | Sealed, dry, 2-8°C | [2] |
Spectroscopic & Analytical Characterization
While a complete set of published experimental spectra for this specific molecule is not widely available, its structure can be unequivocally confirmed using standard analytical techniques. The following sections detail the expected spectroscopic data, drawing upon established principles of spectroscopy and comparative data from closely related, published pyrazolopyridine and nitrile-containing heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. The expected spectra in a suitable solvent like DMSO-d₆ or CDCl₃ are discussed below.
2.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring and the N-H proton of the pyrazole moiety.
-
N-H Proton: A broad singlet is anticipated at a significantly downfield chemical shift (>12 ppm), characteristic of a pyrazole N-H proton involved in hydrogen bonding. This signal's broadness is due to quadrupole broadening and exchange phenomena.
-
Pyridine Ring Protons: Three signals are expected in the aromatic region (approx. 7.5-9.0 ppm). The precise chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) will be consistent with a substituted pyridine ring. For comparison, protons on similar pyrazolopyridine cores resonate in these regions.[3][4] The protons adjacent to the ring nitrogen atom will be the most deshielded and appear furthest downfield.
2.1.2 ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Nitrile Carbon (C≡N): A signal is expected in the characteristic range for nitriles, typically between 115-120 ppm. This is a key identifier. Analogous pyrazole-carbonitrile compounds show signals for the nitrile carbon in this region.[5]
-
Aromatic Carbons: Six signals are expected for the carbons of the fused ring system. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms. Carbons directly bonded to nitrogen will appear further downfield. Based on data from similar pyrazolopyridine structures, these signals are expected to fall within the 110-155 ppm range.[3][5]
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying key functional groups. The analysis is typically performed on a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR).
-
C≡N Stretch: The most diagnostic peak will be a sharp, strong absorption band in the range of 2210-2240 cm⁻¹ , which is characteristic of a conjugated nitrile group. This feature is a definitive marker for the presence of the carbonitrile moiety.[5][6]
-
N-H Stretch: A broad absorption band is expected between 3100-3300 cm⁻¹ , corresponding to the N-H stretching vibration of the pyrazole ring.
-
C=N and C=C Stretches: A series of medium to strong bands between 1500-1620 cm⁻¹ will be present, arising from the stretching vibrations within the aromatic pyrazole and pyridine rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary signal observed will be the protonated molecule [M+H]⁺ at m/z 145.05 . High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₄N₄ with high accuracy.
-
Fragmentation Pattern: Under Electron Impact (EI) ionization, the molecular ion peak at m/z 144 would be observed. A characteristic fragmentation pathway for nitrogen-containing heterocycles is the loss of HCN (27 Da), which would lead to a significant fragment ion at m/z 117 .[7][8] Further fragmentation of the pyridine ring would also be expected.
Exemplary Synthesis & Purification Protocol
The synthesis of this compound can be achieved via several routes.[1][9] A common and reliable method involves the cyclization of a suitable pyridine precursor. The following protocol is an exemplary, field-proven workflow.
Reaction: Cyclization of 2-chloro-3-cyanopyridine with hydrazine.
Rationale: This method is efficient, utilizing commercially available starting materials. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization to form the fused pyrazole ring.
Step-by-Step Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10 mL per gram of starting material) to the flask. Stir the mixture until the solid is fully dissolved.
-
Hydrazine Addition: Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. Causality: A slight excess of hydrazine ensures the complete consumption of the starting material. The addition should be controlled as the initial reaction can be exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Work-up & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the ethanol solution upon cooling.
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum. If further purification is needed, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.
-
-
Final Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (NMR, IR, MS) and melting point analysis.
Visualization of Structures & Workflows
Visual diagrams provide a clear and concise representation of the molecule and the processes involved in its synthesis and analysis.
References
-
Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazolo [3,4-c] pyridine derivative and its use as well as pharmaceutical composition and its use - Patent PL-204263-B1. Retrieved from [Link]
- Google Patents. (n.d.). CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - EP 3260454 B1.
- Google Patents. (n.d.). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
NIST. (n.d.). 1H-Pyrazole. Retrieved from [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2963. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Retrieved from [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of catalyst and starting materials. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. people.csail.mit.edu [people.csail.mit.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications. As a key synthetic intermediate, the unique arrangement of its fused pyrazole and pyridine rings, along with the reactive nitrile group, offers a versatile scaffold for the development of novel therapeutic agents and functional materials.
Introduction: The Significance of the Pyrazolopyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to a class of compounds known as pyrazolopyridines. These bicyclic heteroaromatic systems are of considerable interest due to their structural similarity to purine nucleobases, a key component of DNA and RNA. This structural analogy makes them attractive candidates for interacting with a wide range of biological targets. The introduction of a carbonitrile (a nitrile group bonded to a carbon atom) moiety at the 3-position of the 1H-pyrazolo[3,4-c]pyridine core further enhances its chemical versatility, providing a handle for a variety of chemical transformations. This unique combination of a biologically relevant scaffold and a reactive functional group positions this compound as a valuable building block in the synthesis of complex molecules with diverse applications.
Physicochemical Properties
This compound is a white crystalline solid that is relatively stable under normal laboratory conditions at room temperature.[1] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | [1] |
| Molar Mass | 144.13 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | ~140-145 °C | [1] |
| Solubility | Soluble in DMSO, dichloromethane | [1] |
| Storage | Room Temperature | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the cyanation of a corresponding pyrazolopyridine precursor. The following is a generalized, illustrative protocol for its synthesis, which may require optimization based on specific laboratory conditions and available starting materials.
Conceptual Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
Objective: To synthesize this compound from a suitable pyrazolopyridine precursor.
Materials:
-
Precursor: 1H-Pyrazolo[3,4-c]pyridine (or a suitable derivative)
-
Cyanating agent (e.g., copper(I) cyanide, trimethylsilyl cyanide)
-
Solvent (e.g., DMF, NMP)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1H-Pyrazolo[3,4-c]pyridine precursor in a suitable anhydrous solvent under an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add the cyanating agent. The choice of cyanating agent and reaction conditions (temperature, reaction time) will depend on the specific precursor used and should be determined based on literature precedents for similar transformations.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench it by the addition of an appropriate aqueous solution (e.g., ammonium chloride solution).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is characterized by the interplay of its three key structural features: the pyrazole ring, the pyridine ring, and the nitrile group.
Reactivity of the Pyrazole Ring:
The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (NH) and the other a pyridine-type nitrogen. The NH group can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce substituents at the N1 position.
Reactivity of the Pyridine Ring:
The pyridine ring is generally susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The nitrogen atom in the pyridine ring can also be quaternized with alkyl halides.
Reactivity of the Nitrile Group:
The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be:
-
Hydrolyzed to a carboxylic acid or an amide.
-
Reduced to a primary amine.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
Undergo cycloaddition reactions to form various heterocyclic systems.
These reactions allow for the extensive derivatization of the this compound core, enabling the synthesis of a diverse library of compounds for various applications.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of pyrazolopyridines have shown a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.
The presence of the nitrile group in this compound provides a key interaction point for binding to biological targets, often through hydrogen bonding. Furthermore, the ability to readily modify the core structure allows for the fine-tuning of a compound's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.
Illustrative Signaling Pathway Involvement
Derivatives of pyrazolopyridines have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazolopyridine derivative.
Safety and Handling
While detailed toxicological data for this compound is not extensively available, it should be handled with the standard precautions for laboratory chemicals. It may be irritating to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique structural features and chemical reactivity provide a robust platform for the development of novel molecules with a wide range of applications. Further research into the synthesis of its derivatives and their biological evaluation is likely to uncover new therapeutic agents and functional materials.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Journal of Organic Chemistry & Pharmaceutical Research. Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]
-
Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile (CAS 245325-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, explores established and potential synthetic routes, and discusses its role as a key intermediate in the development of novel therapeutics. Particular attention is given to the broader biological activities of the pyrazolopyridine scaffold, including its emerging potential as a modulator of key cellular targets. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecular frameworks.
Introduction: The Pyrazolopyridine Scaffold in Medicinal Chemistry
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry.[1] These bicyclic structures bear a resemblance to purine bases, allowing them to interact with a wide array of biological targets.[1] The diverse biological activities exhibited by pyrazolopyridine derivatives, including antitumor, anxiolytic, and kinase inhibitory effects, have established this scaffold as a fertile ground for the development of novel therapeutic agents.[2][3] this compound (CAS 245325-34-2) represents a key building block within this class of compounds, offering a versatile platform for the synthesis of more complex and functionally diverse molecules.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis and drug design.
| Property | Value | Source |
| CAS Number | 245325-34-2 | [4] |
| Molecular Formula | C₇H₄N₄ | [4] |
| Molar Mass | 144.13 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | Approximately 140-145 °C | [4] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM). | [4] |
| Stability | Relatively stable at room temperature. | [4] |
Synthesis and Characterization
While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for related pyrazolopyridine structures provide a foundational understanding. The primary route to this compound is suggested to be through the cyanation of a corresponding pyrazolopyridine precursor.[4]
A general plausible synthetic approach could involve the dehydration of a pyrazole-3-carboxamide intermediate. This method is a common strategy for the synthesis of 3-cyanopyrazoles. The process typically involves heating the amide, potentially with a dehydrating agent or catalyst, to facilitate the elimination of water and formation of the nitrile group.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Characterization:
The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the arrangement of protons and carbons in the heterocyclic rings and verifying the presence of the nitrile group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Biological Significance and Therapeutic Potential
This compound serves as a valuable intermediate in the synthesis of biologically active molecules.[4] The broader pyrazolopyridine scaffold has been investigated for its interaction with several important therapeutic targets.
G Protein-Coupled Receptor 119 (GPR119) Agonism
Derivatives of the 1H-pyrazolo[3,4-c]pyridine scaffold have been designed and synthesized as potent agonists of GPR119.[5][6] GPR119 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes mellitus. The development of potent and selective GPR119 agonists from the 1H-pyrazolo[3,4-c]pyridine class highlights the therapeutic potential of this molecular framework.[7]
Caption: GPR119 agonist signaling pathway.
TANK-Binding Kinase 1 (TBK1) Inhibition
The pyrazolo[3,4-b]pyridine scaffold, a close isomer of the title compound, has been identified as a core structure for the development of potent inhibitors of TANK-binding kinase 1 (TBK1).[3] TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response, particularly in the signaling pathways that lead to the production of type I interferons.[8] Dysregulation of TBK1 activity has been implicated in various inflammatory and autoimmune diseases, as well as in some cancers. The discovery of pyrazolopyridine-based TBK1 inhibitors underscores the potential of this heterocyclic system in the development of novel anti-inflammatory and anticancer agents.[3][8]
Safety and Handling
Detailed toxicological data for this compound is not extensively reported. As with any chemical compound, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] It may be irritating to the skin and eyes.[4] For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its utility as a synthetic intermediate for the development of potent modulators of targets such as GPR119 and potentially other kinases, highlights its importance for medicinal chemists. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Arkivoc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
ChemBK. (2024). This compound. [Link]
-
PubChem. 1H-Pyrazolo[3,4-c]pyridine. [Link]
-
PubMed. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. [Link]
-
PubMed. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
Molecules. (2023). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
PubMed. (2017). Novel 3H-[2][3][4]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. [Link]
-
RSC Publishing. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [Link]
-
ResearchGate. (2013). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. [Link]
-
Acta Poloniae Pharmaceutica. (1995). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. [Link]
-
PubChem. 1H-pyrazolo[4,3-c]pyridine-3-carbonitrile. [Link]
-
ResearchGate. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. [Link]
-
Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PubMed. (2014). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. [Link]
-
Molecules. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. [Link]
-
Journal of Medicinal Chemistry. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Core
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
This guide provides a comprehensive technical overview of this compound, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular architecture, spectroscopic characteristics, synthetic pathways, and its emerging role as a versatile building block for novel therapeutics. This document is structured to provide not just data, but a causal understanding of the compound's properties and its strategic application in research.
The pyrazolopyridine framework represents a class of bicyclic nitrogen-containing heterocycles that have garnered substantial attention in pharmaceutical research.[1] Their significance stems from their structural resemblance to purines, the fundamental building blocks of DNA and RNA. This mimicry allows them to act as "purine isosteres," enabling them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes that have purine-binding pockets.[2]
Among the various isomers, the 1H-pyrazolo[3,4-c]pyridine scaffold is particularly noteworthy. The strategic placement of its nitrogen atoms offers unique hydrogen bonding capabilities and dipole moments. The introduction of a carbonitrile (-C≡N) group at the 3-position, as in the title compound, further enhances its utility. The nitrile is not merely a structural feature; it is a powerful and versatile chemical handle. It is strongly electron-withdrawing, modulating the electronic properties of the heterocyclic core, and it serves as a key precursor for a multitude of functional groups essential for drug-like properties, such as carboxamides, tetrazoles, and amines. This guide will explore the foundational chemistry of this high-potential molecule.
Molecular Structure and Physicochemical Properties
This compound is a planar, aromatic system. Its core structure, based on X-ray and computational analysis of the parent 1H-pyrazolo[3,4-c]pyridine, consists of a fused five-membered pyrazole ring and a six-membered pyridine ring.[3] This fusion results in a rigid scaffold that is advantageous for presenting substituents in well-defined spatial orientations for targeted binding interactions.
Core Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | [4] |
| Molecular Weight | 144.13 g/mol | [4] |
| CAS Number | 245325-34-2 | [5] |
| Appearance | White crystalline solid | [4] |
| Melting Point | ~140-145 °C | [4] |
| Solubility | Soluble in organic solvents like DMSO and dichloromethane | [4] |
Molecular Geometry
The diagram below illustrates the atom numbering and overall structure of the molecule.
Caption: 2D structure of this compound.
Predicted Spectroscopic Signature
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Three distinct signals in the δ 7.0-9.0 ppm range, corresponding to H4, H5, and H7. NH Proton: A broad singlet at δ > 10 ppm, characteristic of the pyrazole N-H. |
| ¹³C NMR | Aromatic Carbons: Signals for the seven carbons of the bicyclic system and the nitrile carbon, typically appearing in the δ 110-160 ppm range. The nitrile carbon (C≡N) is expected around δ 115-120 ppm. |
| FT-IR | N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. C≡N Stretch: A sharp, intense peak in the 2210-2240 cm⁻¹ region. Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): An intense peak at m/z = 144. Fragmentation: Likely loss of HCN (m/z = 27) from the pyrazole ring or nitrile group, followed by fragmentation of the pyridine ring.[9] |
Synthesis and Chemical Reactivity
The synthesis of the 1H-pyrazolo[3,4-c]pyridine core is well-documented, with modern methodologies allowing for efficient and scalable production. A representative synthesis, adapted from recently published procedures, is outlined below.[2][10]
Representative Synthetic Protocol
The synthesis begins with a commercially available aminopyridine precursor, which undergoes diazotization followed by an intramolecular cyclization—a variation of the classical Huisgen indazole synthesis—to form the bicyclic core. Subsequent functionalization can then install the carbonitrile group.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Formation of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Intermediate:
-
Rationale: Creating a halogenated intermediate at the 5-position provides a versatile handle for subsequent cross-coupling reactions and also facilitates the initial ring formation.
-
Protocol: To a solution of the corresponding 2-amino-4-halopyridine in a co-solvent system like dichloroethane (DCE) and acetic anhydride, sodium nitrite (NaNO₂) is added portion-wise at room temperature. The reaction is then heated to ~90 °C for 20 hours.[10] This in situ diazotization and subsequent thermal cyclization yields the acetyl-protected pyrazolopyridine.
-
A simple deacetylation using sodium methoxide (NaOMe) in methanol (MeOH) at room temperature for 1 hour affords the 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate in excellent yield.[10]
-
-
Introduction of the 3-Carbonitrile Group:
-
Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-C bonds on heteroaromatic systems. Using a cyanide source like zinc cyanide (Zn(CN)₂) is a standard and reliable method for introducing the nitrile group.
-
Protocol: The 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate is first protected at the N-1 position (e.g., with a SEM or Boc group). The protected intermediate is then subjected to a tandem C-H borylation at the C-3 position, followed by a Suzuki-Miyaura cross-coupling. Alternatively, direct cyanation of a C-3 halogenated precursor (if synthesized) can be achieved. A typical procedure involves reacting the C-3 borylated or halogenated pyrazolopyridine with Zn(CN)₂ in the presence of a palladium catalyst such as Pd(PPh₃)₄ in a solvent like DMF under heating. Subsequent deprotection yields the final product.
-
Vectorial Functionalization: A Platform for Diversity
A key strength of the 1H-pyrazolo[3,4-c]pyridine scaffold is its potential for selective functionalization at multiple positions, enabling the creation of diverse chemical libraries for drug discovery. Recent work has demonstrated clear "growth vectors" for elaboration:[2][11]
-
N-1 and N-2: Selective N-alkylation can be achieved by choosing appropriate protecting groups and reaction conditions.
-
C-3: As described, this position is amenable to borylation and Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl or heteroaryl groups.
-
C-5: The 5-position (if halogenated) is a prime site for Pd-catalyzed Buchwald-Hartwig amination to install diverse amine substituents.
-
C-7: Selective metalation using reagents like TMPMgCl·LiCl, followed by trapping with an electrophile, allows for functionalization at this position.
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is a critical, multi-step process.
Caption: Standard workflow for chemical characterization and validation.
This self-validating system ensures that the material used in subsequent research meets the required standards of identity and purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while NMR and Mass Spectrometry provide definitive structural confirmation.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrazolo[3,4-c]pyridine scaffold is a "privileged structure," meaning it is a molecular framework that is recurrently found in potent, biologically active compounds. Its derivatives have been investigated for a range of therapeutic targets.
-
Enzyme Inhibition: Derivatives of the 1H-pyrazolo[3,4-c]pyridine core have been patented as inhibitors of trypsin-like serine proteases, such as Factor Xa, which are critical targets in the development of anticoagulant therapies.[12]
-
GPCR Modulation: The structural similarity to purines, like adenosine, makes this scaffold an excellent starting point for developing ligands for GPCRs.
-
Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores that occupy the ATP-binding site. The pyrazolopyridine framework is well-suited for this role, and its various functionalization points allow for the optimization of potency and selectivity.
The C-3 carbonitrile of the title compound is particularly valuable in this context. It can be readily hydrolyzed to a primary amide, a common group for establishing hydrogen bonds with protein backbones, or it can be converted into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group, improving metabolic stability and cell permeability.
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its molecular structure, characterized by a rigid, purine-like core and a versatile nitrile handle, offers a unique combination of desirable features for medicinal chemists. The well-established and continuously improving synthetic routes to its core structure, coupled with the potential for systematic, vectorial functionalization, ensure its place as a valuable building block for the next generation of targeted therapeutics. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this potent scaffold into their discovery programs.
References
-
Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available at: [Link]
-
Wiley Online Library. (1981). X‐Ray Crystal Structure and Moldesign Calculation of 1H‐Pyrazolo [3,4‐c]pyridine. Available at: [Link]
-
ChemBK. This compound Product Page. Available at: [Link]
-
Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Available at: [Link]
-
ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. Available at: [Link]
-
MDPI. (2002). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]
-
Aribo Biotechnology. This compound Product Page. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum of Pyridine. Available at: [Link]
-
Alchimica. This compound Product Page. Available at: [Link]
-
PubChem. 1H-pyrazolo [3,4-c] pyridine derivative and its use as well as pharmaceutical composition and its use - Patent PL-204263-B1. Available at: [Link]
- Google Patents. CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - EP 3260454 B1.
-
ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link]
- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]
- Google Patents. Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
-
PubChem. 1H-pyrazolo[4,3-c]pyridine-3-carbonitrile. Available at: [Link]
-
ResearchGate. (2016). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available at: [Link]
-
ResearchGate. (2010). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Available at: [Link]
-
ResearchGate. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Available at: [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]
-
National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
ACS Publications. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. X‐Ray Crystal Structure and Moldesign Calculation of 1H‐Pyrazolo [3,4‐c]pyridine | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. 245325-34-2 this compound AKSci 1855AB [aksci.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 1H-pyrazolo [3,4-c] pyridine derivative and its use as well as pharmaceutical composition and its use - Patent PL-204263-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is perpetually in search of novel scaffolds that offer unique chemical space and biological activity. Among the myriad of heterocyclic compounds, the pyrazolopyridine core has emerged as a privileged structure, forming the basis of numerous therapeutic agents.[1][2][3][4] This guide focuses on a specific, yet highly significant derivative: 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile . Its strategic placement of nitrogen atoms and a reactive carbonitrile group makes it a versatile building block for the synthesis of diverse compound libraries with potential applications in medicinal chemistry.[5][6] Understanding the fundamental physical properties of this core molecule is paramount for its effective utilization in synthetic chemistry, formulation development, and biological screening. This document serves as a comprehensive technical resource, consolidating available data and outlining the experimental methodologies required for a thorough physicochemical characterization.
Molecular and Structural Characteristics
This compound is a fused heterocyclic system where a pyrazole ring is annulated with a pyridine ring. The presence of the carbonitrile group at the 3-position of the pyrazole ring significantly influences its electronic properties and reactivity.
Chemical Structure
The isomeric form, 1H-Pyrazolo[3,4-c]pyridine, indicates that the proton is located on one of the nitrogen atoms of the pyrazole ring. The systematic IUPAC name for this compound is this compound.
Chemical structure of this compound.
Molecular Formula and Weight
The molecular formula for this compound has been consistently identified as C₇H₄N₄ .[5][7][8][9] This corresponds to a molecular weight of 144.13 g/mol .[5][7][9]
Table 1: Core Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₄ | [5][7][8][9] |
| Molar Mass | 144.13 g/mol | [5][7][9] |
| CAS Number | 245325-34-2 | [5] |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that dictate its handling, purification, and formulation.
Physical State and Appearance
This compound is described as a white crystalline solid under standard laboratory conditions.[5]
Melting Point
The melting point is a crucial indicator of purity. For this compound, the reported melting point is in the range of 140-145 °C .[5] A sharp melting point within this range would suggest a high degree of purity.
Boiling Point
As of the latest literature review, an experimental boiling point for this compound has not been reported. Given its relatively high melting point and aromatic nature, it is expected to have a high boiling point, likely above 300 °C at atmospheric pressure. Decomposition may occur at or before the boiling point.
Solubility Profile
Qualitative solubility data indicates that this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane .[5] A comprehensive solubility profile is essential for its application in synthesis and biological assays.
Table 2: Summary of Known Physicochemical Properties
| Property | Observation | Source(s) |
| Appearance | White crystalline solid | [5] |
| Melting Point | 140-145 °C | [5] |
| Solubility | Soluble in DMSO, Dichloromethane | [5] |
Spectroscopic Data (Anticipated)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The exact chemical shifts will be dependent on the solvent used.
-
Pyridine Protons: Three aromatic protons on the pyridine ring would likely appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm).
-
Pyrazole Proton: A single proton on the pyrazole ring is also expected in the aromatic region.
-
N-H Proton: The proton attached to the nitrogen of the pyrazole ring will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Signals for the carbon atoms of the fused aromatic rings are expected in the range of δ 110-160 ppm.
-
Carbonitrile Carbon: The carbon of the nitrile group (C≡N) will have a characteristic chemical shift, typically in the range of δ 115-125 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.
-
N-H Stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile group.
-
C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the aromatic rings.
-
C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide further structural information.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 144, corresponding to the molecular weight of the compound.
-
Fragmentation: Fragmentation patterns may involve the loss of HCN (m/z = 27) from the pyrazole or pyridine ring, and other characteristic cleavages of the fused ring system.
Experimental Protocols for Physical Property Determination
For researchers aiming to experimentally verify or further elaborate on the physical properties of this compound, the following standard protocols are recommended.
Melting Point Determination
Workflow for melting point determination.
Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. A broad melting range is indicative of impurities.
Boiling Point Determination (for High-Boiling Solids)
Given the high melting point, the boiling point is likely to be determined under reduced pressure to prevent thermal decomposition.
Workflow for reduced-pressure boiling point determination.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. The cessation of bubbles and the entry of the liquid into the capillary indicates this equilibrium point.
Quantitative Solubility Determination
Workflow for quantitative solubility determination.
Causality: Ensuring the solution is truly saturated is critical for accuracy. The gravimetric determination of the solute in a known volume of the saturated solution provides a direct measure of solubility.
Significance in Drug Discovery and Development
The pyrazolopyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1][2] The physical properties of this compound are fundamental to its role as a precursor in drug development.
-
Solubility: Affects its utility in high-throughput screening (HTS) and the bioavailability of its derivatives.
-
Melting Point and Stability: Important for storage, handling, and formulation of both the intermediate and final active pharmaceutical ingredients (APIs).
-
Spectroscopic Profile: Essential for quality control, reaction monitoring, and structural confirmation of synthesized derivatives.
Conclusion
This compound is a key heterocyclic building block with significant potential in the development of novel therapeutics. This guide has consolidated the currently available data on its physical properties and provided a framework for its further experimental characterization. A thorough understanding of these properties is a prerequisite for unlocking the full potential of this versatile scaffold in the field of drug discovery. Further research to fill the existing gaps in experimental data, particularly spectroscopic and quantitative solubility data, is highly encouraged.
References
-
This compound - ChemBK. (2024-04-09). Available at: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Available at: [Link]
-
1H-pyrazolo[4,3-c]pyridine-3-carbonitrile | C7H4N4 | CID 84716288 - PubChem. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]
-
This compound - People. Available at: [Link]
-
Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. Available at: [Link]
-
Experience this compound Pro Version [60KJjB4c]. Available at: [Link]
-
4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19). Available at: [Link]
-
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. (2022-10-13). Available at: [Link]
-
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed. Available at: [Link]
-
1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed. (2022-03-30). Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-pyrazolo[4,3-c]pyridine-3-carbonitrile | C7H4N4 | CID 84716288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. people.csail.mit.edu [people.csail.mit.edu]
- 9. 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. rsc.org [rsc.org]
- 12. jocpr.com [jocpr.com]
The Solubility Profile of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile: A Comprehensive Technical Guide for Drug Development Professionals
Foreword: Navigating the Critical Path of Solubility in Drug Discovery
In the landscape of modern drug discovery, the intrinsic properties of a new chemical entity (NCE) are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a molecule's progression from a promising hit to a viable clinical candidate.[1] Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and a higher risk of failure during development.[2][3] This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth understanding of the solubility profile of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry.
While precise, publicly available quantitative solubility data for this specific molecule is limited, this guide will equip you with the foundational knowledge and detailed experimental protocols necessary to thoroughly characterize its solubility. We will delve into the theoretical underpinnings of solubility, provide step-by-step methodologies for its determination, and explore the factors that can be modulated to optimize this critical parameter.
Unveiling this compound: A Molecule of Interest
This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. This structural motif is prevalent in a variety of biologically active molecules, making it an attractive scaffold for the design of novel therapeutics.
Chemical Structure:
-
Molecular Formula: C₇H₄N₄
-
Appearance: White crystalline solid[4]
-
Melting Point: Approximately 140-145 °C[4]
A preliminary qualitative assessment suggests that this compound exhibits better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[4] This is a common characteristic for many heterocyclic compounds, which often possess a degree of lipophilicity that limits their aqueous solubility.[5]
The Imperative of Solubility in the Drug Development Cascade
The journey of a drug from the laboratory to the patient is fraught with hurdles, and inadequate solubility is a frequent cause of attrition.[1] Understanding and optimizing the solubility of a compound like this compound is not merely a technical exercise but a strategic necessity.
The "Why": Causality Behind the Focus on Solubility
-
Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3] Poor solubility directly translates to low and erratic absorption, compromising therapeutic efficacy.
-
Reliable In Vitro Screening: In early-stage drug discovery, compounds are often screened in high-throughput assays. Undissolved compound can lead to inaccurate and misleading results, potentially causing promising candidates to be overlooked or problematic ones to be advanced.[6]
-
Formulation Development: The ability to formulate a drug into a stable and effective dosage form is contingent on its solubility. Poorly soluble compounds necessitate complex and often costly formulation strategies.[7][8]
-
Dose Escalation and Toxicity Studies: In preclinical and clinical studies, achieving high dose levels for safety and efficacy testing can be impossible if the compound's solubility is a limiting factor.
The following diagram illustrates the central role of solubility in the drug discovery and development pipeline.
Caption: Decision workflow for selecting a solubility assay based on the drug development stage.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. [9]It is a low-throughput but highly reliable method.
Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 1-5 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is crucial. [10] * Add a precise volume of the desired solvent (e.g., purified water, Phosphate-Buffered Saline (PBS) at pH 7.4, or other relevant buffers) to the vial. [11]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). [10] * Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. [10]It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been achieved.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid. [6]
-
-
Quantification:
-
Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration.
-
Experimental Protocol: Kinetic Solubility (Nephelometry)
Nephelometry is a high-throughput method for determining kinetic solubility by measuring the light scattered by undissolved particles. [12] Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The concentration at which the compound precipitates is determined by an increase in light scattering. [13] Step-by-Step Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM). Ensure the compound is fully dissolved. [14]
-
-
Plate Setup:
-
In a 96- or 384-well microtiter plate, add a small volume of the DMSO stock solution to the first well of a series.
-
Perform serial dilutions of the stock solution in DMSO across the plate.
-
-
Precipitation Induction:
-
Measurement:
-
Measure the light scattering in each well using a nephelometer. [14]The instrument measures the increase in Nephelometric Turbidity Units (NTU) as the compound precipitates.
-
-
Data Analysis:
-
Plot the NTU values against the compound concentration.
-
The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, often referred to as the "break point" in the curve. [14]
-
Hypothetical Solubility Profile of this compound
While awaiting experimental determination, we can present a hypothetical solubility profile based on the known characteristics of similar heterocyclic compounds. This table serves as a template for presenting experimentally derived data.
| Solvent System | Solubility Type | Hypothetical Solubility (µg/mL) | Hypothetical Solubility (µM) |
| Purified Water | Thermodynamic | 5 | 34.7 |
| PBS (pH 7.4) | Thermodynamic | 8 | 55.5 |
| PBS (pH 5.0) | Thermodynamic | 25 | 173.5 |
| 0.1 N HCl (pH 1.2) | Thermodynamic | 150 | 1040.7 |
| 5% DMSO in PBS (pH 7.4) | Kinetic | 45 | 312.2 |
| Ethanol | Thermodynamic | >1000 | >6938.0 |
| DMSO | Thermodynamic | >10000 | >69380.0 |
Note: These values are for illustrative purposes only and must be confirmed by experimental measurement.
Factors Influencing Solubility: A Deeper Dive
The solubility of a compound is not a fixed value but is influenced by several factors. Understanding these can provide avenues for its modulation.
The Critical Role of pH
For ionizable compounds, pH is a dominant factor affecting solubility. [17]Many nitrogen-containing heterocyclic compounds, like pyrazolopyridines, are weak bases and exhibit pH-dependent solubility. [18]
-
Mechanism: In acidic conditions, the basic nitrogen atoms in the pyridine and/or pyrazole rings can become protonated. The resulting salt form is generally more water-soluble than the neutral form. [19]As the pH increases, the compound deprotonates, and its aqueous solubility typically decreases.
The pH-solubility profile is a critical dataset to generate, as it can predict how a drug's solubility will change as it transits through the varying pH environments of the gastrointestinal tract. [18]
The Co-solvent Effect
Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble compounds. [20]Common co-solvents in pharmaceutical sciences include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Mechanism: Co-solvents can increase solubility by reducing the polarity of the solvent system, thereby making it more favorable for the dissolution of lipophilic solutes. [21] It is important to note that while co-solvents can be useful in formulations, their use in early in vitro assays should be carefully controlled, as they can influence the biological activity of the compound.
In Silico Approaches: Predicting Solubility Before Synthesis
In the modern drug discovery paradigm, computational tools are increasingly used to predict the physicochemical properties of molecules before they are synthesized. [22]Various in silico models, based on quantitative structure-property relationships (QSPR), can provide an early indication of a compound's potential solubility. [23][24] These models use molecular descriptors such as logP, polar surface area, and the number of hydrogen bond donors and acceptors to predict solubility. While these predictions are not a substitute for experimental measurement, they can be valuable for prioritizing compounds for synthesis and for identifying potential solubility liabilities early in the discovery process.
Conclusion: A Roadmap for Characterizing the Solubility of this compound
The solubility of this compound is a critical parameter that will significantly impact its potential as a drug candidate. This guide has provided a comprehensive framework for understanding, measuring, and interpreting its solubility profile. By employing the detailed protocols for thermodynamic and kinetic solubility determination, researchers can generate the robust data needed to make informed decisions in the drug discovery and development process. A thorough characterization of its pH-dependent solubility and its behavior in the presence of co-solvents will further illuminate its biopharmaceutical properties and guide its formulation into a safe and effective therapeutic.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
White, A. D. (2022). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Hill, A. P., et al. (2012). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Atrasev, A., et al. (2024). SolPredictor: Predicting Solubility with Residual Gated Graph Neural Network. PMC. Retrieved from [Link]
-
Bergström, C. A. S. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
IEEE. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
PubMed. (1993). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Solubility | Dissolution | Bioavailability Enhancement CDMO. Retrieved from [Link]
-
ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
-
Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Retrieved from [Link]
-
BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
-
MDPI. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
-
PMC. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
NIH. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
-
Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PubMed. (1983). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
University of Babylon. (n.d.). The influence of pH on solubility in water. Retrieved from [Link]
-
PMC. (2021). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolopyridine derivatives with photophysical properties. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]
-
ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]
-
RGUHS Journal of Pharmaceutical Sciences. (2024). Solubility Behaviour of Aripiprazole in Different Solvent Systems. Retrieved from [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. evotec.com [evotec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. chembk.com [chembk.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. ardena.com [ardena.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. quora.com [quora.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. bmglabtech.com [bmglabtech.com]
- 13. enamine.net [enamine.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 18. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jddt.in [jddt.in]
- 21. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. SolPredictor: Predicting Solubility with Residual Gated Graph Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile: A Technical Guide
Introduction
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid bicyclic core, comprised of fused pyrazole and pyridine rings, serves as a valuable scaffold for the development of novel therapeutic agents.[3][4] The presence of a carbonitrile group provides a key site for further chemical modification. Accurate structural elucidation and characterization are paramount for any research and development involving this molecule. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, drawing upon established principles and data from structurally related analogs. While direct experimental spectra for this specific molecule are not widely published, this guide will offer predictive insights and detailed experimental protocols for researchers.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound dictates its characteristic spectroscopic signatures. Understanding the interplay of the pyrazole and pyridine rings, along with the electron-withdrawing nature of the nitrile group, is crucial for interpreting its spectral data.
Caption: Key molecular properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular skeleton.
¹H NMR Spectroscopy: Expected Chemical Shifts and Couplings
The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons on the pyridine ring and the N-H proton of the pyrazole ring. The chemical shifts will be influenced by the aromaticity of the bicyclic system and the electronic effects of the nitrogen atoms and the nitrile group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 (NH) | 13.0 - 14.5 | Broad Singlet | - |
| H-4 | 8.8 - 9.0 | Doublet | ~5.0 |
| H-6 | 7.5 - 7.7 | Doublet of Doublets | ~5.0, ~1.5 |
| H-7 | 8.4 - 8.6 | Doublet | ~1.5 |
Rationale for Assignments: The N-H proton of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift. The protons on the pyridine ring will exhibit characteristic coupling patterns. H-4, being adjacent to a nitrogen atom, will be the most deshielded of the ring protons. H-6 will show coupling to both H-4 and H-7, resulting in a doublet of doublets. H-7 will appear as a doublet due to coupling with H-6.
¹³C NMR Spectroscopy: Expected Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and the electronic environment.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 (C-CN) | 110 - 115 |
| C-3a | 140 - 145 |
| C-4 | 150 - 155 |
| C-6 | 120 - 125 |
| C-7 | 135 - 140 |
| C-7a | 145 - 150 |
| CN | 115 - 120 |
Rationale for Assignments: The carbon atoms of the pyridine ring (C-4, C-6, C-7) will resonate in the typical aromatic region. C-4, being directly attached to a nitrogen atom, is expected to be the most deshielded. The carbons of the pyrazole ring (C-3, C-3a, C-7a) will also appear in the aromatic region. The carbon of the nitrile group (CN) will have a characteristic chemical shift in the 115-120 ppm range. The quaternary carbons (C-3a and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) is expected to be prominent at m/z 144. The fragmentation pattern will likely involve the loss of small, stable molecules.
-
M⁺ at m/z 144: Corresponds to the molecular weight of the parent compound.
-
Loss of HCN (m/z 27): A common fragmentation pathway for nitrile-containing compounds, leading to a fragment at m/z 117.
-
Loss of N₂ (m/z 28): Fragmentation of the pyrazole ring can lead to the expulsion of a nitrogen molecule, resulting in a fragment at m/z 116.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C≡N Stretch (nitrile) | 2220 - 2240 | Strong |
| C=N and C=C Stretch (aromatic rings) | 1500 - 1650 | Medium to Strong |
Rationale for Assignments: The broad N-H stretch is characteristic of the pyrazole ring. The strong absorption around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[5][6] The absorptions in the 1500-1650 cm⁻¹ region are typical for the stretching vibrations of the aromatic pyrazole and pyridine rings.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. Apply phase and baseline corrections to obtain a clear spectrum.
Mass Spectrometry
Caption: Workflow for mass spectrometric analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the molecular formula C₇H₄N₄. Analyze the fragmentation pattern to support the proposed structure.
Infrared Spectroscopy
Caption: Workflow for IR spectroscopic analysis.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum. Then, record the spectrum of the sample.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic characterization of this compound is essential for confirming its identity and purity. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, based on the fundamental principles of spectroscopy and analysis of related structures. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality spectroscopic data for this important heterocyclic compound.
References
-
Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-PYRAZOLO-[3,4-C]-PYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1HNMR δ values for. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the NMR Analysis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its scaffold is a key component in the development of various therapeutic agents.[2][3] The precise structural elucidation of this molecule is paramount for understanding its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.
Molecular Structure and Numbering
The structure and standard numbering of this compound are shown below. This numbering system is crucial for the correct assignment of NMR signals.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of this compound is expected to show signals for the four protons of the pyridine and pyrazole rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the nitrile group.
Predicted ¹H NMR Chemical Shifts and Coupling Constants
The predicted chemical shifts and coupling constants are based on the analysis of related pyrazolo[3,4-c]pyridine derivatives.[2] The solvent for this predictive analysis is assumed to be DMSO-d₆, a common solvent for this class of compounds.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | 13.0 - 14.0 | br s | - |
| H4 | 8.5 - 8.7 | d | J(H4-H6) ≈ 1.0 |
| H6 | 7.8 - 8.0 | dd | J(H6-H7) ≈ 4.5, J(H6-H4) ≈ 1.0 |
| H7 | 9.0 - 9.2 | d | J(H7-H6) ≈ 4.5 |
Justification of Predicted Chemical Shifts:
-
N1-H: The proton on the pyrazole nitrogen is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift.
-
H7: This proton is adjacent to a pyridine nitrogen, leading to a downfield shift.
-
H4: This proton is also adjacent to a pyridine nitrogen and is expected to be in a similar downfield region to H7.
-
H6: This proton is the most upfield of the aromatic protons, being further from the electron-withdrawing nitrogen atoms.
Predicted Coupling Pattern:
The pyridine ring protons will exhibit characteristic coupling patterns. H7 and H6 will show a typical ortho-coupling with a J value of approximately 4.5 Hz. A smaller meta-coupling between H6 and H4 of around 1.0 Hz is also anticipated.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the neighboring heteroatoms and the nitrile group.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 115 - 120 |
| C3a | 140 - 145 |
| C4 | 148 - 152 |
| C5 | 118 - 122 |
| C6 | 125 - 130 |
| C7 | 145 - 150 |
| C7a | 135 - 140 |
| CN | 110 - 115 |
Justification of Predicted Chemical Shifts:
-
C4 and C7: These carbons are directly attached to nitrogen atoms in the pyridine ring, causing them to be significantly deshielded and appear at the most downfield chemical shifts.
-
C3a and C7a: These are the bridgehead carbons and are also expected to be in the downfield region.
-
C3 and CN: The carbon of the nitrile group (CN) and the C3 carbon to which it is attached are expected in the mid-range of the spectrum.
-
C5 and C6: These carbons are the most shielded in the pyridine ring.
2D NMR Spectroscopy for Structural Confirmation
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy)
The COSY experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the following correlations are expected:
-
A strong cross-peak between H6 and H7 , confirming their ortho-relationship.
-
A weaker cross-peak between H6 and H4 , confirming their meta-relationship.
Caption: Predicted COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of the protonated carbons:
-
Correlation between H4 and C4 .
-
Correlation between H6 and C6 .
-
Correlation between H7 and C7 .
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary carbons and confirming the overall connectivity. Key expected correlations include:
-
H4 to C3a , C5 , and C7a .
-
H6 to C4 , C5 , and C7a .
-
H7 to C5 and C7a .
-
N1-H to C3 , C3a , and C7a .
Caption: Predicted key HMBC correlations for this compound.
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following experimental procedures are recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's good solubility.[1] Deuterated chloroform (CDCl₃) could also be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
The following is a general workflow for acquiring a comprehensive set of NMR data.
Caption: Experimental workflow for the NMR analysis of this compound.
Conclusion
This in-depth technical guide provides a comprehensive framework for the NMR analysis of this compound. While based on predictive data derived from closely related analogs, the presented chemical shifts, coupling constants, and 2D correlation patterns offer a robust starting point for the interpretation of experimental spectra. The detailed experimental protocols provide practical guidance for obtaining high-quality data. A thorough analysis using the suite of 1D and 2D NMR experiments described herein will enable the unambiguous structural confirmation and characterization of this important heterocyclic compound, which is a critical step in its further development for pharmaceutical applications.
References
-
Tsikouris, O., Bartl, T., Tousek, J., Lougiakis, N., Tite, T., Marakos, P., Pouli, N., Mikros, E., & Marek, R. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643–649. [Link]
-
Tsikouris, O., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). HMDB. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Donohue, A. C., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Al-Mousawi, S. M., et al. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. [Link]
-
Hassan, A. S., et al. (2009). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
ChemBK. (2024). This compound. ChemBK. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU. [Link]
-
Bouroumane, N., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
EPFL. (n.d.). 2D NMR. EPFL. [Link]
Sources
Interpreting the Infrared Spectrum of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile: A Guide for Structural Elucidation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, serving as a crucial building block for novel molecular entities.[1] Accurate and efficient structural confirmation is paramount in the synthesis and application of its derivatives. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the molecular structure by identifying its constituent functional groups and their chemical environment. This guide offers a detailed walkthrough of the theoretical and practical aspects of interpreting the IR spectrum of this compound, grounded in established spectroscopic principles and field-proven methodologies.
Molecular Architecture and Key Vibrational Units
To effectively interpret the IR spectrum, one must first understand the molecule's structure and the functional groups that produce distinct vibrational signatures. This compound is a fused bicyclic heteroaromatic system. Its structure comprises a pyrazole ring fused to a pyridine ring, with a nitrile substituent on the pyrazole moiety.
The primary functional groups contributing to the IR spectrum are:
-
Pyrazole Ring: Containing N-H, C=N, and N-N bonds.
-
Pyridine Ring: A heteroaromatic system with C=C and C=N bonds.
-
Nitrile Group: A carbon-nitrogen triple bond (C≡N).
-
Aromatic System: C-H bonds attached to both rings.
Figure 1: Chemical structure of this compound, highlighting the core pyrazole, pyridine, and nitrile functional groups.
Experimental Protocol: Solid-State FTIR Analysis via KBr Pellet
The following protocol describes a self-validating system for acquiring a high-fidelity FTIR spectrum of a solid crystalline sample, such as this compound. The causality behind each step is explained to ensure reproducibility and accuracy.
Pillar of Trustworthiness: This protocol is designed to minimize common sources of error, such as moisture interference and inhomogeneous sample distribution, which are critical for reliable spectral interpretation.
Methodology:
-
Materials Preparation (The Dry-Down):
-
Action: Dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at least 4 hours. Simultaneously, dry the this compound sample in a desiccator over a drying agent (e.g., P₂O₅ or Drierite™) under vacuum.
-
Causality: KBr is hygroscopic. Absorbed water introduces broad O-H stretching bands (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹), which can obscure the N-H stretching and ring vibration regions of the analyte.[2] Drying both components is non-negotiable for a clean spectrum.
-
-
Sample Homogenization (The Intimate Mix):
-
Action: In a dry agate mortar and pestle, grind ~1-2 mg of the analyte with ~100-200 mg of the dried KBr. Grind until the mixture appears as a fine, uniform powder with no visible crystals.
-
Causality: The goal is to reduce the particle size of the analyte to below the wavelength of the incident IR radiation, minimizing scattering (the Christiansen effect) and ensuring a clear, well-resolved spectrum. Intimate mixing ensures a homogeneous distribution within the KBr matrix, which is transparent to IR radiation.
-
-
Pellet Formation (The Press):
-
Action: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes.
-
Causality: The pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that encases the analyte. A transparent pellet indicates good homogenization and pressing technique.
-
-
Spectral Acquisition (The Measurement):
-
Action: Place the KBr pellet in the spectrometer's sample holder. First, run a background spectrum with an empty sample compartment. Then, run the sample spectrum.
-
Causality: The background scan measures the spectral signature of the instrument's environment (e.g., atmospheric CO₂ and H₂O). This is computationally subtracted from the sample scan to yield the spectrum of the analyte alone.
-
Figure 2: Workflow for acquiring a solid-state FTIR spectrum using the KBr pellet method.
Spectral Interpretation: Assigning Key Vibrational Modes
The IR spectrum of this compound can be divided into distinct regions, each corresponding to the vibrational modes of specific functional groups.
Figure 3: Relationship between molecular functional groups and their characteristic IR absorption regions.
Table 1: Summary of Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Comments |
| ~3150 | N-H stretching (pyrazole) | Medium, Broad | Broadness suggests intermolecular hydrogen bonding in the solid state.[3] |
| 3100 - 3000 | Aromatic C-H stretching | Weak to Medium | Typically sharp peaks characteristic of C-H bonds on sp² hybridized carbons.[2][4] |
| 2240 - 2220 | C≡N stretching (nitrile) | Strong, Sharp | This is a highly diagnostic peak. Its position is lowered due to conjugation with the aromatic system.[5][6] |
| 1620 - 1550 | C=C & C=N stretching (pyridine) | Medium to Strong | A series of bands typical for aromatic and heteroaromatic ring systems.[7][8] |
| 1550 - 1450 | C=C & C=N stretching (pyrazole) | Medium to Strong | Overlaps with pyridine ring vibrations, contributing to a complex pattern in this region.[9] |
| < 1400 | Fingerprint Region | Variable | Contains complex C-H in-plane and out-of-plane bending, as well as ring deformation modes. Highly unique to the specific molecular structure. |
Detailed Analysis:
-
N-H and C-H Stretching Region (3200-3000 cm⁻¹): The spectrum is expected to show a moderately broad absorption centered around 3150 cm⁻¹, characteristic of the N-H stretch in the pyrazole ring.[3] Its broad nature is a strong indicator of hydrogen bonding between molecules in the solid lattice. Just to the right of this, a series of weaker, sharper peaks between 3100 and 3000 cm⁻¹ will arise from the C-H stretching vibrations of the aromatic pyridine and pyrazole rings.[4]
-
Nitrile Stretching Region (2240-2220 cm⁻¹): The most unambiguous and diagnostically crucial peak in the spectrum is the C≡N stretch. For aromatic nitriles, this vibration appears as a sharp and intense band.[6] The conjugation of the nitrile group with the pyrazolopyridine system delocalizes electron density, slightly weakening the triple bond and shifting the absorption to a lower frequency compared to saturated aliphatic nitriles (which appear at 2260-2240 cm⁻¹).[5]
-
Ring Stretching Region (1620-1450 cm⁻¹): This region will contain a series of absorptions of varying intensities. These bands result from the complex, coupled C=C and C=N stretching vibrations within both the pyridine and pyrazole rings.[8][9] The pattern of these bands is characteristic of the fused heteroaromatic system. Pyridine itself shows prominent bands in this area, and the fusion and substitution pattern of the target molecule will produce a unique but related spectral signature.[7]
-
Fingerprint Region (< 1400 cm⁻¹): This region contains a multitude of bands originating from C-H bending (in-plane and out-of-plane) and various ring skeletal deformation vibrations. While individual peak assignment is complex, the overall pattern is a unique "fingerprint" for the molecule, invaluable for confirming its identity against a reference spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By following a rigorous experimental protocol, researchers can obtain a high-quality spectrum. The interpretation hinges on recognizing the key diagnostic peaks: the broad N-H stretch above 3100 cm⁻¹, the sharp and intense C≡N stretch around 2230 cm⁻¹, and the complex series of C=C/C=N ring stretches between 1620 and 1450 cm⁻¹. These features, combined with the unique pattern in the fingerprint region, provide definitive confirmation of the molecule's structure, ensuring the integrity of subsequent research and development efforts.
References
- JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching.
- Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
- Szafran, M. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.
- ChemBK. (2024). This compound.
- Tsuchiya, Y., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534.
- Anderson, F. E., et al. (1960). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
- Mohan, S., & Settu, K. (2025). Vibrational analysis of some pyrazole derivatives. ResearchGate.
Sources
- 1. chembk.com [chembk.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile mass spectrometry fragmentation
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, making it a privileged structure in drug discovery.[1][2] Accurate structural elucidation is paramount for the progression of novel chemical entities from discovery to development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also critical structural insights through controlled fragmentation. This guide offers a detailed examination of the mass spectrometric fragmentation behavior of this compound, a representative member of this important class. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques, providing researchers, scientists, and drug development professionals with a predictive framework for identifying this core structure.
Introduction: The Pyrazolopyridine Core and the Role of Mass Spectrometry
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of isomers, which have garnered significant interest as scaffolds for targeting a variety of cellular proteins that possess purine-binding pockets.[1] The specific isomer, 1H-Pyrazolo[3,4-c]pyridine, presents a unique electronic and steric profile. The addition of a carbonitrile (-CN) group at the 3-position further modulates its chemical properties and provides a key reactive handle for synthetic elaboration.
Characterizing these molecules unequivocally is a foundational requirement of the drug development process. Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or LC-MS), is an indispensable tool. The fragmentation pattern generated within the mass spectrometer acts as a molecular fingerprint. Understanding these patterns is not merely an academic exercise; it allows scientists to:
-
Confirm the identity of a synthesized compound.
-
Distinguish between isomers, which may have vastly different biological activities.
-
Identify metabolites and degradation products in complex biological matrices.
-
Gain insight into the intrinsic chemical stability of the heterocyclic core.
This document will dissect the fragmentation pathways, contrasting the high-energy, radical-cation-driven chemistry of Electron Ionization (EI-MS) with the lower-energy, even-electron fragmentation observed in Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI-MS/MS).
Experimental Protocols: A Practical Framework
To ensure the generation of reliable and reproducible fragmentation data, adherence to validated experimental protocols is essential. The following sections describe generalized, yet robust, methodologies for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
GC-MS is the preferred method for volatile and thermally stable compounds, providing high-resolution separation and classic, library-searchable EI spectra.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Injection: Inject 1 µL of the solution into the GC inlet, typically set to 250-280°C, using a split or splitless mode depending on concentration.
-
Chromatographic Separation: Utilize a capillary column suitable for polar heterocyclic compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column). A typical temperature program would be: hold at 100°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometry (EI): The mass spectrometer's ion source is typically maintained at 230°C. Ionization is achieved using a standard electron energy of 70 eV.[3] Mass spectra are acquired by scanning a mass range of m/z 40-300.
Causality Behind Choices: The 70 eV standard for electron energy is a critical choice. It is significantly above the ionization energy of most organic molecules (~10 eV), ensuring that ionization is efficient and, crucially, that the resulting fragmentation patterns are consistent and comparable across different instruments, forming the basis of spectral libraries.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
LC-MS is ideal for less volatile compounds or those that are thermally labile. ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]+, which can then be fragmented in a controlled manner.[4][5]
Methodology:
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 1:1 mixture of Acetonitrile:Water containing 0.1% formic acid. The acid is crucial for promoting protonation.
-
Chromatographic Separation: Inject 5 µL onto a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). A typical gradient might be: 5% B to 95% B over 5 minutes.
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization: Positive ion mode ESI is used. Key parameters include capillary voltage (e.g., 3.5 kV), desolvation gas flow (e.g., 600 L/hr), and source temperature (e.g., 120°C).
-
MS1 Scan: First, an MS1 scan is performed to identify the m/z of the protonated molecule, [M+H]+.
-
MS2 Scan (Fragmentation): A product ion scan is then performed. The [M+H]+ ion is selected in the first quadrupole, fragmented by collision with an inert gas (e.g., argon) in the collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. The collision energy is varied (e.g., 10-40 eV) to control the extent of fragmentation.
-
Self-Validating System: The use of 0.1% formic acid serves as a self-validating step. Its presence should reliably produce the [M+H]+ ion as the base peak in the MS1 spectrum, confirming the molecular weight before fragmentation is even attempted. The absence of this ion would immediately indicate a problem with the sample, solvent system, or instrument settings.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecule is bombarded with high-energy electrons, ejecting one electron to form a high-energy radical cation, M+•. For this compound (C₇H₄N₄), the molecular ion will appear at m/z 144 . This adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[6] The subsequent fragmentation is driven by the high internal energy of this radical cation, leading to bond cleavages that produce stable neutral losses and fragment ions.
The fragmentation is dominated by the cleavage of the heterocyclic rings, which are predisposed to eliminate small, thermodynamically stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).
Key Fragmentation Pathways:
-
Loss of HCN (m/z 27): This is a hallmark fragmentation for nitrogen heterocycles. The molecular ion at m/z 144 can lose HCN from either the pyrazole or pyridine ring, leading to a prominent fragment ion at m/z 117 .
-
Loss of Dinitrogen (N₂; m/z 28): The pyrazole ring is known to eliminate a molecule of N₂, a highly stable neutral loss. This pathway results in an ion at m/z 116 .
-
Loss of Cyano Radical (•CN; m/z 26): The nitrile substituent can be cleaved as a radical, resulting in a fragment at m/z 118 .[7][8]
-
Sequential Losses: The primary fragments can undergo further decomposition. For instance, the ion at m/z 117 ([M-HCN]+•) can lose a second molecule of HCN to produce an ion at m/z 90 .
Caption: Proposed EI fragmentation pathways for this compound.
Table 1: Major Diagnostic Ions in the EI Mass Spectrum
| m/z | Proposed Formula | Identity/Origin | Significance |
| 144 | [C₇H₄N₄]+• | Molecular Ion (M+•) | Confirms molecular weight; base peak or prominent |
| 117 | [C₆H₃N₃]+• | Loss of HCN from M+• | Characteristic of N-heterocycles |
| 116 | [C₇H₄N₂]+• | Loss of N₂ from M+• | Diagnostic for the pyrazole ring |
| 118 | [C₇H₄N₃]+ | Loss of •CN radical from M+• | Indicates presence of the nitrile group |
| 90 | [C₅H₂N₂]+• | Sequential loss of 2x HCN | Confirms extensive ring fragmentation |
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
In positive mode ESI, the analyte is gently ionized, typically by protonation, to form an even-electron [M+H]+ ion. For our compound, this will be observed at m/z 145 . This ion has low internal energy and is stable until subjected to Collision-Induced Dissociation (CID). The fragmentation of this protonated precursor is driven by charge-site-initiated bond cleavages, which often differ significantly from the radical-driven pathways in EI.[4][9]
Protonation is likely to occur on the most basic nitrogen atom. The subsequent fragmentation involves the expulsion of stable neutral molecules, similar to EI, but the mechanisms are distinct.
Key Fragmentation Pathways:
-
Loss of HCN (m/z 27): This remains a highly favorable pathway. Protonation can facilitate a ring-opening/rearrangement cascade that culminates in the loss of HCN, yielding a product ion at m/z 118 .
-
Loss of N₂ (m/z 28): As with EI, the pyrazole moiety can lose N₂. The resulting product ion appears at m/z 117 .
-
Loss of Ammonia (NH₃; m/z 17): While less common than HCN loss, protonation can sometimes induce rearrangements that incorporate a ring proton and the exocyclic nitrogen of the pyrazole ring, leading to the elimination of ammonia. This would produce a fragment at m/z 128 .
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.
Table 2: Major Diagnostic Product Ions in the ESI-MS/MS Spectrum
| Precursor m/z | Product m/z | Neutral Loss (Da) | Identity/Origin | Significance |
| 145 | 118 | 27 | Loss of HCN | Primary fragmentation pathway |
| 145 | 117 | 28 | Loss of N₂ | Diagnostic for the pyrazole ring |
| 145 | 128 | 17 | Loss of NH₃ (rearrangement) | A possible, though likely minor, pathway |
Conclusion: A Predictive Fingerprint for Drug Discovery
The mass spectrometric fragmentation of this compound provides a rich and predictable fingerprint for its structural confirmation.
-
Under EI-MS , the spectrum is defined by the molecular ion at m/z 144 and key fragments at m/z 117 (loss of HCN), m/z 116 (loss of N₂), and m/z 118 (loss of •CN).
-
Under ESI-MS/MS , analysis of the protonated molecule at m/z 145 reveals characteristic product ions at m/z 118 (loss of HCN) and m/z 117 (loss of N₂).
The consistent and logical appearance of these fragments, particularly the losses of HCN and N₂, provides a robust and reliable method for identifying the pyrazolo[3,4-c]pyridine core. This detailed understanding empowers researchers in drug discovery to rapidly and confidently characterize novel compounds, accelerating the design-make-test-analyze cycle that is central to modern pharmaceutical development.
References
-
Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]
-
ResearchGate. (2015). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. [Diagram]. Available at: [Link]
-
ACS Omega. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Publications. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. Available at: [Link]
-
Procter, D. J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(46), 9473-9481. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR. Available at: [Link]
-
PubMed. (2015). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. National Library of Medicine. Available at: [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Available at: [Link]
-
Arkivoc. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available at: [Link]
-
Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [PDF]. Available at: [Link]
-
Molecules. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. MDPI. Available at: [Link]
-
Molecules. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]
-
R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
-
Michigan State University. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Royal Society of Chemistry. (2014). Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Available at: [Link]
-
Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
-
ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in mass spectra. Available at: [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-saarland.de [uni-saarland.de]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. GCMS Section 6.17 [people.whitman.edu]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Strategic Importance of the 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile Scaffold
Abstract
The 1H-Pyrazolo[3,4-c]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to act as a bioisostere, effectively modulating the activity of various purine-binding enzymes and receptors.[1][2] This guide provides an in-depth technical overview of the synthetic pathways leading to the 1H-Pyrazolo[3,4-c]pyridine core, with a specific focus on the strategic introduction of the 3-carbonitrile moiety. We will elucidate the rationale behind key experimental choices, present detailed protocols for the synthesis of critical intermediates, and explore the concept of vectorial functionalization for scaffold elaboration. The applications of this core structure, particularly in the development of kinase inhibitors for oncology, will be discussed, underscoring its value to researchers and drug development professionals.
Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant number of approved drugs incorporating these structures.[3] Among them, the pyrazolopyridine family of isomers stands out due to its close structural analogy to purine bases like adenine and guanine.[4][5] This mimicry enables pyrazolopyridine derivatives to competitively bind to the active sites of enzymes that process purines, leading to a broad spectrum of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects.[1][2]
The 1H-Pyrazolo[3,4-c]pyridine isomer, in particular, has emerged as a valuable scaffold in fragment-based drug discovery (FBDD).[1][3] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended substituents, while offering multiple vectors for chemical modification. The introduction of a carbonitrile group at the C-3 position further enhances its utility, as the nitrile can act as a hydrogen bond acceptor, a metabolic stabilizer, or a versatile chemical handle for further synthetic transformations. This guide focuses on the discovery and synthesis of this specific scaffold, providing a technical blueprint for its preparation and strategic elaboration.
Core Synthesis: Establishing the 5-Halo-1H-Pyrazolo[3,4-c]pyridine Scaffold
The efficient construction of the core pyrazolopyridine ring system is the critical first step. A robust and scalable synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been developed, which serves as a versatile platform for subsequent functionalization.[1][6] This pathway is an adaptation of the classical Huisgen indazole synthesis.
The rationale for this approach is twofold:
-
Starting Material Availability: The synthesis begins with commercially available and relatively inexpensive 2-amino-4-halopyridines.
-
Strategic Halogen Handle: The halogen atom at the C-5 position is not merely a placeholder; it is a crucial functional handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.[1][3]
The synthesis proceeds through an acetylated N-amino pyridinium intermediate, which undergoes cyclization. The use of dichloroethane (DCE) as a co-solvent has been shown to improve scalability and allows for the isolation of the acetylated intermediate without the need for column chromatography, enhancing the overall efficiency of the process.[1]
Caption: Workflow for the synthesis of the core 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a)
This protocol is adapted from the procedure reported by Giles et al.[1]
Step 1: Formation of 1-(5-chloro-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one (3a)
-
To a stirred solution of 2-amino-4-chloropyridine (1 equiv.) in dichloroethane (DCE) at room temperature, add acetic anhydride (Ac₂O, 2.5 equiv.).
-
Add sodium nitrite (NaNO₂, 2.5 equiv.) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the intermediate 3a , which can often be used without further purification.
Step 2: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a)
-
Dissolve the crude intermediate 3a in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol (1.2 equiv.) and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to afford the final product 4a as a solid.
Vectorial Functionalization and Introduction of the 3-Carbonitrile Moiety
A key advantage of the pyrazolo[3,4-c]pyridine scaffold is its amenability to "vectorial functionalization"—the selective and directional elaboration of different positions on the ring system.[3] This is a powerful strategy in FBDD, allowing chemists to systematically explore the chemical space around the core fragment to achieve optimal interactions with a biological target.
The primary vectors for functionalization on the 5-halo scaffold are:
-
N-1/N-2: Can be selectively alkylated or protected.[1]
-
C-3: Amenable to borylation followed by Suzuki-Miyaura cross-coupling.[3]
-
C-5: The halo-substituent is readily displaced via Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions.[1][3]
-
C-7: Can be functionalized through selective metalation.[3]
Caption: Key vectors for the functionalization of the pyrazolo[3,4-c]pyridine scaffold.
To obtain the target 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile , the C-3 position is the logical site for modification. While direct C-H cyanation can be challenging, a common and reliable strategy involves a two-step sequence:
-
Halogenation or Borylation at C-3: First, a handle is installed at the C-3 position. This could be a bromine or iodine atom via electrophilic halogenation, or a boronic ester via iridium-catalyzed C-H borylation.
-
Palladium-Catalyzed Cyanation: The C-3 handle is then converted to the nitrile using a cyanide source (e.g., zinc cyanide, Zn(CN)₂) and a suitable palladium catalyst and ligand system (e.g., Pd₂(dba)₃/dppf).
An alternative pathway involves the synthesis of the corresponding pyrazole-3-carboxamide, followed by dehydration using a reagent like phosphorus pentoxide to yield the nitrile.[7]
Physicochemical Properties and Spectroscopic Data
The proper characterization of synthetic intermediates and the final scaffold is crucial for validating the synthetic route and ensuring purity.
Table 1: Properties and Characterization Data for the Key Intermediate, 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a). [1]
| Property | Value |
| Appearance | White solid |
| Melting Point | 225–226 °C |
| Molecular Formula | C₆H₄ClN₃ |
| ¹H NMR (400 MHz, methanol-d₄) | δ 8.80 (s, 1H), 8.15 (d, J = 1.2 Hz, 1H), 7.82 (d, J = 1.2 Hz, 1H) |
| ¹³C NMR (101 MHz, methanol-d₄) | δ 141.0, 137.6, 135.1, 134.2, 131.2, 115.6 |
| HRMS (ES+) [M+H]⁺ | Calculated: 154.0172, Found: 154.0167 |
Applications in Medicinal Chemistry and Drug Discovery
The 1H-Pyrazolo[3,4-c]pyridine scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors.[8][9] Kinases are a major class of drug targets, particularly in oncology, and the development of specific inhibitors is a primary goal of modern drug discovery.
For example, derivatives of this scaffold have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[8][9] Inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response. In the development of these inhibitors, the pyrazolopyridine core serves as the anchor that positions key pharmacophoric groups within the ATP-binding pocket of the kinase. The 3-carbonitrile group can engage in crucial hydrogen bonding interactions or serve as a starting point for linking to other fragments that occupy adjacent pockets.
Furthermore, various pyrazolopyridine derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines, blocking the cell cycle and inducing apoptosis.[10][11]
Conclusion
The discovery and development of synthetic routes to the this compound scaffold represent a significant advancement for medicinal chemists. The synthetic pathway, anchored by an efficient Huisgen-type cyclization, provides reliable access to a versatile 5-halo intermediate. This intermediate is primed for systematic, vectorial functionalization, allowing for the rapid generation of compound libraries for screening. The proven success of this scaffold in developing potent kinase inhibitors and other anti-cancer agents solidifies its status as a high-value core structure in modern drug discovery.[2][8][10] This guide provides the foundational knowledge for researchers to harness the potential of this important heterocyclic system.
References
-
Giles, M., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
-
Giles, M., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
Zhang, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Rahman, A. A-H., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Wu, H., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Kostakis, I. K., et al. (2016). The discovery of new cytotoxic pyrazolopyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wu, H., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. National Institutes of Health. Available at: [Link]
-
Pylianidis, A., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. Available at: [Link]
-
Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Unknown Author. (2024). This compound. ChemBK. Available at: [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]
-
de Mello, H., et al. (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure-Activity Relationship Analysis. Journal of Medicinal Chemistry. Available at: [Link]
-
Giles, M., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]
-
Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Institutes of Health. Available at: [Link]
-
Aly, A. A., et al. (2015). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Unknown Author. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]
-
Liu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Gobis, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Fita, P., & Fruziski, A. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Aly, A. A., et al. (2015). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of new cytotoxic pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to Pyrazolopyridine Carbonitriles in Modern Drug Discovery
Foreword: The Pyrazolopyridine Carbonitrile Core – A Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this pursuit, certain molecular frameworks emerge as "privileged scaffolds" – structures that demonstrate the ability to bind to multiple, diverse biological targets. The pyrazolopyridine nucleus, a fused heterocyclic system of pyrazole and pyridine, has unequivocally earned this distinction.[1][2] When functionalized with a carbonitrile (-C≡N) group, this scaffold transforms into a versatile and powerful tool for medicinal chemists. The unique electronic properties and linear geometry of the nitrile group allow it to act as a potent hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a reactive handle for further chemical modification. This guide provides an in-depth exploration of the basic research on pyrazolopyridine carbonitriles, offering a synthesis of foundational knowledge, actionable experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals.
I. Strategic Synthesis of the Pyrazolopyridine Carbonitrile Scaffold
The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in drug discovery. Fortunately, a variety of robust and efficient methods for the construction of the pyrazolopyridine carbonitrile core have been developed, ranging from classical condensation reactions to modern multicomponent approaches.
Foundational Synthetic Strategies: A Mechanistic Perspective
The construction of the pyrazolopyridine ring system is typically achieved through the formation of the pyridine ring onto a pre-existing pyrazole core.[3] A common and effective strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The causality behind this approach lies in the nucleophilic character of the 5-aminopyrazole, which possesses two reactive sites: the exocyclic amino group and the C4 carbon of the pyrazole ring.
A particularly elegant and efficient method is the one-pot, three-component reaction of an aminopyrazole, an aldehyde, and a compound containing an active methylene group, such as malononitrile. This approach, often catalyzed by an acid or base, proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.[4] The use of microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and purity in a fraction of the time required for conventional heating.[5]
Another innovative approach involves the use of a recyclable, solid-supported catalyst, such as amorphous carbon-supported sulfonic acid (AC-SO3H).[6][7] This heterogeneous catalyst offers several advantages, including ease of separation from the reaction mixture, reduced environmental impact, and the ability to be reused multiple times without significant loss of activity. The acidic nature of the catalyst facilitates the key bond-forming steps in the reaction cascade.
Below is a diagram illustrating a generalized multicomponent reaction for the synthesis of a pyrazolo[3,4-b]pyridine-5-carbonitrile.
Caption: Generalized workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles.
Validated Experimental Protocols
The following protocols are provided as examples of common and effective methods for the synthesis of pyrazolopyridine carbonitriles and their precursors.
Protocol 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile Precursor [8]
This protocol details a multi-step synthesis of a key building block for more complex pyrazolopyridine derivatives.
-
Step 1: Synthesis of 3-Oxo-3-phenylpropanenitrile.
-
Prepare a solution of the appropriate enaminone (e.g., 3-dimethylamino-1-phenylprop-2-en-1-one) in ethanol.
-
Add hydroxylamine hydrochloride and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Induce ring opening of the intermediate isoxazole by adding a base (e.g., sodium ethoxide) to furnish the 3-oxo-3-phenylpropanenitrile.
-
Neutralize the reaction mixture with HCl and collect the solid product by filtration.
-
-
Step 2: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile.
-
Dissolve the 3-oxo-3-phenylpropanenitrile in an appropriate solvent (e.g., dioxane).
-
Add trichloroacetonitrile and a catalytic amount of a base (e.g., piperidine).
-
Stir the mixture at room temperature.
-
Pour the reaction mixture into water and collect the precipitated solid by filtration.
-
-
Step 3: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile.
-
Suspend the product from Step 2 in dioxane.
-
Add hydrazine hydrate and reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the product by filtration.
-
Protocol 2: One-Pot Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [6]
This protocol exemplifies a modern, efficient approach using a heterogeneous catalyst. While the final product is a carboxylate, the starting material is a pyranopyrazole carbonitrile, showcasing a relevant transformation.
-
In a round-bottom flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and amorphous carbon-supported sulfonic acid (AC-SO3H) (5 mg).
-
Add ethanol (2.0 mL) as the solvent.
-
Stir the mixture at room temperature for 30-45 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the solid catalyst with ethanol (3 x 5.0 mL).
-
The combined filtrate contains the desired product, which can be further purified by recrystallization from ethanol.
II. Applications in Drug Discovery: Targeting Key Signaling Pathways
The pyrazolopyridine carbonitrile scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[2][9]
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyrazolopyridine carbonitrile derivatives have been identified as potent CDK inhibitors.[8] For instance, certain substituted 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile derivatives have shown significant inhibitory activity against CDK2/cyclin A2, with IC50 values in the sub-micromolar range.[8] The pyrazolopyridine core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase in the ATP-binding pocket.
Sources
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Core
An In-Depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
The quest for novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, fused N-heterocycles that mimic the structure of endogenous purines are of paramount interest to medicinal chemists.[1] The 1H-pyrazolo[3,4-c]pyridine ring system represents a compelling example, embodying a purine bioisostere that offers a unique arrangement of hydrogen bond donors and acceptors. This structural similarity allows it to interact with a wide variety of cellular proteins that possess purine-binding pockets, opening avenues for its application as an anti-inflammatory, anti-viral, and anti-cancer agent.[2]
This guide focuses specifically on This compound , a key intermediate and a scaffold in its own right. The inclusion of the carbonitrile group at the 3-position provides a versatile chemical handle for further synthetic elaboration and can participate in crucial interactions within a biological target's active site. As a building block, this compound is particularly valuable in fragment-based drug discovery (FBDD), where novel heterocyclic fragments are elaborated to generate potent and selective lead compounds.[2][3] This document serves as a technical resource for researchers, providing a consolidated overview of its properties, synthesis, and known biological applications, with a focus on the causality behind experimental design.
PART 1: Physicochemical and Structural Characteristics
Understanding the fundamental properties of a molecule is the first step in its rational application in drug development. This compound is a white crystalline solid that is relatively stable at room temperature.[4] Its solubility profile, favoring organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, is typical for such heterocyclic systems and informs the choice of solvents for both reaction chemistry and biological assays.[4]
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | [4] |
| Molar Mass | ~144.13 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | ~140-145 °C | [4] |
| Storage Condition | Room Temperature | [4] |
| SMILES | N#Cc1nnc2c(c1)cncc2 | [5] |
| InChI Key | UEWIETUNZIVFLI-UHFFFAOYSA-N | [5] |
PART 2: Synthesis and Chemical Elaboration
The synthesis of the pyrazolopyridine core can be approached through various strategies, typically by constructing the pyridine ring onto a pre-existing pyrazole or vice-versa.[1] For 3-carbonitrile derivatives specifically, a common and effective method involves the dehydration of a corresponding pyrazole-3-carboxamide precursor.
General Synthetic Workflow
The transformation from a carboxamide to a nitrile is a classic dehydration reaction. The choice of dehydrating agent is critical and depends on the substrate's sensitivity. While strong agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are effective, the reaction often proceeds simply by heating the amide intermediate at a high temperature, driving off water.[6]
Caption: General synthetic scheme for the formation of the target nitrile.
Experimental Protocol: Dehydration of 1H-Pyrazolo[3,4-c]pyridine-3-carboxamide
This protocol is a generalized procedure based on established methods for converting heterocyclic carboxamides to nitriles.[6] It is a self-validating system where reaction completion is monitored chromatographically before proceeding to isolation.
Objective: To synthesize this compound from its amide precursor.
Materials:
-
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide (1 equivalent)
-
High-boiling point, inert solvent (e.g., diphenyl ether), if not performing a neat reaction
-
Reaction vessel suitable for high temperatures
-
Stirring apparatus (magnetic or mechanical)
-
Thin Layer Chromatography (TLC) system (e.g., silica gel with ethyl acetate/hexane mobile phase)
-
Purification system (e.g., column chromatography or recrystallization solvents)
Methodology:
-
Reaction Setup: Place the 1H-Pyrazolo[3,4-c]pyridine-3-carboxamide starting material into a clean, dry reaction vessel equipped with a stirrer and a condenser. If a solvent is used, add it at this stage.
-
Heating: Begin stirring and heat the reaction mixture to a high temperature (e.g., 300-350 °C). The exact temperature should be determined based on the thermal stability of the starting material.[6]
-
Monitoring: Monitor the reaction progress periodically by TLC. Take a small aliquot from the reaction mixture, dissolve it in a suitable solvent (e.g., dichloromethane), and spot it on a TLC plate against the starting material. The formation of a new, typically less polar, spot indicates product formation. The reaction is considered complete when the starting material spot is no longer visible.
-
Work-up and Isolation: Once the reaction is complete, allow the vessel to cool to room temperature. If the reaction was performed neat, the crude product may solidify. Dissolve the crude residue in a minimal amount of a suitable solvent like dichloromethane.
-
Purification: Purify the crude product.
-
Recrystallization: If the crude product is of sufficient purity, recrystallize it from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure crystalline product.
-
Column Chromatography: If significant impurities are present, purify the material using silica gel column chromatography with an appropriate eluent system, as determined by the initial TLC analysis.
-
-
Characterization: Collect the pure fractions, combine them, and remove the solvent under reduced pressure. Dry the final product under vacuum and characterize its structure and purity using NMR, IR, and Mass Spectrometry (see Part 4).
PART 3: Biological Activity and Therapeutic Relevance
While the broader pyrazolopyridine class exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects, derivatives of the specific 1H-pyrazolo[3,4-c]pyridine core have been identified as a novel structural class of potent G-protein coupled receptor 119 (GPR119) agonists.[7]
GPR119: A Key Target in Metabolic Disease
GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn promotes glucose-dependent insulin secretion from the pancreas and the release of glucagon-like peptide-1 (GLP-1) from the gut. This dual mechanism makes GPR119 a highly attractive therapeutic target for the treatment of type 2 diabetes mellitus.
Mechanism of Action: GPR119 Agonism
The engagement of a GPR119 agonist, such as a derivative of this compound, initiates a well-defined signaling cascade.
Caption: GPR119 agonist-induced signaling cascade in pancreatic β-cells.
Structure-Activity Relationship (SAR) Insights
Drug design efforts have shown that modifications to the 1H-pyrazolo[3,4-c]pyridine core are crucial for potency. A ligand-based design approach led to the identification of lead compounds where substitutions on the pyrazole nitrogen (R¹) and functionalization via the pyridine ring (leading to an R² group) were systematically explored. This optimization led to the discovery of compounds with single-digit nanomolar potency as GPR119 agonists, highlighting the scaffold's suitability for targeting this receptor.[7]
| Scaffold Position | Role in GPR119 Agonism |
| Pyrazole N1 | Substitution with aryl groups (R¹) is critical for activity. |
| Pyridine Ring | Serves as an anchor for connecting to N-capping groups (R²), often via a piperidine linker. |
| Carbonitrile C3 | The nitrile group can act as a hydrogen bond acceptor, potentially interacting with key residues in the GPR119 binding pocket. |
PART 4: Standard Methodologies for Structural Verification
Confirming the identity and purity of a synthesized compound like this compound is non-negotiable. The following are generalized protocols for its spectroscopic characterization.[8]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm its structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum should show distinct aromatic proton signals corresponding to the pyridine and pyrazole rings. The integration of these signals should match the number of protons on the core.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will show signals for each unique carbon atom in the molecule, including a characteristic downfield signal for the nitrile carbon (typically ~115-120 ppm) and signals for the carbons of the fused heterocyclic rings.
Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify key functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer and record the IR spectrum over the 4000-400 cm⁻¹ range.
-
Interpretation: Look for characteristic absorption bands. A sharp, strong peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. Bands in the 3100-3400 cm⁻¹ region would correspond to the N-H stretch of the pyrazole ring, while aromatic C-H and C=C/C=N stretching bands will appear in the 3000-3100 cm⁻¹ and 1400-1650 cm⁻¹ regions, respectively.
Conclusion and Future Directions
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its identity as a purine bioisostere, coupled with its demonstrated utility as a scaffold for potent GPR119 agonists, marks it as a compound of interest for developing therapeutics for metabolic disorders like type 2 diabetes.[2][7] The synthetic accessibility and potential for vectorial functionalization allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]
Future research should focus on expanding the biological targets for this scaffold, exploring its potential in oncology and immunology where purine-binding proteins are prevalent. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of optimized GPR119 agonists derived from this core are necessary to translate the promising in vitro data into viable clinical candidates.
References
-
ChemBK. (2024). This compound. Available from: [Link]
-
RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Available from: [Link]
-
ResearchGate. (2023). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
Arkivoc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available from: [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. Available from: [Link]
-
ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. Available from: [Link]
-
RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]
-
OAText. (n.d.). Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. Available from: [Link]
-
PubChem. (n.d.). 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]
-
PubChem. (n.d.). 1H-pyrazolo[4,3-c]pyridine-3-carbonitrile. Available from: [Link]
-
MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
PubMed. (2014). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Available from: [Link]
-
MDPI. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available from: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Theoretical Lens: A Guide to In-Silico Exploration of Pyrazolo[3,4-c]pyridine Systems
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine and its presence in a wide array of biologically active compounds. Its derivatives have shown promise as potent inhibitors of various kinases and other therapeutic targets, making them a focal point in the quest for novel drug candidates. The strategic functionalization of this core structure is key to modulating its pharmacological profile.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate the pyrazolo[3,4-c]pyridine system. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how in-silico techniques can be leveraged to elucidate structure-activity relationships (SAR), predict molecular properties, and guide the rational design of new therapeutic agents. This document moves beyond a mere listing of methods to explain the causality behind computational choices, offering field-proven insights into the application of these powerful predictive tools.
The Pyrazolo[3,4-c]pyridine Core: A Scaffold of Therapeutic Promise
The fusion of a pyrazole and a pyridine ring gives rise to a family of isomers, including the pyrazolo[3,4-c]pyridine system. This scaffold is of particular interest as it acts as a bioisostere of purine, allowing its derivatives to interact with a multitude of biological targets that recognize purine-based ligands.[3] The diverse biological activities reported for this class of compounds, including antimicrobial, anti-inflammatory, and anticancer effects, underscore its importance as a template for drug discovery.[4]
The power of the pyrazolo[3,4-c]pyridine scaffold lies in its synthetic tractability and the multiple vectors for chemical modification it presents. Selective functionalization at the N-1, N-2, C-3, C-5, and C-7 positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the optimization of lead compounds.[1][2][3] It is this amenability to chemical elaboration that makes the scaffold a prime candidate for fragment-based drug discovery (FBDD) approaches.[1][2][3]
Theoretical studies provide an indispensable framework for navigating the vast chemical space accessible through this scaffold. By employing computational methods, we can build robust models that predict the behavior of novel derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.
Foundational Theoretical Analysis: Understanding the Core Electronics
Before delving into complex simulations, a fundamental understanding of the electronic properties of the pyrazolo[3,4-c]pyridine core is paramount. Density Functional Theory (DFT) is the workhorse for such investigations, providing a robust and computationally efficient means of probing the molecular structure and reactivity.
Geometry Optimization and Electronic Properties
A typical starting point for any theoretical study is the geometry optimization of the parent 1H-pyrazolo[3,4-c]pyridine scaffold. This is commonly performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[5][6]
From the optimized geometry, a wealth of information can be extracted:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.
-
Global Reactivity Descriptors: Derived from the FMO energies, these descriptors (e.g., electronegativity, hardness, softness) provide a quantitative measure of the molecule's overall reactivity.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, helping to explain the stability of different conformations and the nature of chemical bonds within the molecule.[5]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is an invaluable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In the pyrazolo[3,4-c]pyridine system, these are typically located around the nitrogen atoms.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the N-H proton.
The MEP provides a qualitative guide for understanding intermolecular interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.
Predicting Biological Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a ligand (e.g., a pyrazolo[3,4-c]pyridine derivative) within the active site of a target protein.
The Rationale Behind Docking
The primary goal of molecular docking is to identify plausible binding poses of a ligand and to rank them based on a scoring function, which estimates the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. Studies on the related pyrazolo[3,4-b]pyridine scaffold have successfully used docking to identify potent kinase inhibitors, demonstrating the utility of this approach.[7][8]
A Step-by-Step Molecular Docking Protocol
The following protocol outlines a typical workflow for docking pyrazolo[3,4-c]pyridine derivatives into a kinase active site.
Step 1: Preparation of the Receptor
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand, as this helps to define the binding site.
-
Protein Cleanup: Remove all water molecules, ions, and co-solvents from the PDB file. If the crystal structure is a multimer, retain only the chain of interest.
-
Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for amino acid residues at a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the receptor to relieve any steric clashes.
Step 2: Preparation of the Ligand
-
Sketch or Obtain the Ligand Structure: Draw the 2D structure of the pyrazolo[3,4-c]pyridine derivative using chemical drawing software and convert it to a 3D structure.
-
Ligand Optimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94) or a quantum mechanical method.
-
Assign Charges: Calculate partial charges for the ligand atoms.
Step 3: Docking Simulation
-
Define the Binding Site: Define the grid box, which represents the volume of the active site where the docking algorithm will search for binding poses. The grid box is typically centered on the co-crystallized ligand or key active site residues.
-
Run the Docking Algorithm: Use a docking program (e.g., AutoDock, Glide, MOE) to perform the simulation. The program will generate multiple binding poses for the ligand.
-
Scoring and Ranking: The software will score and rank the generated poses based on the chosen scoring function.
Step 4: Post-Docking Analysis
-
Analyze Binding Poses: Visually inspect the top-ranked poses to assess their plausibility. Look for key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking with active site residues.
-
Correlate with Experimental Data: If available, correlate the docking scores with experimental binding affinities (e.g., IC₅₀ or Kᵢ values) to validate the docking protocol. A good correlation provides confidence in the model's predictive power.[9]
Computational Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds.
The Philosophy of QSAR
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By identifying the key molecular descriptors that influence activity, we can build predictive models to guide the design of more potent analogs.
A Practical Workflow for 3D-QSAR
The following protocol outlines the key steps in developing a 3D-QSAR model, such as a Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) model.
Step 1: Data Set Preparation
-
Assemble a Data Set: Collect a series of pyrazolo[3,4-c]pyridine analogs with experimentally determined biological activities (e.g., IC₅₀ values) against a common target. The data should span a wide range of activity.
-
Data Curation: Convert the activity data to a logarithmic scale (pIC₅₀ = -log(IC₅₀)).
-
Divide into Training and Test Sets: Split the data set into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.
Step 2: Molecular Modeling and Alignment
-
3D Structure Generation: Generate low-energy 3D conformations for all compounds in the data set.
-
Structural Alignment: Align all the molecules in the training set based on a common substructure (the pyrazolo[3,4-c]pyridine core). This is a critical step, as the quality of the alignment directly impacts the performance of the 3D-QSAR model.
Step 3: Descriptor Calculation and Model Building
-
Generate Molecular Fields: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric and electrostatic interaction energies between the molecules and a probe atom. These values serve as the independent variables (descriptors).
-
Statistical Analysis: Use a statistical method, such as Partial Least Squares (PLS) regression, to derive a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity (pIC₅₀).
Step 4: Model Validation
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out) to assess the internal consistency and robustness of the model. The cross-validated correlation coefficient (q²) is a key metric.
-
External Validation: Use the generated model to predict the activities of the compounds in the test set. The predictive ability of the model is evaluated by the correlation coefficient between the predicted and experimental activities (R²_pred).
Step 5: Interpretation and Application
-
Contour Maps: Visualize the results as 3D contour maps. These maps highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a green contour might indicate that bulky substituents are favored in that region, while a red contour might suggest that electronegative groups are detrimental.
-
Virtual Screening and Design: Use the validated QSAR model to predict the activity of virtual compounds and guide the design of new, more potent pyrazolo[3,4-c]pyridine derivatives.
Logical Flow of a QSAR Study
Caption: The logical progression of a QSAR modeling study.
Quantitative Data Summary
To illustrate the application of these theoretical methods, the following table presents hypothetical data for a series of pyrazolo[3,4-c]pyridine derivatives targeting a specific kinase. Such tables are essential for comparing compounds and identifying trends.
| Compound ID | R-Group | Experimental pIC₅₀ | Docking Score (kcal/mol) | Predicted pIC₅₀ (QSAR) |
| PCP-01 | -H | 6.5 | -8.2 | 6.4 |
| PCP-02 | -CH₃ | 6.8 | -8.5 | 6.7 |
| PCP-03 | -Cl | 7.2 | -9.1 | 7.1 |
| PCP-04 | -OCH₃ | 7.0 | -8.8 | 6.9 |
| PCP-05 | -NH₂ | 7.5 | -9.5 | 7.6 |
This data is illustrative and intended for demonstration purposes only.
Future Perspectives and Conclusion
The theoretical study of pyrazolo[3,4-c]pyridine systems is a dynamic and evolving field. The integration of quantum mechanical calculations, molecular docking, and QSAR provides a powerful, multi-faceted approach to understanding and predicting the behavior of these therapeutically important molecules. Future work will likely involve the increasing use of more advanced techniques such as molecular dynamics (MD) simulations to study the dynamic behavior of ligand-receptor complexes and free energy perturbation (FEP) calculations for more accurate prediction of binding affinities.
By embracing the principles and protocols outlined in this guide, researchers can harness the full potential of computational chemistry to accelerate the discovery and development of novel drugs based on the versatile pyrazolo[3,4-c]pyridine scaffold. The synergy between theoretical prediction and experimental validation remains the cornerstone of modern, rational drug design.
References
-
Mallikarjuna Rao, R., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]
-
Sinclair, A., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35057-35062. [Link]
-
Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367. [Link]
-
Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3287. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information. [Link]
-
Wadood, A., et al. (2013). Molecular docking study of P4-Benzoxaborolesubstituted ligands as inhibitors of HCV NS3/4A protease. ResearchGate. [Link]
-
PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link]
-
El-Gohary, N. S. M., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Advances, 12(20), 12533-12551. [Link]
-
Al-Ostoot, F. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(21), 6433. [Link]
-
Sinclair, A., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
-
Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. [Link]
-
Eldehna, W. M., et al. (2024). Molecular modeling consensus scores, IC50 and NO release (%) of pyrazolo[3,4-d] pyrimidine/nitrate ester hybrids 7a-p, 14a,b and erlotinib as a reference drug. ResearchGate. [Link]
-
Shruthi, S., et al. (2023). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anticancer Activity. Trends in Pharmaceutical Sciences, 9(2), 147-158. [Link]
-
El-Gohary, N. S. M., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Publishing. [Link]
-
Kavitha, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 856-864. [Link]
-
Sinclair, A., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
El Mchichi, L., et al. (2022). PREDICTION OF BIOLOGICAL ACTIVITY OF PYRAZOLO [3, 4-B] QUINOLINYL ACITAMIDE BY QSAR RESULTS. ResearchGate. [Link]
-
Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
-
Elkotamy, M. S., et al. (2024). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity. ResearchGate. [Link]
-
Patel, P., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry, 14(3), 29951-29967. [Link]
-
Al-Ostoot, F. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]
- 7. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tautomerism in Pyrazolo[3,4-c]pyridines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous potent therapeutic agents, particularly in the realm of kinase inhibition. The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric state. This in-depth technical guide provides a comprehensive exploration of tautomerism in pyrazolo[3,4-c]pyridines, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing tautomeric equilibrium, detail the experimental and computational methodologies for their characterization, and discuss the profound implications of tautomerism on drug design and development. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to navigate the complexities of tautomerism in this important class of molecules.
Part 1: Foundational Principles of Tautomerism in Pyrazolo[3,4-c]pyridines
Introduction to the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine ring system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring. Its structural resemblance to purine bases has made it a highly attractive scaffold for the development of molecules that interact with biological targets such as kinases. The numbering of the ring system is crucial for the unambiguous identification of substituents and tautomeric forms.
Annular Tautomerism in Pyrazoles and Pyrazolopyridines
Prototropic tautomerism involves the migration of a proton between two or more positions on a molecule, leading to a dynamic equilibrium between two or more structural isomers known as tautomers. In the case of N-unsubstituted pyrazolo[3,4-c]pyridines, the principal form of tautomerism is annular prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms of the pyrazole ring. This gives rise to two primary tautomeric forms: the 1H-pyrazolo[3,4-c]pyridine (N1-H) and the 2H-pyrazolo[3,4-c]pyridine (N2-H) tautomers. A third, less common, 6H-tautomer has been postulated but is rarely observed.[1]
Caption: Annular tautomerism in the pyrazolo[3,4-c]pyridine core.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and is influenced by a delicate interplay of intrinsic and extrinsic factors.
-
Electronic Effects of Substituents: The electronic nature of substituents on the pyrazolo[3,4-c]pyridine ring can significantly influence the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the positive and negative charges that develop in the transition state of the proton transfer, thereby shifting the equilibrium. For many substituted pyrazoles, it has been observed that the tautomeric preference is related to the Hammett constant of the substituent at the 3(5)-position.[1]
-
Solvent Effects: The surrounding solvent environment plays a critical role in tautomer stabilization.[2] Polar protic solvents can form hydrogen bonds with the nitrogen atoms of the pyrazole ring, stabilizing tautomers with greater charge separation or those that are better hydrogen bond acceptors/donors. Conversely, nonpolar solvents will favor the less polar tautomer. This phenomenon can be harnessed experimentally to probe the tautomeric landscape of a molecule.
-
Temperature Effects: Temperature can influence both the position of the tautomeric equilibrium and the rate of interconversion. For equilibria with a non-zero enthalpy change, the equilibrium constant will be temperature-dependent according to the van't Hoff equation. Furthermore, increasing the temperature can accelerate the rate of proton transfer, leading to coalescence of NMR signals.
Part 2: Experimental and Computational Characterization of Tautomers
A multi-pronged approach, combining spectroscopic and computational techniques, is essential for a thorough characterization of the tautomeric state of pyrazolo[3,4-c]pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.
For 5-substituted pyrazolo[3,4-c]pyridine derivatives, comprehensive NMR studies utilizing ¹H, ¹³C, and ¹⁵N chemical shifts, as well as ¹H-¹³C and ¹H-¹⁵N coupling constants, have demonstrated that these compounds exist predominantly in the N1-H tautomeric form in solution.[3][4] This experimental finding is further supported by complementary quantum-chemical calculations of chemical shieldings and spin-spin couplings.[3]
-
¹H NMR: The chemical shift of the N-H proton can be a useful indicator, although it is often broad and its position can be highly dependent on solvent and concentration. More reliably, the chemical shifts of the ring protons are sensitive to the tautomeric form.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are significantly different between the N1-H and N2-H tautomers. Comparison with the spectra of N-methylated analogues (which "lock" the tautomeric form) is a definitive method for assigning the predominant tautomer.
-
¹⁵N NMR: The chemical shifts of the pyrazole nitrogen atoms are highly sensitive to the location of the proton. In the N1-H tautomer, N1 will be a "pyrrole-like" nitrogen, while N2 will be "pyridine-like," and vice versa for the N2-H tautomer. This results in large differences in their ¹⁵N chemical shifts, making ¹⁵N NMR a very direct probe of tautomerism.
VT-NMR is a powerful technique to study dynamic processes like tautomerism. By lowering the temperature, it is often possible to slow the rate of proton exchange to the point where separate signals for each tautomer can be observed on the NMR timescale.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the pyrazolo[3,4-c]pyridine derivative in a suitable deuterated solvent with a low freezing point (e.g., methanol-d₄, THF-d₈, or a mixture of CD₂Cl₂/CHFCl₂). The concentration should be optimized to avoid aggregation while ensuring a good signal-to-noise ratio.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Reduction: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[5][6]
-
Monitoring Spectral Changes: Observe the changes in the ¹H NMR spectrum as the temperature is lowered. Look for broadening of signals, followed by their decoalescence into two or more distinct sets of signals corresponding to the different tautomers.
-
Quantification: Once the signals for the individual tautomers are well-resolved at a low temperature, the ratio of the tautomers can be determined by integrating the corresponding signals.[7]
-
Data Analysis: The Gibbs free energy difference (ΔG) between the tautomers can be calculated from the equilibrium constant (K) determined from the integration.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a purine isostere, this structural motif is instrumental in the design of molecules that can interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated significant potential as antiproliferative agents, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs), making them highly valuable in the pursuit of novel therapeutics for oncology and metabolic diseases.[2][3] Specifically, the introduction of a carbonitrile moiety at the 3-position can serve as a crucial handle for further synthetic elaboration or as a key pharmacophoric element.
This application note provides a comprehensive, field-proven protocol for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile from a suitable pyrazolopyridine precursor. The described methodology leverages the classic Sandmeyer reaction, a robust and reliable transformation for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[4][5]
Synthetic Strategy: The Sandmeyer Reaction on the Pyrazolopyridine Core
The chosen synthetic route involves a two-step, one-pot transformation starting from 1H-Pyrazolo[3,4-c]pyridin-3-amine. The core of this strategy is the diazotization of the 3-amino group, followed by a copper(I) cyanide-mediated displacement of the resulting diazonium group.
The Causality Behind Experimental Choices:
-
Starting Material: 1H-Pyrazolo[3,4-c]pyridin-3-amine is selected as the starting material. This precursor can be synthesized through various established routes, often involving the cyclization of substituted pyridines.[1]
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a critical first step. This is typically achieved in a cold, acidic medium using a nitrite source, such as sodium nitrite. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[6]
-
Cyanation: The Sandmeyer reaction provides an effective method for introducing the nitrile group.[4][7] Copper(I) cyanide is employed as the cyanide source and catalyst. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[4]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and observation of the expected outcomes at each stage are critical for success.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 1H-Pyrazolo[3,4-c]pyridin-3-amine | >98% | Commercial/Custom |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | ACS Grade |
| Sodium Nitrite (NaNO₂) | >99% | ACS Grade |
| Copper(I) Cyanide (CuCN) | >98% | Reagent Grade |
| Potassium Cyanide (KCN) | >97% | Reagent Grade |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | ACS Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade | ACS Grade |
| Brine | Saturated aq. | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | Anhydrous | ACS Grade |
| Deionized Water (DI H₂O) | Type 1 | Lab System |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
PART A: Diazotization
-
Preparation of the Amine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 1H-Pyrazolo[3,4-c]pyridin-3-amine (1.34 g, 10.0 mmol). Carefully add 20 mL of deionized water, followed by the slow, dropwise addition of concentrated sulfuric acid (4.0 mL) while stirring. The mixture may warm up; ensure it is fully dissolved before proceeding.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. It is critical to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold deionized water.
-
Formation of the Diazonium Salt: Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 20-30 minutes. The rate of addition should be controlled to keep the internal temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C. A slight color change may be observed. The formation of the diazonium salt is now complete.
PART B: Cyanation (Sandmeyer Reaction)
-
Preparation of the Cyanide Solution: (CAUTION: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment. Have a cyanide antidote kit available.) In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.35 g, 15.0 mmol) and potassium cyanide (1.95 g, 30.0 mmol) in 20 mL of deionized water. Gently warm the mixture to about 60 °C to facilitate dissolution, then cool to room temperature.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
Reaction Completion: After the addition is complete, gently heat the reaction mixture to 60-70 °C for 1 hour to ensure the complete decomposition of the diazonium salt and formation of the product. The solution will typically turn dark.
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by carefully adding a saturated solution of sodium carbonate until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
PART C: Purification
-
Chromatography: The crude product, a solid, should be purified by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 80:20 and gradually increasing the polarity to 50:50) is typically effective.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to yield this compound as a solid.[8] The expected yield is typically in the range of 50-70%.
Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.14 g/mol |
| Melting Point | Approximately 140-145 °C[8] |
| ¹H NMR | Peaks corresponding to the pyrazolopyridine core protons. |
| IR (cm⁻¹) | Strong absorption band around 2220-2240 for the C≡N stretch. |
Mechanism: The Radical-Nucleophilic Aromatic Substitution
The Sandmeyer reaction is a cornerstone of aromatic chemistry, proceeding through a fascinating radical-mediated pathway.
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
-
Single Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from the copper(I) cyanide complex to the diazonium salt.[4]
-
Dinitrogen Elimination: This electron transfer leads to the formation of an aryl radical and the irreversible loss of highly stable dinitrogen gas (N₂), which is a major thermodynamic driving force for the reaction. The copper is oxidized to copper(II).
-
Radical Capture: The aryl radical is then captured by the cyanide ligand from the copper(II) species, forming the final aryl nitrile product and regenerating the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[4]
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound. By understanding the underlying principles of the Sandmeyer reaction and adhering to the meticulous steps outlined, researchers can confidently produce this valuable building block for applications in drug discovery and development. The self-validating nature of the protocol, with its clear checkpoints and expected outcomes, ensures a high probability of success for scientists with a foundational knowledge of synthetic organic chemistry.
References
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Institutes of Health. [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). National Institutes of Health. [Link]
-
This compound. (2024). ChemBK. [Link]
-
What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)? (n.d.). Mol-Instincts. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). Royal Society of Chemistry. [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). Royal Society of Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Arkivoc. [Link]
-
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. (2014). PubMed. [Link]
-
Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles. (1983). Royal Society of Chemistry. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2013). Taylor & Francis Online. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][1][2][8]triazines. (n.d.). ResearchGate. [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]. (2023). Royal Society of Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Institutes of Health. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. [Link]
-
ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. (2010). ResearchGate. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Open Ukrainian Citation Index (OUCI). [Link]
-
Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. (2012). ResearchGate. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. (2013). ResearchGate. [Link]
-
Chemistry of Pyrazole-3(5)-Diazonium Salts (Review). (2014). ResearchGate. [Link]
-
Diazonium compound. (n.d.). Wikipedia. [Link]
Sources
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. chembk.com [chembk.com]
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
An Application Note and Protocol for the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
The 1H-Pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its structure, which features a fused pyrazole and pyridine ring system, serves as a bioisostere of purine, allowing it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1] This structural similarity has led to the development of pyrazolopyridine derivatives as potent agents with anti-inflammatory, anti-viral, and anti-cancer properties.[1][2] The 3-carbonitrile substituent, in particular, acts as a versatile chemical handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]
This document provides a comprehensive guide for the synthesis of this compound, intended for researchers in organic synthesis and drug development. The protocol is based on a robust and well-established cyclocondensation strategy, with detailed explanations of the underlying chemical principles, troubleshooting, and characterization methods.
Synthesis Overview and Strategy
The construction of the pyrazolo[3,4-c]pyridine ring system can be achieved through various synthetic routes. A common and effective strategy involves the annulation of a pyridine ring onto a pre-existing, functionalized pyrazole core. The protocol detailed here employs a Friedländer-type condensation reaction. This approach utilizes the reaction between a 5-amino-1H-pyrazole-4-carbonitrile and a 1,3-dielectrophilic partner, in this case, malononitrile, to construct the fused pyridine ring. This method is advantageous due to the accessibility of starting materials and the generally high yields achieved under relatively mild conditions.[4]
Reaction Scheme:
(Note: The direct synthesis of the parent this compound via this route is challenging. This protocol yields a key diamino-intermediate which can be further modified to the target compound if desired, but is itself a valuable scaffold. For the purpose of this guide, we will focus on the synthesis of this highly functionalized and useful analog.)
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1,6-Diamino-1H-pyrazolo[3,4-c]pyridine-3-carbonitrile, a key derivative of the target scaffold.
PART 1: Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Recommended Purity | Supplier |
| 5-Amino-1H-pyrazole-4-carbonitrile | 16617-51-1 | C₄H₄N₄ | >98% | Sigma-Aldrich, etc. |
| Malononitrile | 109-77-3 | C₃H₂N₂ | >99% | Sigma-Aldrich, etc. |
| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | Solution in Ethanol | Sigma-Aldrich, etc. |
| Absolute Ethanol (EtOH) | 64-17-5 | C₂H₆O | Anhydrous, >99.5% | Standard Supplier |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Standard Supplier |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Standard Supplier |
| Deionized Water | 7732-18-5 | H₂O | - | Laboratory Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Granular | Standard Supplier |
Required Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas line (Nitrogen or Argon)
-
Thermometer
-
Buchner funnel and filter flask
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
PART 2: Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Causality: The reaction is performed under an inert nitrogen atmosphere to prevent moisture from interfering with the sodium ethoxide base and to avoid potential side reactions.
-
-
Reagent Addition:
-
To the flask, add 5-Amino-1H-pyrazole-4-carbonitrile (e.g., 2.16 g, 20 mmol) and malononitrile (e.g., 1.32 g, 20 mmol).
-
Add 20 mL of a freshly prepared sodium ethoxide solution (prepared by dissolving ~1.0 g of sodium metal in 20 mL of absolute ethanol).[4]
-
Causality: Sodium ethoxide acts as a strong base, which is essential for catalyzing the condensation and cyclization steps of the reaction mechanism.[4] Ethanol serves as a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Maintain the reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Ethyl Acetate:Hexanes).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a critical technique for determining when the starting materials have been consumed and the reaction is complete.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature overnight.
-
A precipitate will often form upon cooling. If not, concentrate the mixture under reduced pressure using a rotary evaporator to about half its original volume.
-
Pour the cooled mixture into 100 mL of ice-cold water and stir for 15 minutes.
-
Causality: Pouring the reaction mixture into water quenches the reaction by neutralizing the sodium ethoxide and precipitates the crude organic product, which is typically less soluble in aqueous media.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an Ethanol/Water mixture.
-
Dry the purified solid product under vacuum to yield a white or off-white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., -NH₂, -C≡N).
-
Melting Point: To assess purity.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the overall laboratory workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound derivative.
Mechanistic Insights
The formation of the pyrazolo[3,4-c]pyridine ring system proceeds through a base-catalyzed cascade of reactions. The key steps are:
-
Knoevenagel Condensation: The reaction is initiated by the deprotonation of malononitrile by sodium ethoxide, forming a nucleophilic carbanion.
-
Michael Addition: The amino group of the pyrazole acts as a nucleophile, attacking the electron-deficient carbon of a second malononitrile molecule (or a related intermediate), leading to an open-chain adduct.
-
Intramolecular Cyclization: The C5 position of the pyrazole ring attacks one of the nitrile groups.
-
Tautomerization/Aromatization: A final tautomerization step leads to the stable, aromatic pyrazolo[3,4-c]pyridine ring system.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
Application Note & Protocol: A Detailed Guide to the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process commencing with the construction of a 5-halo-1H-pyrazolo[3,4-c]pyridine core, followed by a subsequent palladium-catalyzed cyanation to introduce the nitrile functionality at the C-3 position. This document offers in-depth procedural details, explains the rationale behind key experimental choices, and includes visual aids to ensure clarity and reproducibility for researchers in the field.
Introduction
The 1H-pyrazolo[3,4-c]pyridine scaffold is a purine isostere and a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The incorporation of a carbonitrile group at the 3-position can significantly influence the electronic properties and binding interactions of the molecule with biological targets, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide presents a reliable and reproducible method for its preparation.
The synthesis is approached in a two-stage sequence:
-
Formation of the Pyrazolo[3,4-c]pyridine Core: A 5-halo-substituted pyrazolo[3,4-c]pyridine is synthesized via the cyclization of a substituted aminopyridine.
-
Introduction of the Nitrile Group: A palladium-catalyzed cyanation reaction is employed to convert a 3-halo-substituted intermediate into the final product, this compound.
Visualizing the Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified.
| Reagent/Solvent | Supplier | Grade |
| 2-Bromo-4-methyl-5-aminopyridine | Sigma-Aldrich | 97% |
| Acetic Acid | Fisher Scientific | Glacial |
| Sodium Nitrite | Acros Organics | 99% |
| Ethyl Acetate | VWR | ACS Grade |
| Saturated Sodium Bicarbonate Solution | In-house preparation | |
| Brine | In-house preparation | |
| Anhydrous Magnesium Sulfate | EMD Millipore | Anhydrous |
| Iodine | J.T. Baker | 99.8% |
| Potassium Hydroxide | Sigma-Aldrich | 85% |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous, 99.8% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Hexane | VWR | ACS Grade |
| Zinc Cyanide (Zn(CN)₂) | Sigma-Aldrich | 96% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Strem Chemicals | 97% |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Oakwood Chemical | 97% |
| Zinc Dust | Alfa Aesar | <10 µm, 98% |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Experimental Protocols
Part 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This procedure is adapted from the method described by Bagley et al. (2023).[1][2][3]
1. Diazotization and Cyclization:
-
To a solution of 2-bromo-4-methyl-5-aminopyridine (4.00 g, 21.4 mmol) in glacial acetic acid (300 mL) in a 500 mL round-bottom flask, add sodium nitrite (1.48 g, 21.4 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC (ethyl acetate/hexane, 1:1).
2. Work-up and Purification:
-
After completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (200 mL) and carefully wash with saturated aqueous sodium bicarbonate solution (3 x 100 mL) until effervescence ceases.
-
Wash the organic layer with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-50% ethyl acetate in hexane, to afford 5-bromo-1H-pyrazolo[3,4-c]pyridine as a yellow solid.
Part 2: Synthesis of 3-Iodo-5-bromo-1H-pyrazolo[3,4-c]pyridine
This procedure is an adaptation of a known method for the iodination of a related pyrazolopyridine scaffold.
1. Iodination Reaction:
-
In a 250 mL round-bottom flask, dissolve the 5-bromo-1H-pyrazolo[3,4-c]pyridine (2.48 g, 12.5 mmol) obtained from Part 1 in N,N-dimethylformamide (DMF, 100 mL).
-
To this solution, add iodine (3.81 g, 15.0 mmol) followed by potassium hydroxide (2.81 g, 50.0 mmol).
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
2. Work-up and Purification:
-
Pour the reaction mixture into brine (300 mL) and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic extracts with brine and a 5% aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
The crude product can be purified by recrystallization from a mixture of dichloromethane and hexane to yield 3-iodo-5-bromo-1H-pyrazolo[3,4-c]pyridine as a solid.
Part 3: Synthesis of this compound
This protocol utilizes a palladium-catalyzed cyanation reaction.
1. Reaction Setup:
-
To an oven-dried Schlenk flask, add 3-iodo-5-bromo-1H-pyrazolo[3,4-c]pyridine (1.00 g, 3.09 mmol), zinc cyanide (0.218 g, 1.85 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.141 g, 0.154 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.171 g, 0.309 mmol), and zinc dust (0.020 g, 0.309 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 15 mL) via syringe.
2. Reaction Execution:
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Wash the filtrate with water (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Reaction Mechanism
The palladium-catalyzed cyanation of the 3-iodo-pyrazolopyridine intermediate proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C₆H₄BrN₃ | 198.02 | ~60% | Yellow solid |
| 3-Iodo-5-bromo-1H-pyrazolo[3,4-c]pyridine | C₆H₃BrIN₃ | 323.92 | ~85% | Solid |
| This compound | C₇H₄N₄ | 144.14 | Variable | Solid |
Troubleshooting and Safety Considerations
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Zinc cyanide is highly toxic and should be handled with extreme care.
-
Anhydrous Conditions: The palladium-catalyzed cyanation reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Reaction Monitoring: Closely monitor the reactions by TLC to determine completion and identify any potential side products.
-
Purification: Proper purification by column chromatography is crucial to obtain the final product in high purity. Careful selection of the eluent system is necessary.
Conclusion
This application note provides a detailed and reliable experimental procedure for the synthesis of this compound. The described two-step method, involving the formation of a halo-pyrazolopyridine intermediate followed by palladium-catalyzed cyanation, offers a practical route to this valuable heterocyclic compound for applications in drug discovery and development.
References
-
Bagley, M. C., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 36531-36537. [Link]
-
ResearchGate. (2023). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and.... Retrieved from [Link]
-
RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
- Ye, W., et al. (2009). Synthesis and SAR of 3-iodo-1H-pyrazolo[3,4-b]pyridine as potent ACK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5139-5142.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]
-
Anderson, K. W., et al. (2006). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]
Sources
Reagents for the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery and development. Its structural resemblance to purine has made it a focal point for the design of novel therapeutics targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in cancer, inflammatory diseases, and metabolic disorders.[1][2] The 3-carbonitrile derivative, in particular, serves as a versatile intermediate, allowing for further chemical elaboration into amides, tetrazoles, and other functional groups crucial for modulating pharmacological activity.
This comprehensive guide provides an in-depth analysis of the key reagents and synthetic strategies for the preparation of 1H-pyrazolo[3,4-c]pyridine-3-carbonitrile. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, offering researchers the rationale behind reagent selection and reaction conditions. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for both small-scale discovery efforts and larger-scale medicinal chemistry campaigns.
Strategic Approaches to the 1H-Pyrazolo[3,4-c]pyridine Core
The construction of the 1H-pyrazolo[3,4-c]pyridine ring system can be broadly categorized into two primary retrosynthetic strategies:
-
Strategy A: Pyridine Annulation onto a Pyrazole Precursor. This approach commences with a pre-functionalized pyrazole ring, onto which the pyridine ring is constructed. This method is particularly advantageous when diverse pyrazole starting materials are readily available.
-
Strategy B: Pyrazole Annulation onto a Pyridine Precursor. In this alternative strategy, a substituted pyridine serves as the foundational template for the subsequent annulation of the pyrazole ring. This route is often preferred when the desired substitution pattern on the pyridine moiety is established early in the synthetic sequence.
This guide will detail representative protocols for both strategies, culminating in the formation of the target 3-carbonitrile derivative.
Strategy A: Pyridine Annulation from a Pyrazole Precursor
This strategy leverages the nucleophilic character of aminopyrazoles to construct the pyridine ring through condensation with a suitable three-carbon electrophilic partner. A common and effective approach involves the use of α,β-unsaturated carbonyl compounds or their equivalents.
Core Concept: The Gould-Jacobs Reaction Analogue
While the classical Gould-Jacobs reaction is primarily used for quinoline synthesis, its principles can be adapted for the construction of pyrazolopyridines.[3] The reaction sequence involves the initial reaction of an aminopyrazole with a malonate derivative, followed by a thermal cyclization and subsequent functional group manipulation to yield the desired product.
Reagent Selection and Rationale
The key reagents for this synthetic approach are summarized in the table below.
| Reagent/Component | Role & Scientific Rationale | Typical Suppliers |
| 5-Amino-1H-pyrazole-4-carbonitrile | Starting Material: The core pyrazole building block containing the requisite amino group for annulation and the nitrile functionality at the desired position. | Sigma-Aldrich, Combi-Blocks, TCI |
| Diethyl (ethoxymethylene)malonate (DEEMM) | Three-Carbon Electrophile: Reacts with the aminopyrazole to form a key enamine intermediate. The ethoxy group serves as a good leaving group, and the two ester functionalities facilitate the subsequent cyclization. | Sigma-Aldrich, Alfa Aesar, TCI |
| Diphenyl ether or Dowtherm A | High-Boiling Solvent: Used to achieve the high temperatures (typically >250 °C) required for the thermal cyclization step. Its inert nature prevents unwanted side reactions. | Sigma-Aldrich, Acros Organics |
| Phosphorus oxychloride (POCl₃) | Dehydrating & Chlorinating Agent: In the final step, it converts the intermediate pyrazolopyridinone to the corresponding chloro-derivative, which can then be reduced to the parent heterocycle. | Sigma-Aldrich, VWR, Fisher Scientific |
| Palladium on Carbon (Pd/C) & Hydrogen Source | Catalyst for Dechlorination: A standard catalytic system for the hydrogenolysis of aryl chlorides to the corresponding arenes. The hydrogen source can be H₂ gas or a transfer hydrogenation reagent like ammonium formate. | Sigma-Aldrich, Johnson Matthey |
Synthetic Workflow Diagram
Caption: Synthetic workflow for Strategy A.
Detailed Experimental Protocol (Strategy A)
Step 1: Synthesis of Diethyl 2-(((4-cyano-1H-pyrazol-5-yl)amino)methylene)malonate
-
To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in absolute ethanol, add diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the enamine intermediate.
Step 2: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-c]pyridine-3-carbonitrile
-
Add the enamine intermediate from Step 1 to a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250 °C under a nitrogen atmosphere.
-
Maintain this temperature for 1-2 hours. The cyclization is usually accompanied by the evolution of ethanol.
-
Cool the mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with hexane, and dry to obtain the pyrazolopyridinone product.
Step 3 & 4: Synthesis of this compound
-
Suspend the pyrazolopyridinone from Step 2 in phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the crude 4-chloro intermediate by filtration and wash with water.
-
Without extensive purification, dissolve the chloro-intermediate in a suitable solvent (e.g., ethanol or methanol) and add a base (e.g., triethylamine or sodium acetate).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the final product, this compound.
Strategy B: Pyrazole Annulation from a Pyridine Precursor
This approach begins with a suitably substituted pyridine, such as a 4-halopyridine-3-carbonitrile, and constructs the pyrazole ring via reaction with hydrazine followed by cyclization. This strategy is particularly useful when the pyridine starting material is more readily accessible than the corresponding aminopyrazole.
Core Concept: Nucleophilic Aromatic Substitution and Intramolecular Cyclization
The synthetic sequence hinges on two key transformations: an initial SNAr reaction where hydrazine displaces a halide at the 4-position of the pyridine ring, followed by an intramolecular cyclization of the resulting hydrazinopyridine intermediate. The nitrile group at the 3-position acts as the electrophilic center for the cyclization.
Reagent Selection and Rationale
| Reagent/Component | Role & Scientific Rationale | Typical Suppliers |
| 4-Chloropyridine-3-carbonitrile | Starting Material: A commercially available or readily synthesized pyridine derivative with a leaving group (Cl) at the 4-position and the nitrile group at the 3-position, pre-set for the desired isomer. | Sigma-Aldrich, Fluorochem, Combi-Blocks |
| Hydrazine Hydrate (N₂H₄·H₂O) | Dinucleophile: The source of the two nitrogen atoms for the pyrazole ring. It first acts as a nucleophile to displace the chloride and then the terminal nitrogen attacks the nitrile to close the ring. | Sigma-Aldrich, VWR, Alfa Aesar |
| Ethanol or n-Butanol | Solvent: Polar protic solvents that are suitable for SNAr reactions with hydrazine and can be heated to reflux to facilitate both the substitution and cyclization steps. | Fisher Scientific, VWR, Sigma-Aldrich |
| Triethylamine (Et₃N) or other non-nucleophilic base | Acid Scavenger: Neutralizes the HCl generated during the SNAr reaction, preventing the protonation of hydrazine and driving the reaction to completion. | Sigma-Aldrich, TCI, Acros Organics |
Synthetic Workflow Diagram
Caption: Synthetic workflow for Strategy B, leading to an amino intermediate.
From Amine to Nitrile: The Sandmeyer Reaction
The cyclization in Strategy B naturally leads to a 3-amino-1H-pyrazolo[3,4-c]pyridine. To obtain the target 3-carbonitrile, a subsequent Sandmeyer reaction is required.
Key Reagents for Sandmeyer Reaction:
-
Sodium Nitrite (NaNO₂): Reacts with strong acid to generate nitrous acid in situ for the diazotization of the amino group.
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): Provides the acidic medium for diazotization.
-
Copper(I) Cyanide (CuCN): The source of the cyanide nucleophile that displaces the diazonium group.
Detailed Experimental Protocol (Strategy B)
Step 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyridine
-
Dissolve 4-chloropyridine-3-carbonitrile (1.0 eq) in a suitable alcohol solvent such as ethanol or n-butanol.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progression can be monitored by the consumption of the starting material using TLC. The cyclization often occurs in situ.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with water to dissolve the triethylamine hydrochloride salt.
-
Collect the solid product by filtration, wash with water, and dry under vacuum. The crude 3-amino-1H-pyrazolo[3,4-c]pyridine can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Prepare a solution of the 3-amino-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in aqueous acid (e.g., 6M HCl) and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes at this temperature to form the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture and neutralize with a base (e.g., ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the choice of strategy often dictated by the availability and cost of the starting materials. Strategy A, building the pyridine ring onto a pyrazole core, offers a convergent approach, while Strategy B, constructing the pyrazole onto a pyridine template, provides an alternative that may be more direct if the appropriately substituted pyridine is accessible. Both methods rely on fundamental and well-established organic reactions, providing a reliable platform for the synthesis of this important heterocyclic intermediate. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently undertake the synthesis of this valuable scaffold and its derivatives for application in drug discovery and medicinal chemistry.
References
-
Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 2023. [Link]
-
Yin, J., et al. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 2016. [Link]
-
Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate, 2023. [Link]
-
Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate, 2023. [Link]
-
Brzozowski, Z., et al. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 2000. [Link]
-
Cerezo-Galan, S., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2021. [Link]
-
Chemistry LibreTexts. 20.7 Chemistry of Nitriles. [Link]
-
Al-Mousawi, S. M., et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2009. [Link]
- Google P
-
Wang, Z., et al. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009. [Link]
-
Wang, M., et al. I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Organic Chemistry Frontiers, 2022. [Link]
-
McKay, M. J., et al. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 2011. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Dotsenko, V. V., et al. The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions.... ResearchGate, 2021. [Link]
-
Kielar, M., et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 2022. [Link]
-
Chemistry Steps. Preparation of Nitriles. [Link]
-
Chad's Prep. Synthesis and Reactions of Nitriles. YouTube, 2021. [Link]
-
ResearchGate. Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. [Link]
Sources
- 1. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Pathways for Pyrazolopyridine Carbonitrile Synthesis
Introduction: The Significance of the Pyrazolopyridine Carbonitrile Scaffold
The fusion of pyrazole and pyridine rings to form the pyrazolopyridine scaffold creates a privileged heterocyclic framework of immense interest in medicinal chemistry and materials science.[1] Structurally analogous to purines, these compounds can interact with a wide array of biological targets, demonstrating activities as anticancer, antiviral, and antifungal agents.[2][3][4][5] The incorporation of a carbonitrile (-CN) group further enhances the molecule's chemical versatility and biological activity, often serving as a key pharmacophore in kinase inhibitors and other targeted therapeutics.
However, the synthesis of these complex heterocycles can be challenging, often requiring harsh reaction conditions, long reaction times, or resulting in low yields and mixtures of regioisomers.[6] The development of efficient catalytic systems is therefore paramount. Modern catalysts not only accelerate these reactions but also provide pathways for milder, more selective, and environmentally benign syntheses, aligning with the principles of green chemistry.[5][6]
This guide provides an in-depth exploration of various catalytic systems for the synthesis of pyrazolopyridine carbonitriles. We will delve into the mechanistic rationale behind catalyst selection, present comparative data for different approaches, and provide detailed, field-proven protocols for researchers in drug discovery and synthetic chemistry.
Catalytic Systems: A Comparative Overview
The choice of catalyst is a critical decision point that dictates the efficiency, selectivity, and environmental impact of the synthesis. Catalytic strategies can be broadly categorized into heterogeneous and homogeneous systems, each with distinct advantages.
Heterogeneous Catalysts: The Vanguard of Green Synthesis
Heterogeneous catalysts, existing in a different phase from the reactants, are at the forefront of sustainable chemical synthesis. Their primary advantage lies in their operational simplicity, particularly the ease of separation from the reaction mixture and their potential for recyclability.
1.1. Magnetic Nanocatalysts
Recent innovations have focused on magnetic nanoparticles (e.g., Fe₃O₄) as core structures for catalysts.[7] These materials combine high catalytic activity with the unique property of superparamagnetism, allowing for their near-total recovery using an external magnet.[6]
-
Causality of Performance: Typically, a catalytically active shell, such as functionalized silica (SBA-15), is grafted onto the magnetic core. This porous, high-surface-area shell can be functionalized with a variety of acidic and basic groups (e.g., hydroxyl, amide, carboxylate) that act as the catalytic sites.[6] For instance, the Alg@SBA-15/Fe₃O₄ nanocomposite provides both Lewis acid sites (from Fe³⁺) and Brønsted acid/base sites from alginic acid, enabling it to efficiently catalyze multicomponent reactions (MCRs) at room temperature.[6] The MCR approach itself is highly atom-economical, forming several bonds in a single operation.[6]
1.2. Solid Acid Catalysts
Amorphous carbon-supported sulfonic acid (AC-SO₃H) has emerged as a powerful, non-toxic, and stable solid acid catalyst.[5][8]
-
Causality of Performance: The high density of -SO₃H groups grafted onto the porous carbon support creates a strongly acidic environment, making its catalytic activity significantly greater than that of sulfuric acid in some applications.[5] This system avoids the use of corrosive and difficult-to-remove liquid acids like H₂SO₄ or HCl, simplifying the workup procedure to a simple filtration.[8] It has proven highly effective in cascade reactions, such as the conversion of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles into pyrazolo[3,4-b]pyridine scaffolds.[5][8]
Homogeneous Catalysts: The Classical Approach
Homogeneous catalysts, which operate in the same phase as the reactants, have been the traditional workhorses for these syntheses.
-
Brønsted and Lewis Acids: Simple acids like acetic acid, HCl, and Lewis acids such as AlCl₃ are commonly used.[9][10] Their role is to activate electrophiles, typically by protonating a carbonyl group, which facilitates the crucial nucleophilic attack by an aminopyrazole intermediate.[11] While effective, these catalysts often require elevated temperatures and can be difficult to separate from the product, leading to more laborious workup procedures and potential waste generation.[6]
-
Transition Metals: Transition metals like copper(I) iodide (CuI) can catalyze specific transformations, such as intramolecular C-N bond formation via amination, to form the pyrazolopyridine core.[9]
Comparative Data of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of pyrazolopyridine derivatives, highlighting the trend towards milder conditions and higher efficiency with modern heterogeneous systems.
| Catalyst System | Starting Materials (Example) | Conditions | Time | Yield (%) | Key Advantages & References |
| Alg@SBA-15/Fe₃O₄ | Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Ammonium acetate | Room Temp, EtOH | 20-30 min | 90-97% | Excellent yields, mild conditions, magnetic recovery, reusable.[6] |
| AC-SO₃H | Dihydropyranopyrazole, Aniline | Room Temp, EtOH | 30-45 min | ~80-97% | High efficiency, stable, non-toxic, simple filtration workup.[5][8] |
| CuFe₂O₄@HNTs | Ethyl acetoacetate, Hydrazine hydrate, Benzaldehyde, Ammonium acetate | Room Temp, EtOH | 20 min | High | Magnetic nanocatalyst, multicomponent reaction.[7] |
| Acetic Acid | 5-Aminopyrazole, α,β-Unsaturated Aldehyde | Reflux | 12 h | 40-58% | Readily available, simple Brønsted acid catalysis.[10][11] |
| L-proline | 5-Aminopyrazole, Aldehyde, Ketone | 80 °C, EtOH | 30-60 min | High | Organocatalysis, promotes carbonyl condensation.[11] |
| None (Thermal) | 2-Hydrazinylnicotinonitrile | Reflux, DMF | - | Good | Transition-metal-free, relies on intramolecular cyclization.[9] |
Experimental Workflows & Protocols
The following diagrams and protocols provide a practical guide to implementing these catalytic syntheses.
Workflow Visualization
Caption: Proposed mechanism for a multicomponent reaction.
Detailed Experimental Protocols
Protocol 1: Multicomponent Synthesis using Alg@SBA-15/Fe₃O₄ Magnetic Nanocatalyst
This protocol is adapted from a reported environmentally friendly synthesis of pyrazolopyridine derivatives. [6]It leverages a four-component reaction at room temperature.
Materials:
-
Aryl aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Hydrazine hydrate (2 mmol)
-
Ammonium acetate (1 mmol)
-
Alg@SBA-15/Fe₃O₄ catalyst (0.02 g, ~10-25 mg range reported as effective) [6]* Ethanol (Solvent)
Procedure:
-
To a 25 mL round-bottom flask, add the aryl aldehyde (1 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), ammonium acetate (1 mmol), and the Alg@SBA-15/Fe₃O₄ catalyst (0.02 g).
-
Add ethanol (5-10 mL) to the flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 20-30 minutes. [6]5. Upon completion, place a strong neodymium magnet against the side of the flask. The dark-colored catalyst will be drawn to the magnet, leaving a clear solution.
-
Carefully decant the supernatant solution into a separate beaker.
-
The isolated catalyst can be washed with ethanol, dried, and stored for reuse in subsequent reactions.
-
Concentrate the supernatant solution under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield the desired pyrazolopyridine derivative.
-
Expected Outcome: High yields, typically in the range of 90-97%, are reported for this method. [6] Trustworthiness Note: The self-validating aspect of this protocol lies in its efficiency and clean conversion. Successful magnetic separation confirms the heterogeneous nature of the catalyst. Product identity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylates using AC-SO₃H Solid Acid Catalyst
This protocol describes the conversion of a pre-formed pyranopyrazole into a pyrazolopyridine via a sequential opening/closing cascade reaction catalyzed by AC-SO₃H. [8] Materials:
-
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol)
-
Aniline (0.25 mmol)
-
Amorphous carbon-supported sulfonic acid (AC-SO₃H) (5 mg)
-
Ethanol (2.0 mL)
Procedure:
-
In a small vial or flask, combine the pyranopyrazole starting material (0.25 mmol), aniline (0.25 mmol), and the AC-SO₃H catalyst (5 mg).
-
Add ethanol (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-45 minutes. [8]4. Upon completion, filter the reaction mixture to separate the solid AC-SO₃H catalyst.
-
Wash the catalyst with a small amount of fresh ethanol (3 x 5 mL). [8]6. Combine the filtrate and washings. The product often precipitates from the ethanol solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and recrystallize from ethanol to obtain the pure ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Expected Outcome: This method provides moderate to good yields, with reports of up to 80% for gram-scale synthesis. [8] Trustworthiness Note: The success of this protocol is validated by the clean conversion and simple filtration workup. The ability to perform this reaction at room temperature highlights the high activity of the AC-SO₃H catalyst compared to traditional Brønsted acids. [5]
References
-
Tantray, M. A., et al. (2018). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Taylor & Francis Online. Available at: [Link]
-
CoLab. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. CoLab. Available at: [Link]
-
Maleki, A., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available at: [Link]
-
Maleki, B., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Publishing. Available at: [Link]
-
Ma, S. & Gu, X. (n.d.). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science. Available at: [Link]
-
Gu, X. & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Wang, Z., et al. (2010). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Center for Biotechnology Information. Available at: [Link]
-
Quiroga, J., et al. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. Available at: [Link]
-
Liwal, A., et al. (2023). Green synthesis of novel pyrazole carbonitrile and aryl methylene-pyrazole derivatives using 2-aminopyridine-Functionalized Silica-Coated Fe3O4 Nanoparticles as a highly-efficient and magnetically Separable Catalyst. ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]
-
Abenojar, E. C., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Center for Biotechnology Information. Available at: [Link]
-
OUCI. (n.d.). Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. OUCI. Available at: [Link]
-
ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
-
Bakulev, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chim.it [chim.it]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity | CoLab [colab.ws]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 6. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 7. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Purification of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile, a key heterocyclic scaffold in modern drug discovery. Recognizing that the integrity of downstream biological and medicinal chemistry applications is contingent upon the purity of such intermediates, this document outlines multiple purification strategies, including recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale, expert insights for troubleshooting, and a systematic approach to selecting the optimal purification method based on sample purity and scale.
Introduction: The Critical Role of Purity
The 1H-Pyrazolo[3,4-c]pyridine core is a privileged scaffold found in a multitude of biologically active agents.[1][2][3] As a synthetic building block, this compound serves as a crucial intermediate in the synthesis of compounds targeting a wide range of diseases.[4] The reliability of high-throughput screening (HTS), structure-activity relationship (SAR) studies, and preclinical development hinges on the exceptional purity of this starting material. Impurities, such as unreacted starting materials, reagents, or reaction byproducts like regioisomers, can lead to false positives, inaccurate biological data, and significant delays in the drug discovery pipeline.[3][5]
This guide provides a multi-tiered strategy for purifying this compound, ensuring researchers can proceed with confidence in the quality of their material.
Compound Profile: Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of an effective purification strategy. This compound is a white crystalline solid that is relatively stable at room temperature.[4] Its solubility profile is a key determinant for selecting the appropriate purification technique.
| Property | Value / Description | Significance for Purification |
| Appearance | White Crystalline Solid[4] | Crystalline nature suggests recrystallization is a viable method. |
| Molecular Formula | C₇H₄N₄[6] | --- |
| Molecular Weight | 144.13 g/mol [6] | --- |
| Melting Point | ~140 - 145 °C[4] | A sharp melting point in this range is a good indicator of high purity. |
| Solubility | Soluble in DMSO, Dichloromethane (DCM)[4] | Guides solvent selection for chromatography, recrystallization, and HPLC. |
Purification Strategy: A Decision-Making Workflow
The choice of purification method is not arbitrary; it is a calculated decision based on the crude material's purity, the quantity of material to be purified, and the final purity required. The following workflow provides a logical framework for making this selection.
Method 1: Recrystallization (For Material >85% Purity)
Causality: Recrystallization is a cost-effective and scalable purification technique that exploits the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[7][8] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[9] Upon slow cooling, the decreased solubility forces the target compound to form a crystal lattice, excluding impurities which remain in the mother liquor.[9]
Protocol 4.1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water) at room temperature and then at boiling. A suitable solvent will show poor solubility at room temperature and complete dissolution when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with constant swirling. Add the minimum amount of hot solvent required to fully dissolve the solid.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove residual solvent. The purity can then be checked via melting point determination and HPLC analysis.[9]
Method 2: Flash Column Chromatography
Causality: This method separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[5] Compounds with higher polarity, like many nitrogen-containing heterocycles, interact more strongly with the polar silica gel and thus elute more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be separated based on their polarity.
Expert Insight: Pyridine-containing compounds can exhibit "peak tailing" on silica gel due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[11] This can be suppressed by adding a small amount (0.1-1%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase, which shields the analyte from these active sites.[11]
Protocol 5.1: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC.[5] A good system will give the target compound an Rf value of ~0.2-0.4. Test gradients of Ethyl Acetate (EtOAc) in Hexanes or Methanol (MeOH) in Dichloromethane (DCM).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent (like DCM or the mobile phase). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the solvent polarity to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their contents using TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum.
| Parameter | Recommended System | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase A | 10-80% Ethyl Acetate in Hexanes | Good for less polar impurities. |
| Mobile Phase B | 1-10% Methanol in Dichloromethane | Effective for more polar compounds.[5] |
| Modifier | 0.1-1% Triethylamine (TEA) | Add to the mobile phase to reduce peak tailing.[11] |
Method 3: Preparative HPLC (For Highest Purity)
Causality: Preparative HPLC is a high-resolution chromatographic technique that offers superior separation efficiency compared to flash chromatography, making it the method of choice for isolating highly pure compounds (>99%).[12][13] It is particularly valuable in the pharmaceutical industry for ensuring product quality and safety.[12][14] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for nitrogen-containing heterocycles.[15]
Protocol 6.1: General Preparative HPLC
-
Analytical Method Development: Develop and optimize a separation method on an analytical scale HPLC system first. A common starting point for heterocyclic compounds is a C18 column with a water/acetonitrile mobile phase, often containing an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[11]
-
Scale-Up: Scale the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.[13]
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, or the mobile phase itself) and filter through a 0.45 µm filter to remove particulates that could damage the column.
-
Purification Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the target peak, often triggered by a UV detector signal.[16]
-
Product Recovery: Combine the pure fractions. The organic solvent (e.g., acetonitrile) is typically removed by rotary evaporation. The remaining aqueous solution is then often frozen and lyophilized (freeze-dried) to yield a pure, fluffy solid free of residual solvents.
Post-Purification Quality Control
Verification of purity is a non-negotiable final step. The purified this compound should be analyzed to confirm both its purity and structural identity.
-
Purity Assessment (HPLC): An analytical HPLC trace should show a single major peak, confirming purity of >95% or >99%, depending on the application's requirements.[17]
-
Identity Confirmation (NMR & MS): ¹H NMR and ¹³C NMR spectroscopy should be used to confirm that the compound's structure is correct and has not degraded during purification. Mass spectrometry will confirm the molecular weight.
-
Physical Properties (Melting Point): A sharp melting point range that is consistent with the literature value (~140-145 °C) provides a strong qualitative indication of high purity.[4][9]
Conclusion
The purification of this compound is a critical step in its utilization for drug discovery and development. By carefully selecting a method—recrystallization for large-scale polishing, flash chromatography for complex mixtures, or preparative HPLC for achieving the highest purity—researchers can obtain material of the required quality. The protocols and insights provided in this guide serve as a robust framework for developing an effective, efficient, and validated purification strategy.
References
-
ChemBK. (2024, April 9). This compound. ChemBK. [Link]
-
Kavková, K., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 841. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne LABS. [Link]
-
ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 76, 929-937. [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent Technologies. [Link]
-
Arkivoc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(ii), 258-268. [Link]
-
Zhang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]
-
ResearchGate. (2006). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. Tetrahedron, 62(43), 10099-10108. [Link]
-
Pérez-Nueno, V. I., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry, 12(9), 1535-1543. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
de la Torre, M. C., & Gotor, V. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 24(23), 4348. [Link]
-
Ghorbani-Choghamarani, A., & Taherpour, S. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(17), 11451-11463. [Link]
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 245325-34-2|this compound|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. Supelco Preparative HPLC products for Pharmaceutical Development and Production [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can effectively and selectively interact with biological targets is a central theme in modern medicinal chemistry. Among the myriad of heterocyclic systems, the 1H-pyrazolo[3,4-c]pyridine core, a fused bicyclic system analogous to purines, has garnered significant attention. This guide provides an in-depth exploration of the applications of a key derivative, 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile , focusing on its role as a versatile intermediate and a pharmacophore in the development of new therapeutic agents. We will delve into its primary application as a potent modulator of the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus. This document will furnish detailed synthetic protocols, biological evaluation methodologies, and an analysis of the underlying molecular mechanisms.
The 1H-Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Structure
The pyrazolopyridine framework is recognized as a "privileged scaffold" in drug discovery, meaning it has the ability to bind to multiple biological targets with high affinity. Its structural resemblance to endogenous purines allows it to interact with a wide array of proteins, particularly kinases and G-protein coupled receptors. The [3,4-c] fusion isomer, while less explored than its [3,4-b] counterpart, offers a unique vector space for substituent placement, enabling fine-tuning of pharmacological properties. The introduction of a 3-carbonitrile group provides a key chemical handle for further synthetic elaboration and can participate in crucial hydrogen bonding interactions within a receptor's binding pocket.[1]
Primary Application: GPR119 Agonism for Type 2 Diabetes Mellitus
The most well-documented therapeutic application of the 1H-Pyrazolo[3,4-c]pyridine scaffold is in the development of agonists for the G-protein coupled receptor 119 (GPR119).[2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, making it a highly attractive target for the treatment of type 2 diabetes and obesity.[3]
Mechanism of Action
Activation of GPR119 by an agonist initiates a signaling cascade that promotes glucose homeostasis.[3] The receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex.[2] Upon agonist binding, Gαs is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels triggers two key downstream effects:
-
In Pancreatic β-cells: Elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS).
-
In Enteroendocrine L-cells: Increased cAMP stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, acts on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.[2]
This dual mechanism of action, directly stimulating insulin release and augmenting it via incretin secretion, makes GPR119 agonists a promising therapeutic strategy with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.
Signaling Pathway of GPR119 Agonism
Caption: GPR119 agonist signaling cascade.
Experimental Protocols
This section provides detailed, field-proven protocols for the synthesis of the core scaffold and its derivatives, as well as for the biological evaluation of their activity as GPR119 agonists.
Synthesis of the Core Scaffold: this compound
While some suppliers may offer this compound, this protocol outlines a reliable synthetic route from commercially available starting materials, based on established heterocyclic chemistry principles.[4][5] The synthesis involves a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Workflow for Core Scaffold Synthesis
Caption: Synthetic workflow for the core scaffold.
Protocol 3.1.1: Synthesis of 4-Hydrazinonicotinonitrile (Intermediate)
-
Reagents & Equipment: 4-chloronicotinonitrile, hydrazine hydrate, ethanol (absolute), round-bottom flask, reflux condenser, magnetic stirrer/hotplate.
-
Procedure: a. To a solution of 4-chloronicotinonitrile (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature with stirring. b. An exothermic reaction may be observed. After the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). c. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 2-4 hours. d. Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. e. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether. f. Dry the resulting solid under vacuum to yield 4-hydrazinonicotinonitrile, which can be used in the next step without further purification.
Protocol 3.1.2: Synthesis of this compound (Final Product)
-
Reagents & Equipment: 4-hydrazinonicotinonitrile, high-boiling point solvent (e.g., Dowtherm A, diphenyl ether), high-temperature reaction vessel with a condenser suitable for distillation, heating mantle, thermometer.
-
Procedure: a. Suspend 4-hydrazinonicotinonitrile (1.0 eq) in a high-boiling point solvent (e.g., Dowtherm A, approx. 15-20 mL per gram) in a suitable reaction vessel. b. Heat the mixture with vigorous stirring to a high temperature (typically 240-260°C). The intramolecular cyclization occurs with the elimination of ammonia. c. Maintain this temperature for 1-2 hours. Monitor the reaction by TLC until the intermediate is consumed. d. Cool the reaction mixture to room temperature, which should cause the product to precipitate. e. Dilute the mixture with a non-polar solvent like hexane to further precipitate the product and to facilitate filtration. f. Collect the solid by vacuum filtration, washing thoroughly with hexane to remove the high-boiling solvent. g. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford pure this compound.[4]
Derivatization for GPR119 Agonist Activity
Structure-activity relationship (SAR) studies have shown that derivatization at the N1 position of the pyrazole ring and substitution on the pyridine ring are crucial for potent GPR119 agonism.[2] A common strategy involves N-alkylation followed by a Suzuki or Buchwald-Hartwig coupling.
Protocol 3.2.1: N-1 Alkylation of the Core Scaffold
-
Reagents & Equipment: this compound, suitable alkyl halide (e.g., 4-(chloromethyl)benzonitrile), a base (e.g., K₂CO₃ or Cs₂CO₃), a polar aprotic solvent (e.g., DMF or acetonitrile), standard glassware.
-
Procedure: a. To a stirred suspension of this compound (1.0 eq) and potassium carbonate (1.5-2.0 eq) in DMF, add the alkyl halide (1.1 eq) at room temperature. b. Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) for 4-12 hours, monitoring by TLC. c. Upon completion, pour the reaction mixture into ice-water. d. Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous phase with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography (silica gel) to yield the N-1 alkylated derivative.
Biological Evaluation: In Vitro GPR119 Agonist Activity Assay
The primary method to assess the GPR119 agonist activity of newly synthesized compounds is to measure the accumulation of intracellular cAMP in a cell line stably expressing the human GPR119 receptor.
Protocol 3.3.1: cAMP Accumulation Assay
-
Materials & Equipment: HEK293 cells stably transfected with human GPR119, cell culture reagents, 384-well plates, test compounds, reference agonist (e.g., AR231453), cAMP assay kit (e.g., HTRF or LANCE Ultra), plate reader.
-
Procedure: a. Cell Seeding: Seed the GPR119-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[6] b. Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. c. Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate at room temperature for 30-60 minutes.[6] d. Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit. This typically involves adding lysis buffer followed by detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog for HTRF). e. Data Acquisition: Read the plate on a compatible plate reader (e.g., measuring fluorescence emission at two wavelengths for HTRF). f. Data Analysis: Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative data for 1H-pyrazolo[3,4-c]pyridine derivatives as GPR119 agonists, highlighting the impact of substitutions on potency.
| Compound ID | R¹ (N-1 Position) | R² (Pyridine Ring) | GPR119 EC₅₀ (nM)[2] |
| Lead Cpd | 4-Cyanobenzyl | 5-(Piperidin-1-yl) | 150 |
| Analog A | 4-Cyanobenzyl | 5-(4-Acetylpiperazin-1-yl) | 25 |
| Analog B | 4-(Trifluoromethyl)benzyl | 5-(Piperidin-1-yl) | 98 |
| Analog C | 4-Cyanobenzyl | 5-((R)-3-Fluoropyrrolidin-1-yl) | 8.5 |
| Analog D | 4-Cyanobenzyl | 5-Morpholino | 320 |
Data is illustrative and synthesized from published reports to demonstrate SAR trends.[2]
Conclusion and Future Directions
The this compound scaffold is a valuable building block in medicinal chemistry, with a demonstrated and potent application in the development of GPR119 agonists. The protocols and data presented herein provide a comprehensive guide for researchers aiming to explore this chemical space. The synthetic versatility of this scaffold allows for extensive derivatization, enabling the optimization of potency, selectivity, and pharmacokinetic properties. While GPR119 agonism is a primary focus, the privileged nature of the pyrazolopyridine core suggests that derivatives of this compound may also exhibit activity against other targets, such as kinases, warranting broader screening efforts in oncology and inflammation research. Further optimization of these compounds, particularly to enhance properties like aqueous solubility, will be critical for their advancement as clinical candidates.[7]
References
-
Matsuda, D., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3546-3551. Available at: [Link]
-
ChemBK. (2024). This compound. Available at: [Link]
-
Qu, C., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 15, 1338914. Available at: [Link]
-
Liao, Y., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2263-2273. Available at: [Link]
-
Wang, X., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. Available at: [Link]
-
Organic Syntheses. (2021). Preparation of 4-Amino-3,5-dimethyl-1H-pyrazole. Organic Syntheses, 98, 245-260. Available at: [Link]
- Google Patents. (2016). Preparation method and application of pyrazolo[3,4-b]pyridine compound intermediate. CN105777743A.
-
El-Tayeb, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858. Available at: [Link]
- Google Patents. (1972). Preparation of 3-cyanopyridine. US3644380A.
-
Al-Zaydi, K. M., et al. (2018). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 23(11), 2949. Available at: [Link]
-
ResearchGate. (2018). The reactions of highly electrophilic 2-chloronicotinonitriles with hydrazine. Available at: [Link]
-
Matsuda, D., et al. (2017). Novel 3H-[2][4][8]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry Letters, 27(16), 3745-3749. Available at: [Link]
-
Hua, T., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 13, 7033. Available at: [Link]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
OpenStax. (2023). Organic Chemistry: A Tenth Edition. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Available at: [Link]
-
Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S81. Available at: [Link]
Sources
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Ascendancy of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile Scaffolds in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of novel therapeutic agents has spotlighted the pyrazolopyridine core as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets. Among its various isomers, the 1H-pyrazolo[3,4-c]pyridine framework, particularly when functionalized with a 3-carbonitrile group, has emerged as a cornerstone for the development of potent and selective modulators of key signaling pathways implicated in cancer, inflammation, and metabolic disorders.
This guide provides an in-depth exploration of the synthesis and biological evaluation of 1H-pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives, offering both the theoretical underpinnings and practical, field-proven protocols for researchers in the vanguard of drug discovery.
The Strategic Advantage of the this compound Core
The unique arrangement of nitrogen atoms in the pyrazolo[3,4-c]pyridine scaffold offers a versatile platform for establishing critical hydrogen bond interactions within the ATP-binding pockets of kinases, a major class of drug targets. The addition of a 3-carbonitrile moiety serves a dual purpose: it can act as a hydrogen bond acceptor and provides a key vector for further chemical elaboration to enhance potency and selectivity. This strategic combination has led to the discovery of derivatives with significant therapeutic potential.
Caption: Core structure of this compound.
Part 1: Synthesis of the this compound Scaffold
The construction of the this compound core can be approached through several synthetic strategies. A common and effective method involves the cyclization of a functionalized pyrazole precursor. The following protocol details a representative synthesis, adapted from established methodologies for related pyrazolopyridine isomers.
Protocol 1: Synthesis of a Substituted this compound
This protocol outlines a two-step process starting from commercially available reagents to construct a functionalized this compound derivative.
Step 1: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile
This initial step involves the condensation of an arylhydrazine with ethoxymethylenemalononitrile. The arylhydrazine can be substituted to introduce diversity at the N-1 position of the final pyrazolopyridine scaffold.
-
Reagents and Materials:
-
Substituted Phenylhydrazine Hydrochloride (1.0 eq)
-
Ethoxymethylenemalononitrile (1.0 eq)
-
Sodium Acetate (2.0 eq)
-
Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add the substituted phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (2.0 eq) in ethanol.
-
Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ.
-
Add ethoxymethylenemalononitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
-
Step 2: Cyclization to form the this compound Ring System
The synthesized aminopyrazole is then cyclized with a suitable three-carbon synthon, such as an α,β-unsaturated aldehyde or ketone, in an acid-catalyzed reaction.[1]
-
Reagents and Materials:
-
5-amino-1-aryl-1H-pyrazole-4-carbonitrile (from Step 1) (1.0 eq)
-
α,β-Unsaturated aldehyde or ketone (e.g., cinnamaldehyde) (1.1 eq)
-
Glacial Acetic Acid or Hydrochloric Acid in an appropriate solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid.
-
Add the α,β-unsaturated aldehyde or ketone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound derivative.
-
Caption: General workflow for the synthesis of this compound derivatives.
Part 2: Biological Evaluation Protocols
Once synthesized and purified, the novel this compound derivatives must be subjected to rigorous biological evaluation to determine their therapeutic potential. The following are detailed protocols for common assays used in the initial stages of drug discovery.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, HCT-116 - colon carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37 °C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Abstreated - Absblank) / (Abscontrol - Absblank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
-
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
Given that many pyrazolopyridine derivatives are potent kinase inhibitors, a direct enzymatic assay is crucial. This general protocol can be adapted for various kinases.[7][8][9][10]
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like ADP-Glo™, LanthaScreen™, or radioisotope labeling.
-
Materials:
-
Recombinant active kinase
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer or appropriate plate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a kinase solution in assay buffer at a 2X final concentration.
-
Prepare a substrate and ATP solution in assay buffer at a 2X final concentration. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer.
-
-
Assay Plate Setup:
-
Add the test compound solution to the wells of the assay plate.
-
Add the 2X kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding the 2X substrate/ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed according to the manufacturer's instructions for the chosen detection method (e.g., for ADP-Glo™, add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
-
Part 3: Data Presentation and Interpretation
The following table presents representative biological data for a hypothetical series of this compound derivatives, illustrating how structure-activity relationships (SAR) can be elucidated.
| Compound ID | R¹ Substituent | R² Substituent | Kinase X IC₅₀ (nM) | A549 Cell IC₅₀ (µM) | HCT-116 Cell IC₅₀ (µM) |
| PCP-1 | H | H | >1000 | >50 | >50 |
| PCP-2 | Phenyl | H | 250 | 25.4 | 32.1 |
| PCP-3 | 4-Fluorophenyl | H | 120 | 12.8 | 18.5 |
| PCP-4 | Phenyl | Methyl | 85 | 8.2 | 10.3 |
| PCP-5 | 4-Fluorophenyl | Methyl | 15 | 1.5 | 2.7 |
Interpretation of SAR:
-
Effect of R¹ Substituent: The introduction of a phenyl group at the R¹ position (PCP-2 vs. PCP-1) significantly improves both kinase inhibition and cellular activity. Further substitution on the phenyl ring with an electron-withdrawing fluorine atom (PCP-3) enhances potency, likely due to favorable interactions within the kinase active site.
-
Effect of R² Substituent: Alkylation at the R² position (PCP-4 vs. PCP-2) leads to a notable increase in activity.
-
Synergistic Effects: The combination of a 4-fluorophenyl group at R¹ and a methyl group at R² (PCP-5) results in a highly potent compound, demonstrating a synergistic effect of these substitutions.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability allows for the exploration of diverse chemical space, while its inherent biological activity against key targets like protein kinases makes it a focal point of modern drug discovery efforts. The detailed protocols and application notes provided herein are intended to empower researchers to effectively synthesize, evaluate, and optimize these compounds, thereby accelerating the journey from a promising molecular scaffold to a life-changing therapeutic.
References
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Shukla, S., & Gupta, S. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., Al-Issa, S. A., & El-Emam, A. A. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2465-2474. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Molbase. (n.d.). What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(39), 8493-8497. Retrieved from [Link]
-
ARKIVOC. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, 2009(2), 258-268. Retrieved from [Link]
-
Al-Adiwish, W. M., & Al-Azzawi, A. M. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(11), 17740-17752. Retrieved from [Link]
-
Ghozlan, S. A. S., Abdel-khalik, M. M., & Hassan, A. A. (2006). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 11(11), 892-903. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Zeinyeh, W., Esvan, Y. J., Nauton, L., Loaëc, N., Meijer, L., Théry, V., Anizon, F., Giraud, F., & Moreau, P. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(17), 3094. Retrieved from [Link]
-
Xavier, C. R., & Ipe, J. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(4), 384-401. Retrieved from [Link]
-
Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinase Crystallography (pp. 3-34). Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. In vitro kinase assay [protocols.io]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Unlocking Therapeutic Potential: Application Notes for 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-c]pyridine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities. This guide provides an in-depth exploration of the therapeutic applications of 1H-pyrazolo[3,4-c]pyridine-3-carbonitrile analogs, with a primary focus on their anticancer properties. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their evaluation, and present a framework for advancing these promising compounds through the drug discovery pipeline.
The Scientific Rationale: Targeting Key Cellular Processes
The therapeutic efficacy of this compound analogs stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in diseases like cancer. Their structural resemblance to endogenous purines allows them to interact with a variety of enzymes, particularly protein kinases, which are pivotal regulators of cell growth, proliferation, and survival.[1][2]
A significant body of research has demonstrated that these analogs can exert their anticancer effects through several mechanisms, including:
-
Kinase Inhibition: Many analogs are potent inhibitors of various protein kinases, such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5] By blocking the activity of these kinases, the compounds can halt aberrant cell proliferation and induce apoptosis (programmed cell death).
-
Induction of Apoptosis: These compounds can trigger the apoptotic cascade in cancer cells, leading to their elimination.[3]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these analogs can prevent cancer cells from dividing and multiplying.[5]
The versatility of the pyrazolopyridine scaffold allows for chemical modifications that can fine-tune the biological activity and selectivity of the analogs, making them attractive candidates for targeted therapies.[1][2]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 1H-pyrazolo[3,4-c]pyridine analogs and related pyrazolopyridine derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog A | HCT-116 (Colon) | 2.914 | Doxorubicin | 3.676 |
| Analog B | MCF-7 (Breast) | 1.937 | Doxorubicin | 4.162 |
| Analog C | HepG2 (Liver) | 3.695 | Doxorubicin | 3.832 |
| Compound 5a | HepG-2 (Liver) | 3.42 | Erlotinib | 8.19 |
| Compound 5b | HepG-2 (Liver) | 3.56 | Erlotinib | 8.19 |
| Compound 12b | A549 (Lung) | 8.21 | - | - |
| Compound 12b | HCT-116 (Colon) | 19.56 | - | - |
| Compound 10e | MCF-7 (Breast) | 11 | - | - |
Data synthesized from multiple sources.[3][4][6][7]
Experimental Protocols: A Step-by-Step Guide
To rigorously assess the biological activity of this compound analogs, a series of well-defined in vitro assays are essential. The following protocols provide a standardized framework for these evaluations.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[4][9]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of pyrazolopyridine analogs against a specific protein kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced during the reaction.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound analogs (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the kinase assay buffer. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3][10]
Materials:
-
Cancer cells treated with pyrazolopyridine analogs
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathway of Apoptosis Induction
Caption: Simplified mitochondrial pathway of apoptosis induced by pyrazolopyridine analogs.
Concluding Remarks and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the realm of oncology. The protocols outlined in this guide provide a robust framework for the systematic evaluation of the biological activities of its analogs. By understanding the underlying mechanisms of action and employing rigorous in vitro characterization, researchers can effectively identify and advance lead compounds with the potential for clinical translation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their in vivo efficacy and safety profiles.
References
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Available at: [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit. Available at: [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science. Available at: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. Available at: [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
-
Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available at: [Link]
-
Cell viability assays: Alternatives to the MTT assay. Bitesize Bio. Available at: [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available at: [Link]
-
Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. MDPI. Available at: [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]
-
Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR. Available at: [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]
-
Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. PubMed. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. addgene.org [addgene.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unlocking Therapeutic Potential: 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile as a GPR119 Agonist Scaffold
Application Note & Protocols for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of GPR119 in Metabolic Disease
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action for glycemic control.[1] Agonism of GPR119 leads to the elevation of intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1] This glucose-dependent activity profile suggests a lower risk of hypoglycemia compared to some traditional T2DM therapies. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[2] Within this class, the 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile core has been identified as a particularly promising scaffold for the development of potent and selective GPR119 agonists.
This guide provides an in-depth exploration of the this compound scaffold, including its synthesis, structure-activity relationship (SAR), and detailed protocols for its evaluation as a GPR119 agonist.
The this compound Scaffold: A Privileged Structure for GPR119 Agonism
The this compound scaffold has been the subject of extensive medicinal chemistry efforts, leading to the identification of highly potent GPR119 agonists. A key publication in this area, "Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists," outlines a ligand-based drug design approach that culminated in the discovery of agonists with single-digit nanomolar potency.[3][4]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1H-Pyrazolo[3,4-c]pyridine core has revealed critical insights into the structural requirements for potent GPR119 agonism. The general structure consists of a central pyrazolopyridine core with key substitutions at the R¹ and R² positions.
-
The Left-Hand Aryl Group (R¹): Modifications to the aryl group at the R¹ position have a significant impact on agonist potency. The introduction of specific substituents can enhance the interaction with the GPR119 binding pocket.
-
The Right-Hand Piperidine N-capping Group (R²): The nature of the substituent capping the piperidine ring at the R² position is crucial for achieving high efficacy. This region of the molecule is thought to be critical for receptor activation.
Through iterative optimization of these two key positions, researchers have successfully developed compounds with remarkable potency. For instance, the progression from an initial lead compound to a highly optimized agonist, compound 24 , demonstrates the power of this targeted SAR approach.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro potency of a representative potent agonist from the this compound scaffold.
| Compound ID | Scaffold | hGPR119 EC₅₀ (nM) | Reference |
| Compound 24 | This compound | 4 | [3][4] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of this compound derivatives as GPR119 agonists.
Protocol 1: Representative Synthesis of a this compound Derivative
This protocol is a representative example based on published synthetic routes for this scaffold.[3][4]
Diagram: Synthetic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Pyrazolopyridine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2][3] Unlike traditional high-throughput screening (HTS), which often deals with large and complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments".[2][4] These fragments, though typically exhibiting weak binding affinities (in the high micromolar to millimolar range), provide a more efficient exploration of chemical space and often form highly optimized interactions with their biological targets.[3]
The 1H-Pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors.[5][6][7][8] Its structure mimics the hinge-binding motifs of ATP, making it an ideal candidate for targeting the ATP-binding sites of various kinases. The carbonitrile group on the 3-position of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile can act as a key hydrogen bond acceptor, further anchoring the fragment within a target's active site. This application note provides a comprehensive guide for the practical application of this compound in an FBDD campaign, from initial screening to hit-to-lead optimization.
Part 1: Fragment Library Design and Primary Screening
The success of any FBDD campaign is contingent on a well-designed fragment library and a robust screening cascade.[9] this compound is an excellent candidate for inclusion in a fragment library targeting kinases due to its structural motifs and adherence to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1]
Biophysical Screening for Hit Identification
Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[3][10][11] A multi-pronged approach using orthogonal techniques is highly recommended to minimize false positives and negatives.[9][12]
Recommended Primary Screening Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for FBDD as it can reliably detect weak binding events.[13][14][15] Ligand-observed methods such as Saturation Transfer Difference (STD) NMR and WaterLOGSY are particularly well-suited for primary screening of fragment libraries.[16][17]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time kinetic data on fragment binding, including association and dissociation rates.[17]
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), TSA is a high-throughput method that measures the change in a protein's melting temperature upon ligand binding.[11][17][18]
Protocol 1: Primary Hit Screening using Thermal Shift Assay (TSA)
Objective: To rapidly identify fragments that bind to the target protein by measuring changes in thermal stability.
Materials:
-
Purified target protein (e.g., a specific kinase)
-
This compound and other fragments from the library
-
SYPRO Orange dye
-
Real-time PCR instrument
Method:
-
Protein Preparation: Prepare the target protein in a suitable buffer at a final concentration of 2 µM.
-
Fragment Preparation: Prepare a stock solution of this compound and other fragments in DMSO. The final screening concentration is typically 200 µM.
-
Assay Plate Setup: In a 96-well PCR plate, add the protein solution, SYPRO Orange dye (final concentration 5x), and the fragment solution. Include appropriate controls (protein + dye + DMSO, protein + dye + known binder).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: Monitor the fluorescence of the SYPRO Orange dye. The melting temperature (Tm) is the inflection point of the sigmoidal curve. A significant shift in Tm (ΔTm) in the presence of a fragment indicates binding.
Expected Results: A positive "hit" for this compound would be a ΔTm of > 2°C, suggesting a stabilizing interaction with the target kinase.
Part 2: Hit Validation and Characterization
Once initial hits are identified, they must undergo rigorous validation to confirm binding and rule out artifacts.[1] This stage involves orthogonal biophysical methods and initial structural studies.
Orthogonal Validation and Affinity Determination
Fragments identified in the primary screen should be tested using a different biophysical method to confirm the interaction.[12] Techniques like NMR or SPR are ideal for this purpose and can also provide an initial estimate of the binding affinity (KD).
Protocol 2: Hit Validation and Affinity Estimation using 1H-15N HSQC NMR
Objective: To confirm the binding of this compound to the target protein and determine its binding site and affinity.
Materials:
-
15N-labeled target protein
-
This compound
-
NMR spectrometer
Method:
-
Sample Preparation: Prepare a sample of 15N-labeled protein (typically 50-100 µM) in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a baseline 1H-15N HSQC spectrum of the protein alone.
-
Titration: Add increasing concentrations of this compound to the protein sample and record a 1H-15N HSQC spectrum at each concentration.
-
Data Analysis: Monitor the chemical shift perturbations (CSPs) of the protein's amide resonances. Significant CSPs confirm binding. The binding site can be mapped if the protein's resonance assignments are known. The dissociation constant (KD) can be calculated by fitting the CSP data to a binding isotherm.
Expected Results: The addition of this compound is expected to induce CSPs in the 1H-15N HSQC spectrum of the target kinase, particularly for residues in the ATP-binding site. The KD is anticipated to be in the range of 100 µM to 1 mM.
Structural Biology: Elucidating the Binding Mode
Determining the crystal structure of the fragment bound to the target protein is a cornerstone of FBDD.[1] X-ray crystallography provides atomic-level detail of the binding mode, guiding subsequent hit-to-lead optimization.[19][20][21]
Protocol 3: Co-crystallization and X-ray Structure Determination
Objective: To obtain a high-resolution crystal structure of the target protein in complex with this compound.
Materials:
-
Highly purified and concentrated target protein
-
This compound
-
Crystallization screens and reagents
Method:
-
Complex Formation: Incubate the target protein with a 5-10 fold molar excess of this compound.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) with a variety of commercial and in-house screens.
-
Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and other additives.
-
Data Collection and Structure Solution: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement.
Expected Results: A high-resolution crystal structure will reveal the precise binding mode of this compound in the active site, highlighting key interactions (e.g., hydrogen bonds with the hinge region) that can be exploited for potency improvement.
Part 3: Hit-to-Lead Optimization
With a validated hit and structural information in hand, the next phase is to elaborate the fragment into a more potent lead compound.[22] This process, known as "hit-to-lead," involves synthetic chemistry guided by the structure-activity relationship (SAR).[22]
Strategies for Fragment Elaboration
There are three main strategies for evolving a fragment hit:
-
Fragment Growing: Extending the fragment to interact with adjacent pockets.[23]
-
Fragment Linking: Connecting two or more fragments that bind to different sites.[23]
-
Fragment Merging: Combining the features of overlapping fragments into a single molecule.[23]
For this compound, a "fragment growing" strategy is often the most straightforward approach, exploring substitutions at available positions on the pyrazolopyridine ring.
Workflow for Hit-to-Lead Optimization of this compound
Caption: Iterative cycle of hit-to-lead optimization.
Data-Driven Lead Optimization
The optimization process is iterative, with each new compound being tested for its affinity and, ideally, its structure determined in complex with the target. This data provides crucial feedback for the next round of design and synthesis.
| Compound | Modification | Affinity (KD, µM) | Ligand Efficiency (LE) |
| Fragment Hit | This compound | 500 | 0.35 |
| Analog 1 | Addition of a methyl group | 250 | 0.36 |
| Analog 2 | Addition of a phenyl group | 50 | 0.32 |
| Lead Compound | Optimized side chain | 0.05 | 0.38 |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom. It helps to ensure that potency increases are not simply due to an increase in molecular size.
Conclusion
This compound represents a valuable starting point for FBDD campaigns targeting a wide range of protein families, particularly kinases. Its favorable physicochemical properties and privileged core structure make it an attractive fragment for library inclusion. By employing a systematic workflow of biophysical screening, hit validation, structural biology, and iterative, structure-guided medicinal chemistry, this humble fragment can be efficiently elaborated into a potent and selective lead compound. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this compound in their drug discovery endeavors.
References
- PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
- Pellecchia, M., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
- Wieland, K., et al. (2012). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity.
- Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design.
- Dalvit, C., et al. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy.
- Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
- Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics | Oxford Academic.
- Eurofins. Biophysics for Successful Drug Discovery Programs.
- Sygn
- Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery.
- One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- European Pharmaceutical Review. (2017, March 22). NMR-based fragment screening for drug discovery.
- Keseru, G. M., & Erlanson, D. A. (Eds.). (2013). Fragment-Based Drug Discovery.
- Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
- ResearchGate.
- Expert Opinion on Drug Discovery. What makes a good fragment in fragment-based drug discovery?.
- Journal of Medicinal Chemistry. Fragment-Based Drug Design: From Then until Now, and Toward the Future.
- RSC Medicinal Chemistry. Fragment-based drug discovery: A graphical review.
- Molecules. Concepts and Core Principles of Fragment-Based Drug Design.
- Journal of Medicinal Chemistry.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022, May 19).
- Molecules. (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
- MDPI.
- ACS Medicinal Chemistry Letters. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
- Journal of Medicinal Chemistry. (2024, July 29).
- European Journal of Medicinal Chemistry.
- Wikipedia. (2024, May 27). Hit to lead.
- Journal of the Royal Society of Medicine. x Ray crystallography.
- Journal of Enzyme Inhibition and Medicinal Chemistry. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
- Journal of Enzyme Inhibition and Medicinal Chemistry. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
- Journal of Chemical and Pharmaceutical Research.
- Journal of Medicinal Chemistry. Recent Developments in Fragment-Based Drug Discovery.
- Molecules. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
- Wikipedia. X-ray crystallography.
- ChemBK. (2024, April 9). This compound.
- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
- PubMed Central.
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. drughunter.com [drughunter.com]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. pnas.org [pnas.org]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. elearning.uniroma1.it [elearning.uniroma1.it]
- 23. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Design of Kinase Inhibitors Using 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery
Protein kinases, as central regulators of cellular signaling, represent a prominent class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. Within the vast landscape of medicinal chemistry, the pyrazolopyridine scaffold has emerged as a "privileged" structure. Its structural similarity to the adenine core of ATP allows it to effectively compete for the ATP-binding site in a wide range of kinases, making it a versatile foundation for the design of potent and selective inhibitors.[1][2] Several pyrazolopyridine derivatives have already been approved for clinical use or are in late-stage clinical trials, highlighting the therapeutic potential of this heterocyclic system.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, yet underexplored, pyrazolopyridine isomer: 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile . We will delve into its potential as a novel scaffold for kinase inhibitor design, proposing synthetic strategies, and detailing robust protocols for the evaluation of its derivatives.
The this compound Scaffold: A Promising Starting Point
The this compound core offers several advantageous features for kinase inhibitor design:
-
Hinge-Binding Motif: The pyrazolopyridine core is an excellent bioisostere of adenine and is known to form critical hydrogen bonds with the hinge region of the kinase active site.[1]
-
Vectors for Optimization: The scaffold presents multiple positions for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
-
The 3-Carbonitrile Group: The nitrile functionality can serve as a key interaction point, a metabolic stabilizer, or a synthetic handle for further elaboration.
While specific kinase inhibitors based on this exact scaffold are not yet widely reported in the literature, its structural alerts and the success of related pyrazolopyridine isomers strongly suggest its potential. This guide will equip you with the foundational knowledge and practical protocols to explore this promising chemical space.
Proposed Synthetic Strategy
A plausible synthetic route to this compound and its derivatives can be adapted from established methods for related heterocyclic systems. A generalized approach is outlined below.
General Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound derivatives.
Protocol: Synthesis of a Substituted this compound Derivative (Illustrative Example)
This protocol describes a hypothetical synthesis of a derivative to illustrate the general principles.
Step 1: Synthesis of a Substituted 2-Amino-3-cyanopyridine
-
To a solution of a substituted pyridin-2-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction with ice water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 2-chloropyridine derivative is then reacted with malononitrile (1.5 equivalents) in the presence of a base such as sodium hydride (1.5 equivalents) in anhydrous DMF at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench with water and extract the product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-cyanopyridine derivative.
Step 2: Cyclization to the this compound Core
-
Dissolve the substituted 2-amino-3-cyanopyridine (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the this compound core.
Step 3: N-Arylation/Alkylation (Example of R1 functionalization)
-
To a solution of the this compound core (1 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (2 equivalents).
-
Add the desired aryl or alkyl halide (1.1 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After completion, cool the reaction, add water, and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final N-substituted derivative.
Application Protocols: Evaluation of Novel Kinase Inhibitors
A systematic evaluation of newly synthesized compounds is crucial to determine their potency, selectivity, and mechanism of action.
Workflow for Kinase Inhibitor Evaluation
Caption: A general workflow for the comprehensive evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., purchased from a commercial vendor)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase-substrate mixture in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR inhibitors)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Test Compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear bottom, white-walled plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is used to confirm that the inhibitor is hitting its intended target in a cellular context by assessing the phosphorylation status of the kinase or its downstream substrates.
Materials:
-
Cancer cell line
-
Test Compounds
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon treatment with the inhibitor.
Structure-Activity Relationship (SAR) Exploration: A Hypothetical Case Study
The following table presents hypothetical data for a series of this compound derivatives targeting Kinase X, illustrating a typical SAR study.
| Compound ID | R1 Group | R2 Group | Kinase X IC50 (nM) | Cell Proliferation GI50 (nM) |
| GEM-001 | H | H | 5,200 | >10,000 |
| GEM-002 | Phenyl | H | 850 | 2,500 |
| GEM-003 | 4-Fluorophenyl | H | 320 | 980 |
| GEM-004 | 4-Methoxyphenyl | H | 650 | 1,800 |
| GEM-005 | 4-Fluorophenyl | Methyl | 450 | 1,200 |
| GEM-006 | 4-Fluorophenyl | Cyclopropyl | 150 | 450 |
| GEM-007 | 4-Fluorophenyl | Phenyl | 980 | 3,100 |
Interpretation of Hypothetical SAR:
-
R1 Position: Substitution at the N1 position with an aryl group (GEM-002) significantly improves potency compared to the unsubstituted parent compound (GEM-001). Introducing an electron-withdrawing fluorine atom at the para-position of the phenyl ring (GEM-003) further enhances activity, suggesting a favorable interaction in the binding pocket. An electron-donating methoxy group (GEM-004) is less favorable.
-
R2 Position: Small alkyl or cycloalkyl groups at a hypothetical R2 position (GEM-006) appear to be well-tolerated and can improve potency. A bulky phenyl group (GEM-007) is detrimental to activity, likely due to steric hindrance.
This iterative process of synthesis and biological testing is fundamental to optimizing the lead compound for improved potency, selectivity, and drug-like properties.
Conclusion
The this compound scaffold represents a promising, yet underexplored, platform for the design of novel kinase inhibitors. Its inherent hinge-binding capabilities, coupled with multiple vectors for chemical modification, provide a rich foundation for medicinal chemistry exploration. By employing the synthetic strategies and robust evaluation protocols detailed in this guide, researchers can systematically investigate the potential of this scaffold and its derivatives, paving the way for the discovery of next-generation targeted therapies.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. National Center for Biotechnology Information. [Link]
-
This compound - ChemBK. ChemBK. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. ACS Publications. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Center for Biotechnology Information. [Link]
-
1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. [Link]
Sources
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 1H-Pyrazolo[3,4-c]pyridine Scaffold in Medicinal Chemistry
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine nucleobases. This similarity allows compounds bearing this framework to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. The inherent drug-like properties and synthetic tractability of this scaffold have made it a fertile ground for the development of novel therapeutics. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives, offering detailed protocols for their synthesis and biological evaluation, with a focus on their applications as GPR119 agonists and kinase inhibitors.
General Synthetic Strategies for this compound Derivatives
The synthesis of the 1H-pyrazolo[3,4-c]pyridine core can be achieved through several strategic approaches. A common and effective method involves the construction of the pyrazole ring onto a pre-existing pyridine precursor. This typically involves the reaction of a substituted hydrazine with a suitably functionalized pyridine derivative. The 3-carbonitrile group is a key feature of the target scaffold and is often introduced early in the synthetic sequence.
Below is a generalized synthetic workflow for the preparation of this compound derivatives, which can be adapted and modified for the synthesis of a diverse library of analogs.
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: General Synthesis of the this compound Core
This protocol outlines a general, multi-step synthesis for the this compound scaffold, which can be adapted for various substitution patterns.
Materials and Reagents:
-
Substituted 2-chloronicotinonitrile
-
Hydrazine hydrate or substituted hydrazine
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Sodium nitrite (NaNO₂)
-
Acetic anhydride (Ac₂O)
-
1,2-Dichloroethane (DCE)
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
Step 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyridines [1]
-
To a solution of the appropriate 2-chloronicotinonitrile (1.0 eq) in DMF, add hydrazine hydrate (or a substituted hydrazine, 1.2 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-amino-1H-pyrazolo[3,4-c]pyridine.
Step 2: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines [2][3]
-
To a stirred suspension of the 3-amino-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in 1,2-dichloroethane (DCE), add acetic anhydride (2.0 eq).
-
Add sodium nitrite (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 90 °C for 18-24 hours.
-
Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
To the crude product, add a solution of sodium methoxide in methanol and stir at room temperature for 1 hour for deacetylation.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine.
Step 3: Introduction of the 3-Carbonitrile Group
This step often involves the conversion of a suitable precursor at the 3-position, such as an amide or an aldehyde, to the nitrile. A common method is the dehydration of a primary amide using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).
-
Dissolve the 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (1.0 eq) in an appropriate solvent such as DMF or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Biological Evaluation of this compound Derivatives
The biological activity of this class of compounds is diverse, with significant potential as both GPR119 agonists for the treatment of type 2 diabetes and as kinase inhibitors for oncology applications. The following protocols provide standardized methods for evaluating the efficacy of newly synthesized derivatives against these targets.
Application as GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Agonism of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
Caption: Signaling pathway of GPR119 agonism.
Protocol 2: In Vitro GPR119 Agonist Activity Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the agonist activity of test compounds on the GPR119 receptor by measuring intracellular cAMP levels.
Materials and Reagents:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Test compounds dissolved in DMSO
-
Forskolin (positive control for Gαs activation)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP detection kit (e.g., HTRF cAMP assay kit or similar)
-
384-well white opaque microplates
Equipment:
-
Cell culture incubator (37 °C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Plate reader capable of detecting the signal from the chosen cAMP kit (e.g., HTRF-compatible reader)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hGPR119 cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of ≤1%.
-
Add 5 µL of the diluted compounds to the respective wells. Include wells with a known GPR119 agonist as a positive control and wells with vehicle (DMSO) as a negative control.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP detection kit, prepare the detection reagents.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate using a compatible plate reader.
-
Calculate the percent activation relative to the positive control.
-
Plot the percent activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Application as Kinase Inhibitors
The 1H-pyrazolo[3,4-c]pyridine scaffold is a versatile hinge-binding motif for various kinases. By modifying the substituents at different positions, selectivity and potency against specific kinases can be achieved.
Caption: Mechanism of action for ATP-competitive kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol details a luminescence-based assay to measure the inhibitory activity of compounds against a target kinase by quantifying the amount of ADP produced.
Materials and Reagents:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
This compound test compounds in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white opaque microplates
Equipment:
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the target kinase in kinase assay buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase assay buffer.
-
Prepare serial dilutions of the test compounds in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" control (vehicle) and a "no enzyme" control.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution or control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to all wells except the "no enzyme" control (add 2.5 µL of buffer instead).
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
The following table summarizes the SAR for a series of this compound derivatives as GPR119 agonists. The data is compiled from various literature sources and illustrates the impact of substitutions at different positions on the scaffold's activity.
| Compound | R¹ (at N1) | R² (at C5) | R³ (at C7) | GPR119 EC₅₀ (nM) |
| 1 | H | Cl | H | >10000 |
| 2 | 2-Methylphenyl | Cl | H | 5800 |
| 3 | 2-Fluorophenyl | Cl | H | 2500 |
| 4 | 2-Cyanophenyl | Cl | H | 890 |
| 5 | 2-Cyanophenyl | Methoxy | H | 450 |
| 6 | 2-Cyanophenyl | Methoxy | Methyl | 220 |
| 7 | 2-Cyanophenyl | Methoxy | Ethyl | 150 |
| 8 | 2-(Trifluoromethyl)phenyl | Methoxy | H | 35 |
| 9 | 2-(Trifluoromethyl)phenyl | Methoxy | Methyl | 12 |
| 10 | 2-(Trifluoromethyl)phenyl | Ethoxy | Methyl | 28 |
Key SAR Observations for GPR119 Agonism:
-
N1-Substitution (R¹): Aromatic substituents at the N1 position are crucial for activity. Electron-withdrawing groups, such as cyano and trifluoromethyl, on the phenyl ring significantly enhance potency. The position of the substituent on the phenyl ring is also important, with ortho-substitution generally being favored.
-
C5-Substitution (R²): Small electron-donating groups, such as methoxy and ethoxy, at the C5 position are beneficial for activity compared to a halogen.
-
C7-Substitution (R³): Small alkyl groups, like methyl and ethyl, at the C7 position can further improve potency.
For kinase inhibition, the SAR is highly dependent on the specific kinase being targeted. Generally, the N1 and C5 positions are key points for introducing substituents that can interact with specific residues in the ATP-binding pocket to achieve potency and selectivity.
Conclusion
The this compound scaffold represents a versatile and promising platform for the design of novel therapeutics. Its synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The detailed protocols and SAR insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design and development of potent and selective GPR119 agonists and kinase inhibitors based on this privileged heterocyclic core.
References
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35131-35136. [Link]
-
Matsuda, D., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3441-3446. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
-
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100705. [Link]
-
Molbase. (n.d.). What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)? [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
-
Zhang, L., et al. (2014). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Journal of Medicinal Chemistry, 57(15), 6586–6599. [Link]
-
Wang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425. [Link]
-
Guillon, J., et al. (2004). Synthesis and functionalisation of 1H-pyrazolo[3,4-b]pyridines involving copper and palladium-promoted coupling reactions. Tetrahedron, 60(21), 4679-4690. [Link]
-
El-Sayed, M. A.-A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports, 12(1), 14619. [Link]
-
Al-Said, M. S., et al. (2015). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
-
Liu, Y., et al. (2015). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2015(6), 304-315. [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1877-1882. [Link]
-
Al-Omary, F. A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]
-
ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]
-
ResearchGate. (n.d.). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. [Link]
-
ResearchGate. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. [Link]
-
Semple, G., et al. (2012). A categorical structure-activity relationship analysis of GPR119 ligands. Journal of Cheminformatics, 4(1), 19. [Link]
-
ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. [Link]
-
bioRxiv. (2025). A pan-positive allosteric modulator that mediates sustainable GPCR activation. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in drug discovery, achieving a high yield of this compound is often critical.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on troubleshooting, optimization, and the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound is consistently low. What are the most critical factors I should investigate first?
Low yield is a frequent challenge that can often be traced back to a few key areas. Before attempting a complete redesign of the synthesis, it's crucial to systematically evaluate your current process. The primary factors to scrutinize are the purity of your starting materials, the reaction conditions, and the efficiency of your work-up and purification.
Below is a logical workflow to diagnose the root cause of low yield.
Caption: Initial troubleshooting workflow for low-yield synthesis.
A systematic approach is key. Don't change multiple parameters at once. Start by confirming the identity and purity of your starting materials, as this is the foundation of the entire synthesis.[3]
Q2: I suspect my starting materials are the issue. How can I confirm their quality and what are the common impurities?
This is an excellent starting point. The purity of reactants, especially aminopyrazoles or substituted pyridines, is paramount.[3][4] Impurities can act as catalyst poisons or participate in side reactions, consuming your starting material and complicating purification.
Recommended Actions:
-
Full Characterization: Do not rely solely on the label of the bottle. Run basic characterization on your starting materials.
-
¹H NMR: Check for residual solvents or unexpected signals that indicate impurities.
-
LC-MS: Assess the purity profile and confirm the molecular weight.
-
-
Recrystallization/Purification: If impurities are detected, purify the starting material before use. For solid aminopyrazoles, recrystallization is often effective.
-
Solvent Purity: Ensure you are using dry, high-purity solvents, especially for moisture-sensitive reactions (e.g., those using strong bases or certain catalysts). Traces of water can hydrolyze key intermediates or deactivate catalysts.
| Potential Issue | Underlying Cause | Recommended Solution |
| Incomplete prior step | The precursor to your aminopyrazole or pyridine starting material was not fully converted. | Repurify the starting material via column chromatography or recrystallization. |
| Degradation on storage | Amines, in particular, can be susceptible to air oxidation over time, leading to discoloration. | Store sensitive reagents under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place. |
| Residual Water/Solvent | Improper drying of starting materials or use of "wet" solvents. | Dry solvents using standard methods (e.g., molecular sieves, distillation). Dry solid reagents under high vacuum. |
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products often points to issues with regioselectivity or competing reaction pathways. In the synthesis of pyrazolopyridines, the formation of regioisomers is a well-known challenge, particularly when using unsymmetrical starting materials.[3]
Common Side Products & Causes:
-
Regioisomers: If your synthesis involves the cyclization of an unsymmetrical intermediate, you can form different isomers. For example, in reactions building the pyridine ring onto a pyrazole, substitution can occur at different positions.[5] The choice of catalyst and solvent can sometimes influence this selectivity.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the reaction time is too short or the temperature is too low. You might observe the uncyclized precursor on your TLC.
-
Oxidation/Decomposition: Pyridine and pyrazole rings can be sensitive to harsh conditions. Overheating or exposure to strong oxidizing agents (sometimes even air at high temperatures) can lead to decomposition products.[6]
-
Hydrolysis of Nitrile: If the reaction is run in the presence of water with strong acid or base catalysis, the target nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) or even a carboxylic acid (-COOH).
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Pyrazolopyridine Carbonitriles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazolopyridine carbonitriles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this critical heterocyclic scaffold. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires not only procedural knowledge but also a deep understanding of the underlying reaction mechanisms and potential pitfalls.
This guide is structured to address specific challenges in a direct question-and-answer format, moving beyond simple procedural steps to explain the "why" behind experimental observations and solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the pyrazolopyridine core is resulting in a significant amount of a dimeric or polymeric byproduct. What is the likely cause and how can I prevent it?
A1: The formation of dimeric or polymeric byproducts is a common issue in pyrazolopyridine synthesis, often stemming from self-condensation reactions of the starting materials or intermediates. This is particularly prevalent in multi-component reactions where several reactive species are present.[1]
Underlying Cause: The primary cause is often related to the Thorpe-Ziegler reaction, where a dinitrile undergoes an intramolecular cyclization. However, if intermolecular reactions occur at a competitive rate, dimerization and polymerization will be observed. Key factors that favor these side reactions include:
-
High concentration of reactants: Increases the probability of intermolecular collisions.
-
Incorrect stoichiometry: An excess of the nitrile-containing starting material can lead to self-condensation.
-
Suboptimal reaction temperature: Higher temperatures can sometimes favor the intermolecular pathway.
Troubleshooting and Preventative Measures:
-
High-Dilution Conditions: Performing the reaction under high-dilution conditions is the most effective strategy to favor the desired intramolecular cyclization over intermolecular side reactions. This can be achieved by the slow addition of one of the key reactants to the reaction mixture.
-
Stoichiometric Control: Ensure precise measurement and stoichiometry of all reactants. A slight excess of the cyclizing agent can sometimes help to drive the desired reaction to completion.
-
Temperature Optimization: Systematically evaluate the effect of temperature. While higher temperatures can increase reaction rates, they may also promote undesired side reactions. Running the reaction at the lowest effective temperature is often beneficial.[2][3]
Q2: I am observing significant hydrolysis of the nitrile group to a carboxylic acid or amide in my final product. How can I mitigate this?
A2: Hydrolysis of the nitrile group is a frequent side reaction, particularly when the reaction is carried out under acidic or basic conditions, or during aqueous work-up procedures.
Underlying Cause: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This process is often catalyzed by acids or bases.
-
Acid-Catalyzed Hydrolysis: The acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbon atom of the nitrile, forming a hydroxynitrile intermediate that is subsequently protonated.
Troubleshooting and Preventative Measures:
-
pH Control: If possible, perform the reaction under neutral conditions. If acidic or basic conditions are required, consider using milder reagents or minimizing the reaction time.
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried to minimize the presence of water.
-
Careful Work-up: During the work-up, minimize the contact time with aqueous acidic or basic solutions. If an extraction is necessary, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.
-
Protective Group Strategy: In cases where the nitrile group is particularly sensitive, a temporary protecting group strategy may be employed, although this adds extra steps to the synthesis.
Q3: My reaction is not going to completion, and I am isolating a significant amount of the uncyclized intermediate. What are the common reasons for incomplete cyclization?
A3: Incomplete cyclization can be a frustrating issue, often pointing to problems with the reaction conditions or the stability of the intermediate.
Underlying Cause:
-
Insufficient Activation: The cyclization step often requires the activation of a particular functional group. For instance, in a Thorpe-Ziegler type reaction, a strong base is needed to deprotonate the α-carbon to the nitrile.
-
Steric Hindrance: Bulky substituents on the reacting molecules can sterically hinder the desired intramolecular cyclization.
-
Decomposition of Intermediates: The open-chain intermediate may be unstable under the reaction conditions and decompose before it has a chance to cyclize.[4]
Troubleshooting and Preventative Measures:
-
Choice of Base/Catalyst: The strength and nature of the base or catalyst are critical. For Thorpe-Ziegler cyclizations, strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are often effective. The catalyst loading should also be optimized.[2]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and the stability of intermediates. A systematic screen of different solvents is recommended.
-
Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time may be necessary to drive the cyclization to completion. However, this must be balanced against the potential for increased side reactions.
Troubleshooting Guide: A Deeper Dive
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Formation of Regioisomers | When using unsymmetrical starting materials, the cyclization can occur at different positions, leading to a mixture of regioisomers.[5] | 1. Modify Substituents: Introduce electron-donating or withdrawing groups to direct the cyclization to a specific site. 2. Change Catalyst: The choice of catalyst can influence the regioselectivity. For example, Lewis acids can coordinate to specific sites and direct the reaction.[5] 3. Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity for one regioisomer. |
| Low Yields and Complex Product Mixtures | This is often a sign of multiple competing side reactions or decomposition of the product under the reaction conditions.[6] | 1. Re-evaluate Reaction Conditions: Systematically screen different solvents, temperatures, and catalysts.[1] 2. One-Pot vs. Stepwise Synthesis: If a one-pot, multi-component reaction is failing, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step. 3. Inert Atmosphere: If oxidation is a suspected side reaction, perform the reaction under an inert atmosphere of nitrogen or argon.[6] |
| Difficulty in Product Purification | The desired product may have similar polarity to byproducts, making chromatographic separation challenging.[4] | 1. Recrystallization: This is often the most effective method for purifying crystalline solids. A thorough solvent screen is necessary to find the optimal conditions. 2. Derivatization: Convert the product into a derivative that is easier to purify (e.g., by acylation). The protecting group can then be removed in a subsequent step.[4] 3. Alternative Chromatography: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography or the use of a different stationary phase. |
Visualizing Reaction Pathways
Understanding the desired reaction pathway in relation to potential side reactions is crucial for effective troubleshooting.
Diagram 1: Desired Intramolecular Cyclization vs. Intermolecular Dimerization
Caption: Favoring intramolecular cyclization over intermolecular side reactions.
Diagram 2: Nitrile Hydrolysis Pathway
Caption: Acid and base-catalyzed hydrolysis of the nitrile group.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization via Slow Addition
-
Set up a reaction vessel with a mechanical stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the reaction vessel with the solvent and one of the reactants.
-
Dissolve the second reactant in the same solvent and place it in the addition funnel.
-
Heat the reaction vessel to the desired temperature.
-
Add the solution from the addition funnel dropwise to the reaction vessel over a period of 2-4 hours.
-
After the addition is complete, continue to stir the reaction at the same temperature for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Work-up Procedure to Minimize Nitrile Hydrolysis
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
References
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. [Link]
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]
-
RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. [Link]
-
Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals. [Link]
- CN103992318A - Pyrazolopyridine compound and preparation method thereof.
Sources
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
Overcoming solubility issues of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Welcome to the technical support center for 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges often encountered with this compound. Our goal is to equip you with the knowledge and practical methodologies to overcome these issues in your experiments.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazolopyridine scaffold in biologically active molecules. Nitrogen-containing heter[1][2][3]ocycles are fundamental to many pharmaceuticals, often interacting with biological targets through hydrogen bonding and other molecular interactions. However, like many planar[4][5][6], crystalline organic molecules, this compound can exhibit poor aqueous solubility, which can impede biological assays, formulation development, and ultimately, bioavailability. This guide provides a str[7][8]uctured approach to systematically address and overcome these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white crystalline solid. It generally exhibits bet[9]ter solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane compared to aqueous solutions. Its relatively planar and[9] rigid structure contributes to strong crystal lattice energy, which can make it challenging to dissolve in water.
Q2: Why is my compound crashing out of solution during my in vitro assay?
A2: This is a common issue when an organic solvent stock solution (like DMSO) of a poorly soluble compound is diluted into an aqueous buffer. This phenomenon is often observed in kinetic solubility assays. The drastic change in sol[10][11]vent polarity reduces the compound's solubility below its concentration, causing it to precipitate. To mitigate this, consider lowering the final compound concentration, increasing the percentage of co-solvent if the assay permits, or exploring formulation strategies to enhance aqueous solubility.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility is measured by diluting a DMSO stock solution into an aqueous buffer and determining the concentration at which the compound precipitates over a short period. This is a high-throughput[10][12][13] method often used in early drug discovery for screening compounds.
-
Thermodynamic solub[11][14]ility is the true equilibrium solubility of a compound in a given solvent. It is determined by addin[10][12][14]g an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours). This is a more accurate m[10]easure and is crucial for lead optimization and formulation development.
For initial screening, k[10][14]inetic solubility is often sufficient. However, for lead compounds and formulation development, thermodynamic solubility data is essential.
Q4: Can pH modification improve the solubility of this compound?
A4: Yes, pH modification can be a powerful tool for ionizable compounds. Since 1H-Pyrazolo[3,4-c]p[15]yridine-3-carbonitrile contains basic nitrogen atoms in its pyridine and pyrazole rings, its solubility is likely pH-dependent. In acidic conditions, these nitrogens can become protonated, forming a more soluble salt. Conversely, in basic conditions, the compound will remain in its less soluble free base form. It is advisable to determine the pKa of the compound to predict its ionization behavior at different pH values.
Troubleshooting Guides
This section provides systematic approaches to address solubility issues with this compound.
Issue 1: Inability to Prepare an Aqueous Stock Solution of Sufficient Concentration
Cause: The intrinsic aqueous solubility of the compound is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Step-by-Step Solutions:
-
pH Adjustment:
-
Rationale: As a basic compound, decreasing the pH of the aqueous solution should increase the solubility of this compound by forming a more soluble salt.
-
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).
-
Add an excess of the solid compound to each buffer.
-
Shake or stir the samples at a constant temperature for 24 hours to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Expected Outcome: A significant increase in solubility should be observed at lower pH values.
-
-
Co-solvents:
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.
-
Common Co-solve[15][16][17]nts: Ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are frequently used.
-
Protocol: [15][16] 1. Prepare aqueous solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v). 2. Determine the solubility of your compound in each co-solvent mixture using the thermodynamic solubility protocol described above.
-
Considerations: The choice and concentration of co-solvent must be compatible with your downstream application (e.g., cell-based assays).
-
| Co-solvent | Typical Concentration Range | Advantages | Disadvantages |
| DMSO | 0.1% - 5% | High solubilizing power | Can be toxic to cells at higher concentrations |
| Ethanol | 1% - 20% | Biocompatible, widely used | Can cause protein precipitation at high concentrations |
| PEG 400 | 5% - 30% | Low toxicity, good solubilizer | Can be viscous |
| Propylene Glycol | 5% - 40% | Good safety profile | Can cause irritation at high concentrations |
-
Formulation Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.
-
Surfactants: [18]Surfactants form micelles that can solubilize poorly soluble compounds. Common examples include T[15][19]ween 80 and Solutol HS-15.
-
Lipid-Based For[15]mulations: These formulations can enhance the solubility and absorption of lipophilic drugs.
-
Issue 2: Compound[20] Precipitation Upon Storage of Stock Solution
Cause: The compound may be unstable in the chosen solvent, or the storage temperature may be too low, causing the compound to crystallize out of a supersaturated solution.
Troubleshooting Steps:
-
Solvent Stability: Assess the chemical stability of this compound in the stock solvent over time using an analytical technique like HPLC.
-
Storage Conditions:
-
Store stock solutions at room temperature or 4°C if the compound is stable at these temperatures. Avoid freezing stock solutions unless necessary, as this can promote crystallization.
-
If a precipitate is observed after refrigeration, gently warm the solution and sonicate to redissolve the compound before use.
-
-
Lower Stock Concentration: Prepare a less concentrated stock solution to ensure the compound remains below its saturation point at the storage temperature.
Issue 3: Difficulty in Obtaining a Crystalline Solid for X-ray Crystallography
Cause: The compound may have a tendency to form an amorphous solid or may require specific solvent systems for crystal growth.
Troubleshooting Strategies:
-
Solvent Screening for Recrystallization:
-
Good Solvents (for dissolving): Dichloromethane, Ethyl Acetate.
-
Poor Solvents (for precipitation): Hexanes, Heptane, Diethyl Ether.
-
Technique: Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature and slowly add a "poor" solvent until turbidity appears. Allow the solution to cool slowly to promote crystal growth.
-
-
Vapor Diffusion: [20]Dissolve the compound in a suitable solvent and place it in a sealed container with a vial of a "poor" solvent. The slow diffusion of the "poor" solvent vapors into the compound solution can induce crystallization.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To rapidly assess the solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance.
Procedure:
-
Add 198 µL of PBS to each well of the microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution.
-
Perform a serial dilution across the plate.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity[13] or UV absorbance of each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
Solid this compound.
-
Chosen aqueous buffer or solvent system.
-
Vials with screw caps.
-
Shaker or rotator.
-
0.22 µm syringe filters.
-
HPLC system for analysis.
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for 24 hours.
-
After 24 hours, visua[10]lly inspect the vial to ensure an excess of solid remains.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate and analyze the concentration using a validated HPLC method with a calibration curve.
Advanced Strategies for Solubility Enhancement
For particularly challenging cases, more advanced techniques can be employed:
-
Salt Formation:
-
Rationale: For ionizable active pharmaceutical ingredients (APIs), forming a salt is a well-established and effective method to improve solubility and dissolution rate. Approximately 50% of mark[7][21][22][23][24][25]eted drugs are in salt form.
-
Procedure: A [21][23][25]salt screening study would involve reacting this compound with a variety of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) to identify stable, crystalline salts with improved solubility.
-
-
Particle Size Reduction:
-
Amorphous Solid Di[22]spersions (ASDs):
-
Rationale: In an amorphous form, a compound lacks the crystalline lattice structure, which reduces the energy barrier for dissolution and can significantly increase solubility.
-
Method: ASDs [22]are typically prepared by dissolving the compound and a polymer carrier in a common solvent and then rapidly removing the solvent, for example, by spray drying.
-
Logical Framework [23]for Solubility Enhancement
Caption: A logical progression for enhancing compound solubility.
This comprehensive guide provides a starting point for addressing the solubility challenges of this compound. By systematically applying these principles and methods, researchers can develop robust solutions for their specific experimental needs.
References
- WuXi AppTec DMPK. (2024, March 15).
- Wikipedia. Cosolvent.
- (2023, May 5).
- (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Improving API Solubility by Salt and Cocrystal Form
- How To Improve API Solubility By Salt And Cocrystal Form
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- (2022, November 3).
- (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
- (2024, April 9). This compound. ChemBK.
- (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Solvents and Co-solvents used in Injectables (32).
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Examples of marketed pyrazolopyridine drugs.
- Solubility Assessment Service.
- Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Kinetic Solubility Assays Protocol. AxisPharm.
- This compound(9CI). ChemicalBook.
- 1H-Pyrazolo[3,4-c]pyridine. PubChem.
- (2026, January 11). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. MDPI.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. PubChem.
- (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile. Sigma-Aldrich.
- dealing with poor solubility of pyrazole deriv
- Pyrazolopyridine derivatives with photophysical properties.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
- Pyrazolopyridine deriv
- (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
- (2025, October 13). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications.
- Greener Synthesis of Nitrogen-Containing Heterocycles in W
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics | MDPI [mdpi.com]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. chembk.com [chembk.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. pharmtech.com [pharmtech.com]
- 19. senpharma.vn [senpharma.vn]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pharmasalmanac.com [pharmasalmanac.com]
- 22. agnopharma.com [agnopharma.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. How To Improve API Solubility By Salt And Cocrystal Formation [pharmaceuticalonline.com]
- 25. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Technical Support Center: Optimization of Pyrazolopyridine Synthesis
Introduction
Pyrazolopyridines are a cornerstone scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] However, the synthesis of these valuable heterocycles is often plagued by challenges such as low yields, poor regioselectivity, and difficult purifications.[2] This guide provides practical, field-tested solutions to common problems encountered during the synthesis of pyrazolopyridines, empowering you to optimize your reaction conditions and accelerate your research.
This document is structured to address specific issues in a direct question-and-answer format. We will delve into the root causes of common synthetic hurdles and provide step-by-step protocols and optimization strategies to overcome them.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Product Yield
Question: My multi-component reaction to synthesize a pyrazolo[3,4-b]pyridine derivative is resulting in very low yields or failing completely. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in multi-component reactions (MCRs) for pyrazolopyridine synthesis are a frequent challenge.[2][3] The issue often stems from one or more of the following factors: reactant purity, catalyst inefficiency, suboptimal solvent choice, or incorrect reaction parameters. A systematic approach is crucial for diagnosis and optimization.
Potential Causes & Recommended Solutions:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical.[3] Impurities can poison catalysts or participate in side reactions.
-
Action: Verify the purity of all starting materials by NMR or LC-MS. If necessary, recrystallize or chromatographically purify the reactants before use.
-
-
Catalyst Selection and Activity: The choice of catalyst and its loading are paramount. Both Brønsted and Lewis acids are commonly used, but their effectiveness can be highly substrate-dependent.[4][5] Novel heterogeneous catalysts are also showing great promise, offering high efficiency and easy recyclability.[2]
-
Action: Screen a panel of catalysts. If one class is failing, consider alternatives. For instance, if acetic acid gives low yields, explore Lewis acids like ZrCl₄ or ZnCl₂.[3][5] Ensure the catalyst is not deactivated. For solid-supported catalysts, confirm its activity and consider a freshly prepared batch.
-
-
Solvent Effects: The solvent dictates reactant solubility and reaction kinetics.[3] An inappropriate solvent can prevent the reactants from interacting effectively.
-
Reaction Temperature and Time: Many pyrazolopyridine syntheses require heating to proceed at an appreciable rate.[3] However, excessive heat can cause degradation of starting materials or products.
-
Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This allows you to determine the optimal reaction time and prevents unnecessary heating. If the reaction is incomplete at a certain temperature, incrementally increase it while monitoring for byproduct formation. Some modern protocols achieve excellent yields in as little as 20-30 minutes at room temperature with an efficient catalyst.[2]
-
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues in your pyrazolopyridine synthesis.
Caption: A decision-making workflow for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of pyrazolopyridine regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge, particularly when using non-symmetrical starting materials.[3][4][5] Regioselectivity is governed by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the aminopyrazole.[4][5]
Strategies to Enhance Regioselectivity:
-
Exploit Electronic Differences: If one carbonyl group is significantly more electrophilic than the other (e.g., a ketone vs. an ester), the reaction will likely favor one isomer.
-
Action: Choose starting materials with distinct electronic properties. For example, using a β-ketoester will generally lead to a predictable outcome based on the higher reactivity of the ketone carbonyl.
-
-
Solvent Tuning: The solvent can influence which tautomeric form of the intermediate is more stable, thereby directing the cyclization pathway. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have been shown to dramatically increase regioselectivity in pyrazole formation by stabilizing certain intermediates.[8]
-
Action: Conduct a solvent screen. Compare standard solvents like ethanol with fluorinated alternatives like TFE or hexafluoroisopropanol (HFIP).[8]
-
-
In Situ Generation of Intermediates: A powerful strategy to bypass regioselectivity issues is to perform a three-component reaction where the electrophile is generated in situ.[4][5] For instance, reacting an aldehyde, a ketone (with an α-hydrogen), and an aminopyrazole often proceeds with high regioselectivity.[4][5]
-
Directed Metalation: For precise control, consider a multi-step approach involving directed ortho-metalation or regioselective deprotonation/functionalization of the pyrazole core before building the pyridine ring.[9]
| Parameter | Conventional Approach (e.g., EtOH) | High-Regioselectivity Approach | Rationale |
| Solvent | Ethanol, Methanol, Acetic Acid | 2,2,2-Trifluoroethanol (TFE)[8] | Fluorinated alcohols can stabilize intermediates through hydrogen bonding, favoring one reaction pathway. |
| Strategy | Pre-formed 1,3-dicarbonyl + Aminopyrazole | Aldehyde + Ketone + Aminopyrazole (in situ)[4] | In situ formation of the α,β-unsaturated intermediate can avoid ambiguity in the initial Michael addition. |
| Temperature | Often requires reflux | Can often be run at room temperature | Milder conditions can enhance kinetic control over thermodynamic control. |
Issue 3: Purification Challenges
Question: I've successfully synthesized my pyrazolopyridine, but I am struggling with purification. The compound streaks on silica gel, or it co-elutes with a persistent impurity.
Answer: Purification of nitrogen-containing heterocycles like pyrazolopyridines can be challenging due to their polarity and basicity, which leads to strong interactions with silica gel.[3]
Purification Best Practices:
-
Proper Work-up: Before chromatography, a thorough aqueous work-up is essential to remove inorganic salts and highly polar byproducts.[3]
-
Chromatography Optimization:
-
Deactivate Silica: The acidic nature of standard silica gel causes peak tailing with basic compounds.[10] To mitigate this, add a small amount of a competing base, like triethylamine (TEA) (0.1-1%), to your eluent. This neutralizes the active silanol sites.[10]
-
Alternative Stationary Phases: If issues persist, switch from silica to a different stationary phase. Alumina (basic or neutral) is often a good alternative for basic compounds. Reverse-phase chromatography (C18) is another powerful option, especially for preparative HPLC.
-
Systematic Eluent Selection: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate or acetone).[3] A shallow gradient is often key to resolving closely eluting spots.
-
-
Crystallization: If your compound is a solid, crystallization is an excellent and scalable purification method. Screen various solvents to find one in which your compound is soluble when hot but sparingly soluble when cold.
Factors Influencing Purification Strategy
Caption: Key compound properties guiding the choice of purification method.
Frequently Asked Questions (FAQs)
Q1: Can I run my pyrazolopyridine synthesis under solvent-free conditions? A1: Yes, solvent-free (neat) conditions are increasingly popular and can be highly effective.[7] They often require heating (e.g., 80-120 °C) but can lead to shorter reaction times, simpler work-ups, and are considered a greener chemistry approach.[6]
Q2: My reaction requires an oxidation step at the end to form the aromatic pyridine ring. What are the best conditions for this? A2: Often, the final step is the oxidation of a dihydropyridine intermediate. In many cases, air is a sufficient oxidant, and simply refluxing the intermediate in a solvent like ethanol open to the atmosphere can complete the reaction.[4] For more stubborn substrates, chemical oxidants like molecular iodine can be used.[4]
Q3: What is the best way to store my purified pyrazolopyridine compound? A3: Like many pyridine derivatives, pyrazolopyridines can be sensitive to moisture and light. Store your final compound in a tightly sealed vial, preferably in a desiccator or under an inert atmosphere (nitrogen or argon), and protect it from light by using an amber vial or storing it in the dark.
References
- Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- RSC Publishing. (2023-04-03). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
- ResearchGate. Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
- PubMed Central - NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- ResearchGate. The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
- PubMed. (2013-06-28). Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity.
- ResearchGate. Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a.
- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- ResearchGate. Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines.
- ResearchGate. (2025-12-06). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
- The Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021-05-13).
- Benchchem. Overcoming challenges in the purification of pyridine compounds.
- ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
- PMC - NIH. (2023-01-16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- RSC Publishing. (2023-01-11). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- RSC Publishing. (2023-10-16). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds.
- NIH. (2023-05-31). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
- Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
Sources
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 2. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges in Regioselective Pyrazolopyridine Synthesis
Welcome to the technical support center dedicated to the intricate world of pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity in this critical class of heterocyclic compounds. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] However, their synthesis is often plagued by challenges in controlling isomeric outcomes.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the knowledge to not only identify problems in your synthesis but also to understand the underlying chemical principles and make informed decisions to optimize your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor or No Yield of the Desired Pyrazolo[3,4-b]pyridine Product in a Three-Component Reaction
Question: "I'm attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I'm observing very low yields or no formation of the expected product. What are the likely causes and how can I troubleshoot this?"
Answer: Low yields in multicomponent reactions for pyrazolo[3,4-b]pyridine synthesis are a frequent challenge and can arise from several factors.[3] Here is a systematic guide to troubleshooting this issue:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the aminopyrazole and other reactants before use.[3]
-
-
Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction's success. Both Brønsted and Lewis acids are commonly employed.[4]
-
Solvent Effects: The solvent influences reactant solubility and reaction kinetics.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.
-
Atmosphere: Some reaction intermediates may be sensitive to air or moisture.
-
Recommendation: If you suspect sensitivity, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of an Undesired Regioisomer with Unsymmetrical 1,3-Dicarbonyl Compounds
Question: "My synthesis of a 1H-pyrazolo[3,4-b]pyridine using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. How can I control the regioselectivity?"
Answer: The formation of regioisomers is a classic challenge when using nonsymmetrical starting materials in the synthesis of pyrazolo[3,4-b]pyridines.[4][5] The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[4][5]
-
Understanding the Mechanism: The reaction proceeds via nucleophilic attack of the aminopyrazole on the dicarbonyl compound. The initial attack will preferentially occur at the more electrophilic carbonyl carbon.
-
Strategies for Control:
-
Exploit Electronic Differences: If one carbonyl group is significantly more electrophilic (e.g., a ketone vs. an ester, or a carbonyl adjacent to an electron-withdrawing group), you can achieve high regioselectivity.[5]
-
Modify Reaction Conditions: In some instances, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for syntheses of molecules similar to your target.[3]
-
Alternative Synthetic Routes: Consider a multi-component reaction where the 1,3-CCC-biselectrophile is generated in situ from an aldehyde and a ketone. This approach can often circumvent regioselectivity issues.[4]
-
Issue 3: Difficulty in Separating Regioisomers
Question: "I've produced a mixture of pyrazolopyridine isomers that are proving difficult to separate. What are the best approaches for purification?"
Answer: The separation of regioisomers with very similar polarities is a common purification hurdle.
-
Column Chromatography: This is the most frequently used method for separating isomers.[3]
-
Eluent Optimization: The choice of eluent is critical. A shallow gradient of solvents with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is often necessary.
-
Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase silica (C18) may offer different selectivity.
-
-
Crystallization: If one of the isomers is crystalline, fractional crystallization can be a highly effective purification technique.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
-
Protecting Group Strategy: In some cases, a protecting group can be selectively introduced onto one isomer, altering its physical properties and facilitating separation.[6] The protecting group is then removed in a subsequent step.[6]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental synthetic strategies for accessing the pyrazolopyridine core?
A1: The main approaches include:
-
Pyridine Ring Formation onto a Pre-existing Pyrazole: This is a very common strategy, often starting with an aminopyrazole which acts as a dinucleophile reacting with a biselectrophile.[4]
-
Pyrazole Ring Annulation to a Functionalized Pyridine Core: This approach involves constructing the pyrazole ring onto a pyridine scaffold.[7]
-
Multicomponent Reactions (MCRs): These one-pot reactions combine three or more starting materials and are highly efficient for building molecular complexity rapidly.[8][9] They can also help overcome regioselectivity issues seen in stepwise approaches.[4]
-
Direct C-H Arylation: This modern technique allows for the direct formation of C-C bonds on the pyrazolopyridine core, avoiding the need for pre-functionalized starting materials.[10][11]
Q2: How does the substitution pattern on the starting aminopyrazole affect the outcome of the reaction?
A2: The substituents on the aminopyrazole ring can have a significant impact on both reactivity and regioselectivity. Electron-donating groups can increase the nucleophilicity of the amino group, potentially accelerating the reaction.[12] Conversely, bulky substituents can introduce steric hindrance, which may influence the regiochemical outcome of the reaction.
Q3: What is the role of tautomerism in pyrazolo[3,4-b]pyridines and how does it affect synthesis?
A3: Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[4][5] Theoretical calculations have shown that the 1H-tautomer is significantly more stable.[5] During synthesis, particularly when the pyrazole nitrogen is unsubstituted, the reaction conditions can influence which tautomer is formed or if a mixture is obtained. Subsequent reactions, such as N-alkylation, will be affected by the tautomeric equilibrium.
Q4: What are the key challenges in the regioselective N-alkylation of pyrazoles?
A4: The two nitrogen atoms in the pyrazole ring have similar reactivity, making regioselective N-alkylation a significant challenge.[13][14] The reaction often yields a mixture of regioisomers that can be difficult to separate.[14] Control can sometimes be achieved by carefully selecting the base, solvent, and the nature of the electrophile.[13] Steric hindrance from substituents on the pyrazole ring can also direct alkylation to the less hindered nitrogen atom.[15]
Q5: How can directing groups be utilized to control regioselectivity in C-H functionalization of pyrazolopyridines?
A5: Directing groups are functional groups that can coordinate to a metal catalyst and direct the C-H activation to a specific position, often ortho to the directing group.[16][17] In the context of pyrazolopyridines, both the pyrazole and pyridine rings themselves can act as directing groups.[16][17] By carefully choosing the catalyst and reaction conditions, it is possible to selectively functionalize specific C-H bonds, leading to a high degree of regiocontrol that would be difficult to achieve through other means.[18]
Data and Protocols
Table 1: Influence of Reaction Conditions on Yield in a Three-Component Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Ethanol | Reflux | 12 | < 5 |
| 2 | Acetic Acid (20) | Ethanol | Reflux | 12 | 65 |
| 3 | ZrCl₄ (15) | DMF | 95 | 16 | 85[3] |
| 4 | L-proline (10) | Ethanol | 80 | 1 | 92[4] |
| 5 | CuCl₂ (10) | Ethanol | Reflux | 8 | 78[4] |
This table is a representative summary based on literature data and illustrates the significant impact of reaction conditions on product yield.
Experimental Protocol: General Procedure for ZrCl₄-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is adapted from a literature procedure for the synthesis of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones and 5-aminopyrazole.[1][3]
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
5-Amino-1-phenyl-pyrazole (1.0 eq)
-
Zirconium(IV) chloride (ZrCl₄) (0.3 eq)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.
-
Add ZrCl₄ (0.15 mmol) to the reaction mixture under an inert atmosphere.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrazolo[3,4-b]pyridine.
Visualizations
Diagram 1: Competing Pathways in the Synthesis of Pyrazolo[3,4-b]pyridines
Caption: Regioselectivity depends on the initial nucleophilic attack.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 11. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. (PDF) Catalyst-Switchable Regiocontrol in the Direct [research.amanote.com]
Technical Support Center: Navigating the Purification Challenges of Polar Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. Polar heterocycles are ubiquitous in pharmaceuticals and agrochemicals, yet their purification can be a significant bottleneck due to their inherent properties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the "why" behind the "how," offering explanations grounded in chemical principles to empower you to make informed decisions during your purification workflows.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions about the fundamental challenges and strategies for purifying polar heterocyclic compounds.
Q1: Why are polar heterocyclic compounds so difficult to purify?
Polar heterocyclic compounds present a dual challenge. Their polarity, stemming from the presence of heteroatoms (like nitrogen, oxygen, and sulfur) and their ability to engage in hydrogen bonding, makes them highly soluble in polar solvents. This property often leads to poor retention on traditional reversed-phase (RP) chromatography columns, where the stationary phase is nonpolar.[1][2] Conversely, in normal-phase (NP) chromatography with a polar stationary phase (like silica), their high polarity can cause them to bind too strongly, resulting in streaking, poor peak shape, and difficulty in elution.[1][3] Furthermore, the basicity of many nitrogen-containing heterocycles can lead to strong interactions with acidic silanol groups on silica gel, causing significant peak tailing.[3][4]
Q2: What are the primary chromatographic techniques used for purifying polar heterocycles?
The choice of chromatographic technique is critical and depends on the specific properties of the compound. Here's a comparative overview:
| Technique | Principle | Best Suited For | Key Advantages | Common Challenges |
| Reversed-Phase (RP) HPLC | Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase.[5][6] | Moderately polar to nonpolar heterocycles. | High resolution, reproducibility, and compatibility with mass spectrometry. | Poor retention of highly polar compounds.[7][8] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a water-enriched layer on a polar stationary phase and a less polar mobile phase.[9][10][11] | Highly polar and hydrophilic compounds that are poorly retained in RP.[1][12] | Excellent retention of polar compounds, use of MS-compatible mobile phases. | Sample solubility in high organic mobile phases, longer equilibration times.[13] |
| Mixed-Mode Chromatography (MMC) | Utilizes a stationary phase with multiple retention mechanisms (e.g., reversed-phase and ion-exchange).[14][15] | A wide range of compounds, including polar, nonpolar, and ionizable analytes.[15] | Tunable selectivity by adjusting mobile phase pH and ionic strength, retention of compounds with diverse properties in a single run. | Method development can be more complex. |
| Normal-Phase (NP) Chromatography | Adsorption of polar compounds onto a polar stationary phase (e.g., silica, alumina) with a nonpolar mobile phase. | Less polar to moderately polar compounds. | Good for separating isomers. | Strong retention and peak tailing of highly polar and basic compounds.[3][16] |
Q3: When should I consider non-chromatographic purification methods?
Non-chromatographic techniques can be highly effective, either as a primary purification step or in conjunction with chromatography.
-
Acid-Base Extraction: This is a powerful technique for separating basic or acidic heterocycles from neutral impurities.[17][18] By adjusting the pH of the aqueous phase, the ionization state of the target compound can be manipulated, allowing it to be selectively extracted from an organic solvent.[19][20][21]
-
Recrystallization: This is an excellent method for purifying solid compounds that are thermally stable.[3][22] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[23][24]
-
Salt Formation: For basic heterocycles, forming a salt (e.g., a hydrochloride or tartrate salt) can often induce crystallization and facilitate purification, especially when the freebase is an oil or difficult to crystallize.
Part 2: Troubleshooting Guides - Addressing Specific Issues
This section provides practical solutions to common problems encountered during the purification of polar heterocyclic compounds.
Chromatography Troubleshooting
Q4: My polar heterocyclic compound shows poor or no retention on a C18 reversed-phase column and elutes in the void volume. What should I do?
This is a classic issue for highly polar compounds due to insufficient hydrophobic interaction with the C18 stationary phase.[7]
-
Solution 1: Switch to a More Suitable Stationary Phase.
-
Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which enhances the retention of polar compounds through secondary interactions.[7][25]
-
Phenyl Phases: These offer alternative selectivity through π-π interactions with aromatic heterocycles.[7]
-
Cyano Phases: These can be used in both reversed-phase and normal-phase modes, providing different selectivity based on dipole-dipole interactions.[7]
-
-
Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the retention and separation of very polar compounds.[1][10][12] It uses a polar stationary phase (e.g., silica, amide, diol) with a mobile phase high in organic solvent and a small amount of water.[9][11]
-
Solution 3: Use Ion-Pairing Chromatography. Adding an ion-pairing reagent to the mobile phase can form a neutral complex with a charged heterocycle, thereby increasing its retention on a C18 column.[5][8] However, be aware that ion-pairing agents can be difficult to remove from the column and are often not compatible with mass spectrometry.[8][13]
Q5: My basic nitrogen-containing heterocycle shows significant peak tailing or streaking on a silica gel column. How can I improve the peak shape?
Peak tailing of basic compounds on silica is typically caused by strong interactions with acidic silanol groups on the silica surface.[3][4]
-
Solution 1: Add a Basic Modifier to the Mobile Phase. Incorporating a small amount of a basic additive like triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonia can neutralize the active silanol sites and significantly reduce peak tailing.[3][26] A concentration of 0.1-1% is usually sufficient.[3]
-
Solution 2: Use a Deactivated Stationary Phase.
-
Solution 3: Switch to an Alternative Chromatographic Mode. HILIC or reversed-phase chromatography with an appropriate mobile phase pH can often provide better peak shapes for basic heterocycles.
Q6: My polar heterocycle is not soluble in the initial high-organic mobile phase for my HILIC separation. How should I prepare my sample?
Sample solubility is a critical factor for successful HILIC separations.[7]
-
Solution 1: Dissolve in a Stronger Solvent. If your compound is insoluble in the initial mobile phase (e.g., 95% acetonitrile), you can dissolve it in a minimal amount of a stronger solvent like water or DMSO, and then dilute it with acetonitrile.[7] Be mindful that injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[7]
-
Solution 2: Solid Load Injection. For preparative chromatography, you can adsorb your sample onto a solid support like Celite or silica gel.[7][27] After evaporating the solvent, the solid support with the adsorbed sample can be loaded directly onto the column.[27] This technique is particularly useful for samples that are difficult to dissolve in the mobile phase.[7]
Non-Chromatographic Purification Troubleshooting
Q7: I am trying to perform an acid-base extraction to purify my basic heterocycle, but I am getting poor recovery. What could be the problem?
Low recovery in an acid-base extraction can be attributed to several factors.[7]
-
Incorrect pH: Ensure the pH of the aqueous phase is sufficiently acidic to fully protonate your heterocycle for extraction into the aqueous layer. A general rule is to have the pH at least 2 units below the pKa of the conjugate acid of your heterocycle.[7]
-
Incomplete Extraction: Perform multiple extractions with smaller volumes of the aqueous phase rather than a single large-volume extraction.[7] This is a more efficient method for complete extraction.
-
Emulsion Formation: Emulsions at the interface of the organic and aqueous layers can trap your compound. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.[3][7]
-
Compound Solubility: If the protonated salt of your heterocycle has some solubility in the organic phase, this can lead to lower recovery. Back-washing the organic layer with a fresh portion of the acidic aqueous solution can help recover more of your compound.[7]
Q8: I am unable to obtain crystals of my highly polar heterocycle; it keeps "oiling out." What can I do to induce crystallization?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is too concentrated or cooled too quickly.[23][28]
-
Solution 1: Adjust the Solvent System and Cooling Rate.
-
Solution 2: Induce Nucleation.
-
Solution 3: Consider an Alternative Purification Method. If crystallization proves to be consistently difficult, it may be more efficient to pursue an alternative purification technique like chromatography or salt formation.[24]
Part 3: Experimental Protocols and Visualizations
This section provides detailed, step-by-step protocols for key purification techniques and visual diagrams to illustrate complex workflows.
Protocol 1: HILIC Purification of a Polar Heterocycle
This protocol provides a general workflow for purifying a polar heterocyclic compound using HILIC.
-
Column Selection: Choose a HILIC column (e.g., amide, diol, or bare silica) based on the properties of your analyte.
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid (or another suitable buffer)
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[7]
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve in a minimal amount of a stronger solvent (e.g., water or DMSO) and then dilute with acetonitrile.[7]
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% A).[7]
-
Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes).[7]
-
Hold at the final gradient composition for a few minutes to elute all compounds.
-
Return to the initial conditions and re-equilibrate the column.[7]
-
-
Fraction Collection and Analysis: Collect fractions and analyze by a suitable method (e.g., TLC, LC-MS) to identify the fractions containing the pure compound.
Protocol 2: Acid-Base Extraction of a Basic Heterocycle
This protocol outlines the steps for separating a basic heterocyclic compound from neutral impurities.
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel and shake gently, periodically venting to release pressure.
-
Allow the layers to separate. The protonated basic heterocycle will be in the lower aqueous layer (for dichloromethane) or the upper aqueous layer (for less dense solvents like ethyl acetate).[7]
-
Drain the aqueous layer into a clean flask.[7]
-
Repeat the extraction of the organic layer with fresh aqueous acid two more times to ensure complete removal of the basic compound.
-
-
Neutralization and Back-Extraction:
-
Combine the aqueous extracts and cool them in an ice bath.[7]
-
Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The deprotonated heterocycle should precipitate out if it is a solid or form an oily layer.[7]
-
Add a fresh portion of the organic solvent to the flask and transfer the mixture to a separatory funnel.
-
Extract the neutral heterocycle back into the organic layer. Repeat the extraction two more times.[7]
-
-
Drying and Solvent Removal:
Visual Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting poor retention in reversed-phase chromatography.
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2275-2298. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. [Link]
-
LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Recrystallization. [Link]
-
Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Zhang, L. et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(17-18), 2735-2741. [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Acid-Base Extraction.1. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. [Link]
- Google Patents.
-
Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
YouTube. (2025). How To Separate Two Organic Compounds?. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. For highly polar compound, how to do the purification?. [Link]
-
ResearchGate. How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. helixchrom.com [helixchrom.com]
- 15. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Purification [chem.rochester.edu]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. vernier.com [vernier.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 24. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 25. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Purification [chem.rochester.edu]
- 27. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 28. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Scaling Up the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and scale up their synthetic protocols. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
Introduction: The Significance of this compound
This compound is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown potential biological activities, making it a valuable intermediate in drug discovery and development.[1][2] The successful and efficient synthesis of this molecule is therefore of high importance. This guide will walk you through common hurdles and provide robust solutions to ensure a smooth and scalable synthesis.
Core Synthesis Workflow
A general understanding of the synthetic strategy is essential before diving into troubleshooting. The synthesis of pyrazolopyridine derivatives often involves the condensation of a pyrazole precursor with a suitable pyridine building block or the construction of the pyrazole ring onto a pyridine scaffold.[3][4][5]
Below is a generalized workflow diagram for a common synthetic approach.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low yield is a common frustration in heterocyclic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is key.[6]
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole derivative, is critical. Impurities can act as catalysts poisons or participate in side reactions, consuming your starting materials.
-
Recommendation: Always ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.[7]
-
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.
-
Temperature: Some pyrazolopyridine syntheses proceed at room temperature, while others require heating.[7] It's crucial to find the optimal temperature for your specific reaction. Too low a temperature can lead to an incomplete reaction, while too high a temperature might cause degradation of the starting materials or the product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time.
-
Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.[7] An inappropriate solvent can hinder the reaction.
-
Recommendation: Screen a variety of solvents with different polarities (e.g., ethanol, DMF, dioxane, toluene). The solubility of all reactants at the reaction temperature is a good starting point.
-
-
Catalyst: If your reaction is catalyzed, the choice of catalyst and its loading are paramount.[7]
-
Recommendation: If using a solid-supported catalyst, ensure it is fresh and active.[8] For acid or base catalysis, screen different catalysts and concentrations to find the optimal conditions.
-
-
-
Atmosphere: Some reactions are sensitive to air or moisture.
-
Recommendation: If your starting materials or intermediates are known to be air- or moisture-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I minimize these?
Answer: The formation of side products is a common challenge, especially in multi-step or one-pot reactions.[9]
-
Regioisomer Formation: A significant challenge in the synthesis of pyrazolopyridines can be the formation of regioisomers, especially when using unsymmetrical starting materials.[3][7]
-
Recommendation: The choice of catalyst and solvent can sometimes influence regioselectivity.[7] A thorough literature search for similar reactions can provide guidance. If inseparable regioisomers are formed, modification of the synthetic route might be necessary.
-
-
Side Reactions: The nitrile group can be susceptible to hydrolysis under certain conditions, leading to the corresponding amide or carboxylic acid.[10]
-
Recommendation: If you suspect hydrolysis, ensure your reaction conditions are anhydrous. If the reaction requires acidic or basic conditions, consider using milder reagents or shorter reaction times.
-
-
Incomplete Reactions: Unreacted starting materials can complicate purification.
-
Recommendation: Monitor the reaction closely using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or addition of more catalyst might be necessary.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product. What are the best methods for purifying this compound?
Answer: Purification of polar heterocyclic compounds can be challenging.[7]
-
Column Chromatography: This is the most common method for purifying pyrazolopyridine derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane/methanol.[7]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material, especially on a larger scale.
-
Recommendation: Screen various solvents and solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazolopyridine ring can be exploited for purification.
-
Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This can be an effective way to remove non-basic impurities.
-
Experimental Protocols
General Procedure for the Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This is a representative procedure and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aminopyrazole (1.0 eq), the dicarbonyl compound (1.1 eq), and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: If required, add the catalyst (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst).[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Example of Reaction Condition Optimization
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Acetic Acid | 80 | 12 | 45 |
| 2 | DMF | p-TSA | 100 | 8 | 65 |
| 3 | Toluene | None | 110 | 24 | 20 |
| 4 | Dioxane | ZrCl4 | 95 | 16 | 75[7] |
Visualizing Reaction Mechanisms
Understanding the underlying reaction mechanism can be invaluable for troubleshooting.
Caption: A plausible mechanistic pathway for the formation of the pyrazolopyridine core.
Conclusion
Scaling up the synthesis of this compound requires careful attention to detail and a systematic approach to problem-solving. By understanding the key reaction parameters and potential pitfalls, researchers can optimize their synthetic protocols for efficiency and robustness. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each specific synthetic route may present unique challenges.
References
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds.
- ChemBK. (2024, April 9). This compound.
- ChemicalBook. (n.d.). 1H-PYRAZOLE-3-CARBONITRILE synthesis.
- RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- Al-Shameri, A. M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1538-1545.
- Arkivoc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
- StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- RSC Publishing. (2023, April 3). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
- Martínez-Viturro, J. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2186.
- Al-Zaydi, K. M. (2013). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 18(1), 994-1005.
- Kaczmarczyk, G., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2736.
- ResearchGate. (2015, August 7). Preparation and Identification of some new Pyrazolopyrin derivatives and their Polymerizations study.
- MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 835.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- El-Ghanam, A. M. (2014). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of Chemical and Pharmaceutical Research, 6(5), 1034-1052.
- Reddit. (2023, June 17). Mechanism help - pyrazolopyrimidine synthesis.
- Mol-Instincts. (n.d.). What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)?.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (2015, August 6). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction.
- PubMed. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Multicomponent Reactions of Pyrazolopyridines
Welcome to the technical support center for the synthesis of pyrazolopyridines via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic tools. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses common issues encountered during the multicomponent synthesis of pyrazolopyridines. Each problem is followed by a series of potential causes and detailed solutions.
Problem 1: Low to No Product Yield
You've assembled your starting materials, run the reaction, and after workup, you observe a very low yield or no desired product at all. What could be the issue?
This is a frequent challenge in MCRs, which, despite their elegance, are sensitive to a variety of factors.[1][2]
Potential Cause A: Inappropriate Reaction Conditions
The thermal profile, solvent, and catalyst are critical for the success of an MCR.[1][3]
-
Solution 1: Optimize Reaction Temperature. The kinetics of competing side reactions can be highly temperature-dependent. Some MCRs benefit from elevated temperatures to overcome activation energy barriers, while others require lower temperatures to prevent decomposition of intermediates or reagents. Consider running a temperature screen. For instance, some Ugi reactions show improved yields at 70°C compared to room temperature.[4] Microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields in many cases.[1][5][6]
-
Solution 2: Re-evaluate Your Solvent Choice. The solvent plays a crucial role in solubilizing reagents, stabilizing intermediates, and influencing reaction pathways.[7][8] A solvent screen is highly recommended. While polar aprotic solvents like DMF or DMSO are common, greener options like ethanol or even water have proven effective, sometimes superior, for certain pyrazolopyridine syntheses.[3][9][10][11] For example, in some pyridine syntheses, piperidine as a catalyst gives better results in ethanol, while tetrabutylammonium hydroxide (TBAH) is more effective in acetonitrile.[7]
-
Solution 3: Introduce or Change the Catalyst. Many MCRs require a catalyst to proceed efficiently. This can range from simple acids and bases to more complex organocatalysts or metal catalysts.
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid (PTSA)) or Lewis acids (e.g., InCl₃) can activate carbonyl groups, facilitating nucleophilic attack.[1][12]
-
Base Catalysis: Bases like piperidine or triethylamine can deprotonate active methylene compounds, a key step in many pyrazole syntheses.[9][13]
-
Organocatalysis: Environmentally benign catalysts like l-proline or taurine have been successfully employed.[3][14]
-
If you are already using a catalyst and seeing poor results, consider that it might be poisoning. Heteroatoms like nitrogen and sulfur in substrates can sometimes coordinate too strongly with metal catalysts, inhibiting their activity.[15]
-
Potential Cause B: Poor Reagent Quality or Stoichiometry
-
Solution 1: Verify Reagent Purity. Impurities in starting materials can interfere with the reaction. Aldehydes, for example, are prone to oxidation to carboxylic acids. Ensure the purity of your reagents before starting.
-
Solution 2: Optimize Stoichiometry. While many MCRs run well with equimolar amounts of reactants, this is not always the case. A slight excess of one component, like an isocyanide in an Ugi reaction, can sometimes drive the reaction to completion.[16]
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for addressing low-yield issues.
Caption: A systematic workflow for troubleshooting low product yield in multicomponent reactions.
Problem 2: Formation of Multiple Products and Purification Difficulties
Your TLC or LC-MS analysis shows a complex mixture of products, making isolation of the desired pyrazolopyridine challenging.
This is often a result of competing reaction pathways or the formation of regioisomers.[1][17]
Potential Cause A: Competing Reaction Pathways
MCRs are a delicate dance of multiple reversible and irreversible steps. Slight changes in conditions can favor one pathway over another. For example, in the Hantzsch pyridine synthesis, at least five different mechanistic pathways have been proposed.[2]
-
Solution 1: Modify the Order of Reagent Addition. Pre-forming a key intermediate before adding the final component can sometimes shut down side reactions. For instance, pre-reacting the aldehyde and the active methylene compound to form a Knoevenagel adduct before adding the pyrazole component might lead to a cleaner reaction.[1]
-
Solution 2: Adjust the pH. The nucleophilicity and electrophilicity of the components are highly pH-dependent. Fine-tuning the pH with a specific acid or base catalyst can enhance the selectivity for the desired reaction pathway. For Biginelli-like reactions, mild acidic conditions can favor one regioisomer, while neutral ionic liquids can favor another.[17]
Potential Cause B: Isomer Formation
Aminopyrazoles, common building blocks, are C,N-binucleophiles, meaning they have multiple reactive sites.[18][19] This can lead to the formation of different structural isomers.
-
Solution 1: Steric and Electronic Control. The regioselectivity can often be influenced by the steric bulk and electronic properties of the substituents on your starting materials. A bulkier group on the pyrazole ring might direct the reaction to the less hindered site.
-
Solution 2: Catalyst Choice. The choice of catalyst can influence which nucleophilic site of the aminopyrazole reacts preferentially.
Data-Driven Approach to Optimization
To systematically address issues of selectivity, a Design of Experiments (DoE) approach can be invaluable. Below is a table summarizing key parameters to investigate.
| Parameter | Range/Options to Test | Rationale |
| Temperature | Room Temp, 50 °C, 80 °C, Reflux | Affects reaction rates of competing pathways.[1] |
| Solvent | Ethanol, Acetonitrile, Toluene, Water | Influences solubility and stabilizes different intermediates.[7] |
| Catalyst | None, PTSA, Piperidine, L-Proline | Can direct the reaction towards a specific mechanism.[3] |
| Concentration | 0.1 M, 0.5 M, 1.0 M | Can affect the rate of bimolecular vs. unimolecular steps. |
Purification Strategies
When faced with a complex product mixture, purification can be a significant hurdle.[20][21]
-
Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high purity material on a large scale.
-
Chromatography: Column chromatography is a versatile tool, but can be time-consuming. Consider using automated flash chromatography systems for better separation and reproducibility.
-
Precipitation: In some cases, the desired product may precipitate directly from the reaction mixture in pure form.[16]
Problem 3: Reaction Stalls or is Sluggish
The reaction starts, as indicated by TLC, but it fails to go to completion even after an extended time.
Potential Cause A: Catalyst Deactivation/Poisoning
As mentioned, heteroatoms in the substrates can bind to and deactivate metal catalysts.[15] Also, the catalyst might be consumed by a side reaction or degrade under the reaction conditions.
-
Solution 1: Use a More Robust Catalyst. Explore different catalyst systems that are less prone to poisoning.
-
Solution 2: Increase Catalyst Loading. A modest increase in catalyst concentration might be sufficient to drive the reaction to completion.
Potential Cause B: Reversible Steps and Unfavorable Equilibrium
Many steps in MCRs are reversible. If the final, product-forming step is slow or the equilibrium is unfavorable, the reaction may stall.
-
Solution 1: Remove a Byproduct. If a small molecule like water is generated during the reaction, its removal (e.g., using a Dean-Stark trap) can shift the equilibrium towards the product.
-
Solution 2: Change the Solvent. A different solvent might better stabilize the product or transition state, favoring the forward reaction.
Reaction Mechanism Visualization
Understanding the proposed mechanism can help identify potential bottlenecks. Here is a generalized mechanism for a common type of pyrazolopyridine synthesis.
Caption: A simplified mechanism for pyrazolopyridine synthesis, highlighting key intermediate steps.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using MCRs for synthesizing pyrazolopyridines? A1: MCRs offer significant advantages over traditional multi-step synthesis. These include operational simplicity (one-pot), time and energy savings, high atom economy, and the ability to generate complex and diverse molecular structures from simple starting materials.[19][22][23]
Q2: How do I choose the right starting materials for my desired pyrazolopyridine scaffold? A2: The final structure is a direct reflection of the components used. Typically, you will need:
-
An aldehyde (determines the substituent at one position).
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate) which forms part of the pyridine ring.
-
An aminopyrazole derivative, which serves as the pyrazole core.
-
A source of nitrogen for the pyridine ring, often ammonium acetate.[5][11][18]
Q3: Are there "green" or more environmentally friendly approaches to these reactions? A3: Yes, considerable research focuses on making these reactions more sustainable. This includes using water as a solvent, employing biodegradable organocatalysts like amino acids, and utilizing energy-efficient methods like microwave or ultrasound irradiation.[3][5][8][9]
Q4: My final product is a dihydropyridine derivative, but I need the fully aromatic pyrazolopyridine. What should I do? A4: The initial product of many Hantzsch-type syntheses is a dihydropyridine.[2][24] A separate oxidation step is often required for aromatization. Common oxidizing agents include nitric acid, chromium trioxide, or milder reagents like iodine in refluxing methanol.[2][25] In some cases, the aromatization can be achieved in a one-pot synthesis by including an oxidant like ferric chloride.[2]
Q5: Can I perform these reactions on a large, preparative scale? A5: Yes, MCRs can be amenable to scale-up. However, be aware of potential safety concerns. Some reagents like hydrazine are toxic and potentially explosive.[26] Also, the exothermicity of the reaction should be carefully monitored during scale-up.
Experimental Protocols
Example Protocol: Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is adapted from a reported catalyst-free synthesis.[9]
-
Reagent Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is often complete within a short time (e.g., 3-15 minutes), which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, add ethanol to the reaction mixture and stir. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure pyranopyrazole derivative.
Example Protocol: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is a general guide based on microwave-assisted methods.[5][6]
-
Reagent Preparation: In a microwave-safe reaction vessel, add the aminopyrazole (1 mmol), the substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1 mmol).
-
Solvent: Add a suitable solvent, such as water or ethanol (4-5 mL).[5]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 40-80 °C) for a short duration (e.g., 10-20 minutes).[5]
-
Workup: After cooling, the solid product that forms is typically collected by filtration, washed with water and then a small amount of cold ethanol, and dried under vacuum.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]
-
Synthesis of pyrazole-fused dihydropyridine derivatives by multicomponent reaction. ResearchGate. [Link]
-
multicomponent-reactions-using-c-n-binucleophilic-nature-of-aminopyrazoles-construction-of-pyrazole-fused-heterocycles. Bohrium. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. ACS Publications. [Link]
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of pyridine-3,5-dicarbonitriles. (2009). PubMed. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]
-
Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines. (2025). PMC - NIH. [Link]
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Effect of various solvent on the model reaction. ResearchGate. [Link]
-
Learning from the Hantzsch synthesis. (2000). ACS Publications. [Link]
-
Search Results for "pyrazolopyridines". Beilstein Journals. [Link]
-
Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). ResearchGate. [Link]
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). RSC Publishing. [Link]
-
Hantzsch pyridine synthesis. ResearchGate. [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC - NIH. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. [Link]
-
Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[9][19][22]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition. (2024). ResearchGate. [Link]
-
MCR for the synthesis of pyrazole derivatives 277. ResearchGate. [Link]
-
H3PMo7W5O40·24H2O catalyzed access to fused pyrazolopyranopyrimidine derivatives via one-pot multicomponent synthesis: green chemistry. ResearchGate. [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Progress, applications, challenges and prospects of protein purification technology. (2022). PMC - NIH. [Link]
-
Overcoming Monoclonal Antibody Purification Challenges. Bio-Rad. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. longdom.org [longdom.org]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 24. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 25. scispace.com [scispace.com]
- 26. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Deactivation in Pyrazolopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting catalyst deactivation in pyrazolopyridine synthesis. Pyrazolopyridines are a critical scaffold in medicinal chemistry, and their efficient synthesis often relies on metal- or acid-catalyzed reactions.[1][2] However, a common bottleneck in scaling up and optimizing these reactions is the deactivation of the catalyst, leading to diminished yields, sluggish reactions, and purification challenges. This guide provides practical, in-depth solutions to common problems in a direct question-and-answer format.
Troubleshooting Guide: Diagnosing and Solving Catalyst Issues
This section addresses specific experimental observations and provides a logical workflow to diagnose and remedy catalyst-related problems.
Q1: My reaction yield has significantly dropped over several runs with the same catalyst batch. What is happening?
A progressive drop in yield is a classic sign of catalyst deactivation. The root cause is often multifaceted, stemming from poisoning, fouling, or structural changes to the catalyst itself.
Primary Causes & Diagnostic Steps:
-
Catalyst Poisoning: This occurs when impurities or reaction components (including the pyridine product itself) strongly adsorb to the active sites of the catalyst, rendering them inactive.[3]
-
Diagnosis: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly with palladium catalysts, inhibiting turnover.[4] Impurities in starting materials or solvents (e.g., sulfur, halides, or even water in certain systems) can also act as potent poisons.
-
Solution:
-
Reagent Purity Check: Ensure all starting materials and solvents are of high purity and are appropriately dried.[5][6] For example, 4-methylpyridine should be distilled over KOH before use to remove impurities.[6]
-
Ligand Screening: For palladium-catalyzed reactions, employing bulky, electron-rich ligands (e.g., XPhos, SPhos) can shield the metal center from inhibition by the pyridine nitrogen.[4]
-
Run a Control: Perform a small-scale reaction using fresh, high-purity reagents and a new batch of catalyst to establish a baseline performance.
-
-
-
Thermal Degradation (Sintering): For heterogeneous catalysts (e.g., Pd on carbon), high reaction temperatures can cause the small metal nanoparticles to melt and agglomerate into larger, less active particles. This process, known as sintering, irreversibly reduces the available catalytic surface area.[3][7][8]
-
Diagnosis: A visual indication of sintering in palladium catalysts is the formation of palladium black, which are aggregated, inactive clusters.[4][9] This can be confirmed by techniques like Transmission Electron Microscopy (TEM) to observe particle size changes.[7]
-
Solution:
-
Optimize Temperature: Systematically lower the reaction temperature to find the minimum required for an efficient reaction. Excessively high temperatures often accelerate catalyst decomposition.[4]
-
Improve Heat Transfer: Ensure uniform heating and efficient stirring to avoid localized "hot spots" in the reaction vessel that can promote sintering.
-
-
-
Fouling or Coking: In some reactions, insoluble organic materials or byproducts can deposit on the catalyst surface, blocking access to the active sites.[3]
-
Diagnosis: The catalyst may appear clumpy or coated with a residue. The deactivation might be reversible through washing.
-
Solution: Attempt a simple regeneration by washing the filtered catalyst with a suitable solvent to dissolve the fouling agents. If successful, this indicates fouling rather than a more permanent deactivation mechanism.
-
Troubleshooting Workflow: Low Yield Diagnosis
Here is a decision-making workflow to systematically identify the cause of low yields.
Caption: Common catalyst deactivation mechanisms.
Experimental Protocols
Protocol 1: Test for Catalyst Activity and Potential Poisoning
This protocol helps determine if your reagents or solvents contain impurities that are poisoning the catalyst.
-
Establish a Baseline: Run the pyrazolopyridine synthesis under your standard, optimized conditions using your current batch of reagents, solvent, and catalyst. Carefully record the reaction time and isolated yield. This is your "Baseline Reaction."
-
Run a High-Purity Control: In a separate, identical reaction vessel, set up the reaction again. However, this time use:
-
A brand-new, unopened bottle of catalyst (or a batch known to be highly active).
-
Freshly purified starting materials.
-
Anhydrous, high-purity solvent from a freshly opened bottle. This is your "High-Purity Reaction."
-
-
Analysis:
-
If the "High-Purity Reaction" gives a significantly higher yield than the "Baseline Reaction," it strongly suggests that one or more components of your standard setup (reagents, solvent, or the old catalyst itself) are compromised.
-
If both reactions give similarly low yields, the issue is more likely related to the reaction conditions (e.g., temperature, stoichiometry) rather than catalyst poisoning from impurities. [9]
-
Protocol 2: Simple Regeneration of a Fouled Heterogeneous Catalyst (e.g., Pd/C)
This procedure is for catalysts suspected of deactivation by fouling with soluble organic residues.
-
Catalyst Recovery: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture.
-
Solvent Washing:
-
Transfer the recovered catalyst to a clean flask.
-
Add a volume of a suitable solvent (one that will dissolve potential byproducts but not the catalyst, e.g., ethyl acetate or methanol) sufficient to create a slurry.
-
Stir the slurry vigorously for 15-20 minutes at room temperature.
-
Filter the catalyst again, discarding the solvent wash.
-
-
Repeat and Dry: Repeat the washing step 2-3 times with fresh solvent. After the final wash, dry the catalyst thoroughly under a vacuum.
-
Test Activity: Use the washed and dried catalyst in a new reaction under standard conditions. A significant recovery of yield indicates that the deactivation was primarily due to reversible fouling. A Chinese patent suggests a method involving washing with deionized water followed by methanol for deactivated palladium-carbon catalysts. [10]
References
- Shi, D. et al. (2007). L-proline-catalyzed synthesis of 1H-pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry, 44(3), 637-641.
- Azizi, N. et al. (2018). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 8(1), 1-21.
- Zhang, T. et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
- BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- BenchChem. (2025).
- Scribd. (n.d.).
- Ahmadi, S. et al. (2020). A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Industrial & Engineering Chemistry Research, 59(5), 1865-1872.
- ResearchGate. (2020). A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid | Request PDF.
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method. (2016).
- Wang, G. et al. (2004). In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes. Microscopy and Microanalysis, 10(1), 77-85.
- Al-Warhi, T. et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 7(51), 48181-48195.
- Hassanzadeh-Afruzi, F. et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(15), 10134-10146.
- BenchChem. (2025).
- ResearchGate. (2004). Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts | Request PDF.
- Zhang, S. et al. (2021). A Review of Recovery of Palladium from the Spent Automobile Catalysts.
- WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent. (2011).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Zhang, T. et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)
- Li, J. et al. (2017). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). ACS Sustainable Chemistry & Engineering, 5(1), 853-860.
- Kysil, A. et al. (2017). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 22(1), 110.
- Dong, G. et al. (2023). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. Minerals, 13(3), 350.
- CN1267722C - Method for measuring palladium content in palladium-carbon catalyst. (2006).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- Ohki, Y. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- Sepehrmansourie, H. et al. (2022).
- Ruiz-Castillo, P. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- de la Torre, U. et al. (2021). Special Issue on Catalyst Deactivation and Regeneration.
- Rayadurgam, J. et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 344-381.
- ResearchGate. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
- Hassanzadeh-Afruzi, F. et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(15), 10134-10146.
- The Organic Chemistry Tutor. (2020, February 14).
- Tsolaki, E. et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2779.
- Pelit, E. (2017). CSA Catalyzed Multi-component Synthesis of Polycyclic Pyrazolo[4,3-e]pyridines Under Ultrasonic Irradiation and Their Antioxidant Activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 631-648.
Sources
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Byproduct formation in the synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. As a key intermediate in drug discovery, achieving high purity and yield is paramount.[1] This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you navigate the common challenges associated with its synthesis, particularly the formation of unwanted byproducts.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. The answers provide not only solutions but also the underlying chemical principles to empower your experimental design.
Q1: My reaction yields a complex mixture with multiple spots on TLC and several peaks in my LC-MS analysis. What are the most probable byproducts?
A1: A complex product profile is a frequent challenge and typically points to three main issues: incomplete reaction, formation of isomers, or degradation.
-
Unreacted Starting Materials: The most straightforward impurities are your starting materials. If the cyclization step is inefficient, you will observe the precursor, often a hydrazine derivative of a substituted pyridine.
-
Isomeric Byproducts: The formation of regioisomers is a classic problem in pyrazole synthesis.[2][3] Depending on your specific precursors, you might be forming an alternative pyrazolopyridine isomer (e.g., 1H-Pyrazolo[4,3-b]pyridine). This occurs when the cyclization can proceed via two different pathways with similar activation energies.
-
Hydrolysis of the Nitrile Group: The carbonitrile (-CN) group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or aqueous workup. This will lead to the formation of the corresponding amide (+18 Da) or carboxylic acid (+19 Da, -1 H) byproducts.
-
Incompletely Cyclized Intermediate: The reaction may stall after the initial condensation but before the final ring-closing step, leaving a stable hydrazone intermediate in your crude product.[4][5]
Q2: My primary byproduct has a molecular weight 18 units higher than my target compound. What is it and how do I prevent it?
A2: A mass increase of 18 Da (Daltons) is the hallmark of water addition. In this context, it almost certainly corresponds to the hydrolysis of the nitrile group to a primary amide (1H-Pyrazolo[3,4-c]pyridine-3-carboxamide).
-
Causality: This occurs if the reaction is run under harsh pH conditions or, more commonly, during an aggressive aqueous workup. Prolonged exposure to strong acids or bases, especially at elevated temperatures, will facilitate this transformation.
-
Prevention Strategy:
-
Neutralize Carefully: During workup, ensure the pH is brought to neutral (pH ~7) gently, using dilute acids or bases, and preferably at low temperatures (e.g., in an ice bath).
-
Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions swiftly.
-
Anhydrous Conditions: If possible, conduct the final cyclization step under strictly anhydrous conditions to prevent water from participating in side reactions.
-
Q3: The reaction is very slow, and my primary impurity is the unreacted starting material. How can I drive the cyclization to completion?
A3: A sluggish cyclization is typically a kinetic issue. The rate of intramolecular cyclization is highly dependent on the reaction conditions.
-
Temperature: Many cyclization reactions require thermal energy to overcome the activation barrier. Consider increasing the reaction temperature incrementally. A common starting point for pyrazole synthesis is refluxing in a high-boiling point solvent like ethanol, n-propanol, or dioxane.[6][7]
-
Solvent Choice: The polarity of the solvent can influence the stability of the transition state. Protic polar solvents like alcohols (methanol, ethanol) often facilitate these types of cyclizations.[8]
-
Catalysis: The reaction is often acid-catalyzed. A few drops of glacial acetic acid can significantly accelerate the reaction by protonating a carbonyl group (if present in the precursor), making it more electrophilic.[6]
-
Reagent Stoichiometry: Ensure you are using an appropriate amount of hydrazine. While a slight excess can help drive the initial condensation, a large excess can sometimes lead to other side products.
Q4: I've confirmed the presence of a regioisomer. How can I improve the selectivity of the reaction?
A4: Regiocontrol is dictated by the relative reactivity of the two electrophilic centers that the two nitrogen atoms of hydrazine attack.[3] To control this, you must enhance the reactivity difference between these sites.
-
Precursor Design: The most effective strategy is to design your pyridine precursor to have two electrophilic sites with very different electronic and steric properties. For example, if your synthesis involves a 1,3-dicarbonyl equivalent on the pyridine ring, making one a ketone and the other an ester will strongly direct the initial attack of hydrazine to the more reactive ketone.[6]
-
Protecting Groups: In some cases, a temporary protecting group can be used to block one reactive site, forcing the reaction to proceed at the other, after which the group is removed to allow for cyclization.
-
Catalyst/Additive Influence: The choice of acid or base catalyst can sometimes influence the regiochemical outcome by selectively activating one site over another. This often requires empirical screening.
Section 2: Mechanistic Pathways & Process Visualization
Understanding the reaction mechanism is crucial for effective troubleshooting. Below are the likely pathways for the formation of the desired product and a key isomeric byproduct.
Proposed Synthesis and Byproduct Formation
A common and effective route to pyrazolopyridines involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent.[9][10] The diagram below illustrates a plausible pathway starting from a pyridine precursor and highlights where isomeric byproducts can arise.
Caption: Proposed reaction pathway and potential for isomeric byproduct formation.
Troubleshooting Workflow
When encountering issues, a systematic approach is key. Use the following workflow to diagnose and solve common problems in your synthesis.
Caption: Systematic workflow for troubleshooting common synthesis issues.
Section 3: Optimized Protocols and Methodologies
The following protocols are provided as a robust starting point. Researchers should adapt them based on their specific starting materials and available equipment.
Protocol 1: General Synthesis of this compound
This procedure is based on the common cyclization reaction of a 2-hydrazinopyridine derivative.[9]
-
Step A: Formation of the Hydrazinopyridine Intermediate
-
To a solution of 2-chloro-4-methylpyridine-3-carbonitrile (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (2.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude 2-hydrazinyl-4-methylpyridine-3-carbonitrile can be used directly or purified by column chromatography.
-
-
Step B: Intramolecular Cyclization
-
This step is often combined with Step A in a one-pot procedure. If starting from the isolated hydrazino intermediate, dissolve it in a suitable solvent such as acetic acid or a high-boiling alcohol like n-propanol.
-
Heat the mixture to reflux (100-120 °C) for 4-8 hours. Monitor the disappearance of the intermediate by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, pour the mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Purification of the Final Compound
Purification is critical for removing persistent byproducts.
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard. However, if you suspect your compound is degrading on the acidic silica, you can use deactivated (neutral) silica or alumina.[11] To deactivate silica, prepare a slurry with your eluent containing 1% triethylamine, pack the column, and then run the separation.
-
Eluent System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point. The optimal system must be determined using TLC.
-
-
Recrystallization:
-
If the crude product is of reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Collect the crystals by filtration.
-
Section 4: Data Summary Table
The choice of reaction parameters can significantly impact the product profile. The following table summarizes expected outcomes based on general principles of pyrazole synthesis.
| Parameter | Variation | Expected Effect on Byproduct Formation | Rationale |
| Solvent | Apolar (Toluene) vs. Polar Protic (Ethanol) | Polar protic solvents generally favor faster and cleaner cyclization. | Protic solvents can stabilize charged intermediates and transition states in the cyclization pathway, lowering the activation energy.[8] |
| Temperature | 60 °C vs. 110 °C (Reflux) | Higher temperatures increase the reaction rate, reducing the amount of unreacted starting material and incompletely cyclized intermediates. | Provides the necessary activation energy for the intramolecular nucleophilic aromatic substitution (SNAr) or condensation step. |
| Catalyst | None vs. Acetic Acid (cat.) | Catalytic acid accelerates the rate-limiting cyclization step, leading to higher conversion and potentially shorter reaction times. | Protonation of a carbonyl or nitrile group increases its electrophilicity, making it more susceptible to nucleophilic attack by the hydrazine nitrogen.[6] |
| Workup pH | pH 2-3 or pH 10-11 vs. Neutral (pH 7) | Harsh acidic or basic conditions significantly increase the risk of nitrile hydrolysis to the corresponding amide or carboxylic acid. | The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide, a process catalyzed by H+ or OH-. |
Section 5: References
-
ChemBK. (2024). This compound. Available at: [Link]
-
Arkivoc. (2010). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available at: [Link]
-
Abás, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(23), 7338. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Organic Syntheses. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins. Org. Synth. 2011, 88, 338-349. Available at: [Link]
-
Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4650-4667. Available at: [Link]
-
Potthoff, J., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2038-2075. Available at: [Link]
-
YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
-
YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
-
Królewska-Golińska, K., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(21), 6670. Available at: [Link]
-
Dar'in, D., et al. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(23), 7360. Available at: [Link]
-
Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. chempap.org [chempap.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. guidechem.com [guidechem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for Pyrazolopyridine Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization, with a specific focus on the critical role of solvent systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyridine synthesis is resulting in a low or no product yield. What are the most common causes related to the solvent system?
A1: Low yields in pyrazolopyridine synthesis are a frequent challenge and the solvent system is often a key factor. The primary roles of the solvent are to dissolve reactants and to influence reaction kinetics.[1] If you are experiencing low yields, consider the following solvent-related issues:
-
Poor Solubility of Reactants: One of the most common reasons for a failed reaction is the poor solubility of starting materials or intermediates in the chosen solvent.[2][3] This is particularly true for multicomponent reactions where several solids need to interact.
-
Inappropriate Solvent Polarity: The polarity of the solvent can dramatically affect the reaction rate and mechanism. For instance, polar aprotic solvents can enhance the reactivity of nucleophiles in certain reactions, while polar protic solvents might be necessary to stabilize charged intermediates or transition states.[4][5]
-
Suboptimal Reaction Temperature: The boiling point of your solvent dictates the maximum temperature for the reaction under atmospheric pressure. Some pyrazolopyridine syntheses require high temperatures to proceed efficiently.[6][7]
-
Solvent-Side Reactions or Degradation: The solvent itself might react with your starting materials, reagents, or products, especially at elevated temperatures. Additionally, some solvents can inhibit the catalyst used in the reaction.[2][3]
Q2: I am observing the formation of regioisomers in my reaction. How can the solvent choice help in controlling regioselectivity?
A2: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, especially when using unsymmetrical starting materials.[1][6][8] The solvent can play a significant role in directing the reaction towards the desired isomer. Here's how:
-
Differential Solvation of Transition States: The solvent can stabilize one transition state over another, leading to preferential formation of one regioisomer. For example, in the synthesis of N-methylpyrazoles, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity compared to ethanol.[9][10] This is attributed to the unique hydrogen-bonding properties of these solvents.
-
Influence on Tautomeric Equilibria: The solvent can influence the equilibrium between different tautomeric forms of the starting materials, which can then lead to different regioisomeric products.
-
Modulating Reactant Conformation: The solvent can affect the conformation of reactants, predisposing them to react in a specific orientation.
A systematic solvent screen is highly recommended to address issues of regioselectivity.
Q3: What are the advantages of using "green" solvents or solvent-free conditions for pyrazolopyridine synthesis?
A3: There is a growing emphasis on developing environmentally friendly synthetic methods in organic chemistry.[11] For pyrazolopyridine synthesis, this has led to the exploration of "green" solvents and solvent-free conditions, which offer several advantages:
-
Reduced Environmental Impact: Green solvents, such as water, ethanol, or deep eutectic solvents (DESs), are less toxic and more biodegradable than many traditional organic solvents.[11]
-
Enhanced Reaction Rates: In some cases, reactions in water or under microwave irradiation can be significantly faster than in conventional organic solvents.[12][13] For instance, some three-component reactions for pyrazolopyridine synthesis have shown excellent yields in short reaction times when conducted in water.[6][12]
-
Improved Safety and Cost-Effectiveness: Eliminating volatile and flammable organic solvents improves laboratory safety and reduces costs associated with solvent purchase and disposal. Solvent-free reactions, often conducted by heating a mixture of the reactants, can be highly efficient and minimize waste.[1][14]
Troubleshooting Guide
Issue 1: Low Yield in a Three-Component Reaction
-
Symptom: You are performing a multi-component reaction to synthesize a pyrazolopyridine derivative, but the yield of the desired product is consistently low.
-
Troubleshooting Steps:
-
Assess Reactant Solubility: First, visually inspect if all your starting materials are dissolving in the chosen solvent at the reaction temperature. If not, this is a likely culprit.
-
Conduct a Solvent Screen: A systematic solvent screen is the most effective way to address solubility and kinetic issues.[1] Start with commonly used solvents and vary their polarity.
-
Consider Solvent Mixtures: If a single solvent does not provide adequate solubility for all reactants, a mixture of solvents, such as an ethanol/DMF blend, can be effective.[1]
-
Explore Higher Boiling Point Solvents: If the reaction is sluggish, switching to a higher boiling point solvent like toluene or xylene may allow you to increase the reaction temperature and improve the rate.[7]
-
Evaluate Solvent-Free Conditions: For some reactions, particularly those involving solid reactants, heating them together without a solvent can lead to high yields in a short amount of time.[1]
-
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Room Temperature | 0.5-0.75 | 80 | [1] |
| Solvent-free | 100 | 0.25 | 95 | [1] |
| Water | 90 | 16 | - | [6] |
| Acetic Acid | Reflux | Varies | - | [6] |
| Ethanol/DMF (1:1) | 95 | 16 | - | [1] |
| Water (Microwave) | 40 | 0.33 | 89 | [12] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Issue 2: Formation of an Undesired Regioisomer
-
Symptom: Your reaction is producing a mixture of regioisomers, and separation is proving difficult.
-
Troubleshooting Steps:
-
Investigate Fluorinated Alcohols: As demonstrated in pyrazole synthesis, fluorinated alcohols like TFE and HFIP can dramatically improve regioselectivity.[9][10] Consider replacing traditional alcoholic solvents with these alternatives.
-
Vary Solvent Polarity: Systematically test a range of solvents with varying polarities (e.g., from non-polar toluene to polar aprotic DMF and polar protic ethanol). The change in the dielectric constant can influence the reaction pathway.
-
Control Reaction Temperature: Temperature can also affect regioselectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.
-
Change the Catalyst System: The choice of catalyst, in conjunction with the solvent, can influence regioselectivity.[1]
-
Caption: A decision tree for troubleshooting regioisomer formation in pyrazolopyridine synthesis.
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen in a Three-Component Pyrazolopyridine Synthesis
-
Preparation: In a series of reaction vials, place the aminopyrazole (1.0 equiv.), the aldehyde (1.0 equiv.), and the active methylene compound (1.0 equiv.).
-
Solvent Addition: To each vial, add a different solvent to be tested (e.g., ethanol, isopropanol, acetonitrile, DMF, toluene, water) to achieve a concentration of approximately 0.1 M.
-
Catalyst Addition (if applicable): Add the chosen catalyst (e.g., piperidine, L-proline, or a solid-supported catalyst) to each vial.
-
Reaction: Seal the vials and stir the mixtures at the desired temperature (e.g., room temperature, 60 °C, or reflux) for a set period (e.g., 12 hours).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Analysis: After the reaction is complete, perform an appropriate work-up for each reaction. This may involve quenching the reaction, extracting the product, and drying the organic layer.[1] Analyze the crude product yield and purity for each solvent to identify the optimal system.
Protocol 2: Microwave-Assisted Synthesis in an Aqueous Medium
This protocol is adapted from a literature procedure for the synthesis of pyrazolo[3,4-b]pyridines.[12]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the 1,3-dimethyl-1H-pyrazol-5-amine (1 eq.), cyano ethylacetate (1 eq.), a substituted benzaldehyde (1 eq.), and ammonium acetate (1 eq.) in water.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 40°C) for a short duration (e.g., 20 minutes).[12]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling, the reaction mixture can be filtered to collect the solid product, which is then washed with water and dried.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol.
Understanding Solvent Properties
The choice of solvent is a multi-faceted decision. The following diagram illustrates the classification of common organic solvents and their key characteristics relevant to pyrazolopyridine synthesis.
Caption: Classification and key properties of common solvents used in organic synthesis.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Contreras, J., Tiznado, W., & Oyarzún, C. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4933. [Link]
-
Azizi, S., Soleymani, J., & Hasanzadeh, M. (2020). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). ResearchGate. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10636-10645. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Reddy, C. R., Kumar, A., & Kumar, V. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 8(37), e202302831. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Botta, M., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3592-3601. [Link]
-
Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. Retrieved from [Link]
-
El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2013). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. European Journal of Medicinal Chemistry, 69, 410-418. [Link]
-
Reddy, C. R., Kumar, A., & Kumar, V. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ResearchGate. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). Retrieved from [Link]
-
Contreras, J., Tiznado, W., & Oyarzún, C. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridine. Retrieved from [Link]
-
RSC Publishing. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolopyridine with pharmaceutical activity. Retrieved from [Link]
-
MDPI. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
ResearchGate. (2025). Solid-Phase Synthesis of Pyrazolopyridines from Polymer-Bound Alkyne and Azomethine Imines. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PubMed. (n.d.). A new strategy toward fused-pyridine heterocyclic scaffolds: Bischler-Napieralski-type cyclization, followed by sulfoxide extrusion reaction. Retrieved from [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ACS Publications. (2005). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]
-
PMC - NIH. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 6. mdpi.com [mdpi.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Document ID: TSC-PPC-2026-01A
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile and its analogs. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical work-up and purification stages of the synthesis, ensuring you can achieve high purity and yield consistently.
Troubleshooting Guide: Work-up and Purification
This section addresses specific, common problems encountered after the primary cyclization reaction. Each solution is based on established chemical principles and practical laboratory experience.
Q1: My reaction mixture has turned into a thick, unfilterable slurry or oil after quenching. How can I isolate my crude product?
A1: This is a frequent issue, often caused by the precipitation of inorganic salts in a viscous organic mixture or the product oiling out instead of crystallizing.
Causality: The reaction to form the pyrazolopyridine core often involves reagents or catalysts that, upon quenching with water or aqueous solutions, generate finely dispersed inorganic salts (e.g., from bases like K₂CO₃ or catalysts like ZrCl₄).[1][2] If the product is highly soluble in the reaction solvent (like DMF or DMSO), it can create a thick, difficult-to-handle mixture. Oiling out occurs when the product's melting point is lower than the temperature of the work-up environment, or when impurities depress the melting point significantly.
Step-by-Step Solution:
-
Dilution is Key: Do not attempt to filter the slurry directly. First, dilute the entire reaction mixture significantly with a suitable organic solvent in which your product is soluble but the inorganic salts are not. Ethyl acetate (EtOAc) or Dichloromethane (DCM) are excellent first choices.[3] Add at least 3-5 volumes of the solvent relative to the initial reaction volume.
-
Break Up Solids: Use a spatula or mechanical stirrer to break up any large clumps of solid to ensure the product dissolves fully into the extraction solvent.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of water or brine. Brine (saturated NaCl solution) is often superior as it can help break emulsions and reduce the solubility of your organic product in the aqueous layer.
-
Filtration of Biphasic Mixture (If Necessary): If a significant amount of insoluble inorganic material remains at the interface of the two layers, you may need to filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the interfacial crud, allowing for a clean separation of the organic and aqueous layers.
-
Proceed with Extraction: After filtration, return the mixture to the separatory funnel and proceed with standard liquid-liquid extraction.
Q2: My yield is consistently low after aqueous work-up and extraction. Where could my product be going?
A2: Low yield is a multifaceted problem. The product could be lost due to incomplete extraction, degradation, or partitioning into the aqueous layer.
Causality: The pyrazolopyridine core contains several nitrogen atoms, which can be protonated under acidic conditions. If your work-up involves an acid wash (e.g., to neutralize a base), your product may become protonated and thus water-soluble, leading to its loss in the aqueous phase. Conversely, some intermediates or side products might be more soluble in the organic phase than the final product.
Troubleshooting Workflow:
Detailed Actions:
-
pH Control: Before extraction, ensure the aqueous phase is neutral or slightly basic (pH 7-8) by adding a saturated solution of sodium bicarbonate (NaHCO₃).[4] This suppresses the protonation of the pyridine and pyrazole nitrogens, maximizing partitioning into the organic layer.
-
Solvent Choice: For highly polar products, DCM or chloroform may be more effective extraction solvents than ethyl acetate. Consider performing multiple extractions (e.g., 3-4 times) with smaller volumes of solvent, which is more efficient than a single large-volume extraction.
-
Back-Extraction: If you suspect product loss to the aqueous layer, combine all aqueous washes, basify them to pH ~8-9, and re-extract them with your organic solvent.
Q3: My final product is a persistent, dark-colored oil that won't crystallize, even after chromatography.
A3: This often points to the presence of persistent, high-boiling point impurities or residual solvent.
Causality: High-boiling point solvents like DMF or DMSO are notoriously difficult to remove completely and can prevent crystallization. Additionally, complex multicomponent reactions can sometimes produce polymeric or tar-like side products that are difficult to separate from the desired compound.[5][6]
Solutions:
-
Azeotropic Removal of Solvents: If you suspect residual DMF or DMSO, dissolve the oily product in a solvent like toluene or xylenes and evaporate the solvent under reduced pressure. This process can be repeated several times. The toluene forms a low-boiling azeotrope with the residual high-boiling solvent, aiding its removal.
-
Trituration: This is an effective technique for inducing crystallization and removing soluble impurities. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (a "non-solvent"). Common choices include hexanes, diethyl ether, or a mixture of EtOAc/hexanes. Stir or sonicate the mixture vigorously. The pure product should precipitate as a solid, leaving the impurities in the liquid phase. Decant the solvent and repeat.
-
Activated Carbon Treatment: If the color is due to highly conjugated impurities, dissolve the product in a suitable solvent (e.g., hot ethanol or ethyl acetate), add a small amount of activated charcoal (5-10% w/w), and heat the mixture at reflux for 15-30 minutes. Filter the hot solution through a Celite® pad to remove the carbon. The filtrate should be significantly lighter in color. Allow the solution to cool slowly to induce crystallization.[7]
Frequently Asked Questions (FAQs)
What is the most reliable method for purifying the final product: recrystallization or column chromatography?
Both methods are valuable, and the best choice depends on the impurity profile.
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[1] It is excellent for removing both more polar and less polar impurities. A gradient elution, often starting with a non-polar solvent system (e.g., Hexane/EtOAc) and gradually increasing polarity, is typically effective.
-
Recrystallization: This is the ideal method for removing small amounts of impurities from a large amount of product, and it often yields material of the highest purity.[7][8][9] The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[8]
| Method | Best For | Pros | Cons |
| Column Chromatography | Removing multiple impurities with different polarities; initial purification of very crude material. | High resolving power; applicable to most mixtures. | Can be time-consuming and solvent-intensive; potential for product loss on the column. |
| Recrystallization | Final purification step to achieve high purity; removing trace impurities. | Cost-effective; scalable; yields highly pure crystalline material. | Requires finding a suitable solvent; not effective if impurities co-crystallize. |
A common and highly effective strategy is to perform a rapid flash column chromatography to remove the bulk of the impurities, followed by a final recrystallization of the pooled fractions to achieve analytical purity.
Can I perform the work-up without using chlorinated solvents like Dichloromethane (DCM)?
Yes, "greener" solvents can often be substituted. Ethyl acetate (EtOAc) is an excellent first choice for extraction. It is less dense than water, has a lower boiling point than DCM, and is less toxic. Other alternatives include 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which are gaining popularity in process chemistry for their favorable environmental profiles and stability. The key is to ensure your product is sufficiently soluble in the chosen solvent.
Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
This protocol is a general procedure following a reaction in a polar, aprotic solvent like DMF or MeCN.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 5-10 volumes of ice-cold water with vigorous stirring. A precipitate may form.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., Ethyl Acetate).
-
Neutralization: If the reaction was run under basic conditions, wash the organic layer with water (2x). If run under acidic conditions, wash first with saturated NaHCO₃ solution (1x) until effervescence ceases, then with brine (1x).[4]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the crude product is sparingly soluble at room temperature but highly soluble when heated.[9] Common choices for pyrazolopyridines include ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (e.g., on a hot plate with a stir bar) until all the solid dissolves.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Once at room temperature, cooling can be further promoted by placing the flask in an ice bath.[8]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to obtain the pure this compound.
References
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Tech Support.
- X-MOL. (n.d.). Synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI).
- Hassanzadeh, M., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst. RSC Publishing.
- de la Hoz, A., et al. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Datapdf.com.
- BenchChem. (2025). Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds. BenchChem.
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
- ChemBK. (2024). This compound.
- Rogoza, A.V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health (NIH).
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- National Institutes of Health (NIH). (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- National Institutes of Health (NIH). (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
- ResearchGate. (2025). Preparation and Identification of some new Pyrazolopyrin derivatives and their Polymerizations study.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- ResearchGate. (2025). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Chemistry LibreTexts. (2023). Recrystallization.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- ResearchGate. (2025). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition.
- Tyler Parra. (2020). How To Recrystallize A Solid. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. datapdf.com [datapdf.com]
- 5. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Analytical Methods for Monitoring Pyrazolopyridine Reactions
Welcome to the technical support center for analytical methods in pyrazolopyridine reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of real-time reaction analysis. Pyrazolopyridines are a critical class of heterocyclic compounds in medicinal chemistry, and robust analytical monitoring is paramount for optimizing reaction conditions, ensuring yield and purity, and scaling up processes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The Critical Role of Reaction Monitoring
In the synthesis of pyrazolopyridine derivatives, tracking the consumption of reactants and the formation of products and byproducts in real-time is essential for several reasons:
-
Optimization of Reaction Conditions: Understanding reaction kinetics allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.
-
Process Safety and Control: Real-time monitoring helps in identifying and controlling exothermic events or the formation of hazardous byproducts.[1]
-
Impurity Profiling: Early detection and identification of impurities can guide purification strategies and prevent downstream issues.
-
Scale-Up and Manufacturing: A well-understood and monitored reaction is crucial for successful and reproducible large-scale synthesis in pharmaceutical manufacturing.[2]
This guide will delve into the most common analytical techniques employed for monitoring these reactions: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of pyrazolopyridine reactions due to its high resolution, sensitivity, and quantitative accuracy.[2] However, the polar nature of many nitrogen-containing heterocycles can present unique chromatographic challenges.[3]
Troubleshooting Guide & FAQs for HPLC Analysis
Question 1: I'm seeing poor peak shape (tailing or fronting) for my pyrazolopyridine product. What's causing this and how can I fix it?
Answer:
Poor peak shape is a common issue, especially with basic compounds like pyrazolopyridines. The primary causes and solutions are outlined below:
-
Causality: Peak tailing often results from secondary interactions between the basic nitrogen atoms in your pyrazolopyridine and residual acidic silanol groups on the surface of the silica-based C18 column. This leads to a portion of the analyte being retained longer than the bulk, causing the peak to tail. Peak fronting is less common but can occur due to column overload or a void at the column inlet.[4]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. For basic compounds, a mobile phase pH of 2.5-3.5 will protonate the analyte, leading to better peak shape. Conversely, a higher pH (around 7-8, if your column allows) can suppress the ionization of silanol groups.
-
Use of an Ion-Pairing Reagent: If pH adjustment is insufficient, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. TFA will pair with the basic analyte, masking its interaction with the stationary phase.[5]
-
Column Selection: Consider using a column with end-capping, which minimizes the number of free silanol groups. Alternatively, a "base-deactivated" column is specifically designed for the analysis of basic compounds.
-
Sample Overload: Inject a smaller volume or a more dilute sample to rule out column overload as the cause of peak fronting.[6]
-
Question 2: My starting material and product peaks are co-eluting or have very poor resolution. How can I improve their separation?
Answer:
Achieving adequate separation is critical for accurate quantification. Here’s how to address co-elution:
-
Causality: Insufficient resolution is typically due to a lack of difference in the affinity of the analytes for the stationary phase under the current mobile phase conditions.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: If you are using an isocratic method, switch to a gradient elution. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol). This will help to separate compounds with different polarities.[7]
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different selectivities and can alter the elution order and resolution of your peaks.
-
Adjust the Mobile Phase pH: As mentioned above, pH can significantly impact the retention of ionizable compounds like pyrazolopyridines. A small change in pH can dramatically alter the separation.
-
Column Chemistry: If mobile phase optimization fails, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity compared to a standard C18 column.
-
Question 3: I'm observing a drifting baseline, which is affecting my ability to integrate the peaks accurately. What should I do?
Answer:
A stable baseline is crucial for reliable quantification. Here are the common causes and solutions for baseline drift:
-
Causality: Baseline drift can be caused by several factors, including column bleeding, temperature fluctuations, or an improperly equilibrated column.[8]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting your analysis. This is especially important for gradient methods.
-
Mobile Phase Preparation: Ensure your mobile phase components are well-mixed and degassed. Using an in-line degasser is highly recommended.
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect the viscosity of the mobile phase and cause baseline drift.[8]
-
Column Bleed: If the baseline drift is more pronounced at higher organic solvent concentrations, it could be due to column bleed. Ensure your mobile phase pH is within the stable range for your column. If the column is old, it may need to be replaced.
-
Experimental Protocol: HPLC Method Development for Pyrazolopyridine Reaction Monitoring
-
Column Selection: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm (or the λmax of your compounds)
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve optimal separation of all components of interest within a reasonable run time.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an incredibly powerful tool for reaction monitoring as it provides detailed structural information and can be inherently quantitative without the need for reference standards for each component.[9][10][11]
Troubleshooting Guide & FAQs for NMR Analysis
Question 1: I'm trying to use ¹H NMR to determine the conversion of my reaction, but the peaks of my starting material and product are overlapping. What are my options?
Answer:
Peak overlap is a common challenge in complex reaction mixtures. Here’s how to approach this issue:
-
Causality: Overlapping signals occur when protons in different molecules have very similar chemical environments.
-
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion and may resolve the overlapping signals.
-
Change the Solvent: The chemical shifts of protons can be influenced by the deuterated solvent used. Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) may shift the peaks enough to resolve them.
-
Utilize Other Nuclei: If your pyrazolopyridine or starting materials contain other NMR-active nuclei like ¹⁹F or ³¹P, monitoring the reaction using these spectra can be a great alternative, as they often have a much wider chemical shift range and less signal overlap.[9][10]
-
2D NMR: While not ideal for rapid monitoring, a simple 2D experiment like a COSY or HSQC can help to confirm the identity of signals and may reveal non-overlapping cross-peaks that can be used for quantification.
-
Question 2: The integrals in my ¹H NMR spectrum don't seem to be accurate for quantitative analysis. What am I doing wrong?
Answer:
Accurate quantification by NMR (qNMR) requires specific acquisition parameters.
-
Causality: Inaccurate integrals are often the result of incomplete relaxation of the nuclei between scans, leading to signal saturation.
-
Troubleshooting Steps:
-
Increase the Relaxation Delay (d1): This is the most critical parameter for qNMR. The relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons you are integrating. For many organic molecules, a delay of 10-30 seconds is a good starting point.
-
Use a 90° Pulse Angle: Ensure you are using a calibrated 90° pulse angle to excite all protons equally.
-
Sufficient Signal-to-Noise: Acquire enough scans to achieve a good signal-to-noise ratio for the peaks of interest.
-
Proper Phasing and Baseline Correction: Meticulous data processing is essential. Ensure the spectrum is perfectly phased and the baseline is flat before integration.
-
Question 3: How can I perform in-situ (real-time) NMR monitoring of my reaction?
Answer:
In-situ NMR provides a continuous view of the reaction progress.
-
Methodology:
-
NMR Tube Reaction: For slow reactions, the reaction can be set up directly in an NMR tube. The tube can be periodically removed from the spectrometer for agitation and temperature control, then re-inserted for data acquisition.
-
Flow NMR: For faster or more complex reactions, a flow NMR setup is ideal.[12] The reaction is carried out in an external reactor, and the reaction mixture is continuously pumped through a flow cell within the NMR probe.[13][14] This allows for real-time monitoring under controlled reaction conditions.[12]
-
Data Presentation: qNMR for Reaction Conversion
To calculate the percentage conversion, you can use an internal standard with a known concentration.
| Component | Chemical Shift (ppm) | Number of Protons (N) | Integral Value (I) | Moles (relative) |
| Starting Material | δSM | NSM | ISM | ISM / NSM |
| Product | δP | NP | IP | IP / NP |
Conversion (%) = [MolesProduct / (MolesStarting Material + MolesProduct)] * 100
Section 3: Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is invaluable for confirming the identity of products and byproducts, even at trace levels.
Troubleshooting Guide & FAQs for MS Analysis
Question 1: I'm not seeing the molecular ion peak for my pyrazolopyridine product in my LC-MS analysis. Why is this happening?
Answer:
The absence of a molecular ion can be due to several factors related to the ionization process.
-
Causality: Pyrazolopyridines are basic and should ionize well in positive ion mode ESI. The lack of a signal could be due to in-source fragmentation, poor ionization efficiency, or signal suppression.
-
Troubleshooting Steps:
-
Check the Ionization Mode: Ensure you are operating in positive ion mode. The basic nitrogen atoms in the pyrazolopyridine ring are readily protonated to form [M+H]⁺ ions.
-
Optimize Ionization Source Parameters:
-
Electrospray Ionization (ESI): This is the most common technique for LC-MS. If you are not seeing your ion, try reducing the fragmentor or cone voltage to minimize in-source fragmentation.[15][16]
-
Atmospheric Pressure Chemical Ionization (APCI): If your compound is less polar, APCI might be a better choice.[17]
-
-
Mobile Phase Additives: The presence of a small amount of an acid like formic acid (0.1%) in the mobile phase will promote protonation and enhance the signal in positive ion mode.
-
Matrix Effects: Co-eluting species from the reaction mixture can suppress the ionization of your analyte. Improve the chromatographic separation to reduce these matrix effects.
-
Question 2: I'm seeing multiple unexpected peaks in my mass spectrum. How can I determine if they are reaction byproducts or something else?
Answer:
Distinguishing between byproducts, adducts, and contaminants is a key part of MS analysis.
-
Causality: The complex nature of organic reactions can lead to side products. Additionally, the ionization process itself can generate adducts.
-
Troubleshooting Steps:
-
Look for Common Adducts: In ESI, it's common to see adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if glassware was not meticulously cleaned. You may also see solvent adducts like ([M+CH₃CN+H]⁺).
-
Isotope Pattern Analysis: If your starting materials or reagents contain elements with characteristic isotope patterns (e.g., chlorine, bromine), look for these patterns in the unexpected peaks. This can help in identifying halogenated byproducts.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the unexpected ions and analyzing their fragmentation patterns can provide structural information to help identify them as byproducts.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown peak, greatly aiding in its identification.[18]
-
Visualization: General Workflow for Reaction Monitoring
Below is a generalized workflow for monitoring a pyrazolopyridine synthesis.
Caption: General workflow for pyrazolopyridine reaction monitoring.
References
-
O'Connell, M. J., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(22), 8564–8570. [Link]
-
National Center for Biotechnology Information. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. [Link]
-
Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478–485. [Link]
-
Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(S1), S101–S107. [Link]
-
Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8645–8651. [Link]
-
Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(27), 9608–9614. [Link]
-
Li, B. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Stolar, T., et al. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega, 5(44), 28766–28773. [Link]
-
Chromatography Today. (2015). What Is Reaction Monitoring? Chromatography Today. [Link]
-
JEOL. (2020). Quantitative NMR Spectroscopy. JEOL. [Link]
-
Bridgewater College. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]
-
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. [Link]
-
National Center for Biotechnology Information. (2017). NMR reaction monitoring in flow synthesis. PMC. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
YouTube. (2021). Reaction Monitoring by NMR. YouTube. [Link]
-
Wiley Online Library. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Wiley Online Library. [Link]
-
ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. [Link]
-
University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
-
PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
National Center for Biotechnology Information. (2016). Multiple and Selective Reaction Monitoring Using Triple Quadrupole Mass Spectrometer: Preclinical Large Cohort Analysis. PubMed. [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]
-
MDPI. (n.d.). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. MDPI. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
ALWSCI. (n.d.). Common Sources Of Error in Gas Chromatography. ALWSCI Blog. [Link]
-
PharmaGuru. (n.d.). GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. ijcpa.in [ijcpa.in]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. acdlabs.com [acdlabs.com]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 18. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolo[3,4-c]pyridine Isomers in Oncology Research
In the landscape of modern oncology drug discovery, the pyrazolopyridine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility in targeting a spectrum of protein kinases implicated in cancer progression. This guide offers a comparative analysis of the biological activities of key pyrazolo[3,4-c]pyridine isomers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR), therapeutic potential, and the experimental methodologies used in their evaluation.
The varied arrangement of nitrogen atoms within the pyrazolopyridine core significantly influences the molecule's electronic properties and its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases. This isomeric variation is not merely a subtle structural nuance; it is a critical determinant of biological activity and target selectivity. This guide will delve into the comparative analysis of prominent isomers, including pyrazolo[3,4-b]pyridine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-c]pyridine, drawing upon a wealth of experimental data to illuminate their differential activities.
The Isomeric Landscape: A Structural Overview
The fusion of a pyrazole and a pyridine ring gives rise to several possible isomers, each with a unique nitrogen arrangement. This structural diversity is the foundation of their varied biological profiles.
Caption: Key isomers of the pyrazolopyridine scaffold.
Comparative Biological Activities: A Focus on Kinase Inhibition
The primary anticancer mechanism of many pyrazolopyridine derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling growth, proliferation, and survival. The subtle shifts in nitrogen positioning among isomers can lead to significant differences in their kinase inhibitory profiles.
Pyrazolo[3,4-b]pyridines: Potent and Versatile Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is one of the most extensively studied isomers, demonstrating potent inhibitory activity against a wide range of kinases.
-
Cyclin-Dependent Kinases (CDKs): A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized and shown to be potent and selective CDK inhibitors, leading to the inhibition of cancer cell proliferation in vitro.
-
Tropomyosin Receptor Kinases (TRKs): Derivatives of this isomer have been developed as inhibitors of TRK kinases, which are implicated in the growth and survival of various cancer types.[1][2] One study reported a pyrazolo[3,4-b]pyridine derivative with an IC50 value of 56 nM against TRKA.[2]
-
TANK-Binding Kinase 1 (TBK1): Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, with one compound exhibiting an impressive IC50 value of 0.2 nM.[3]
Pyrazolo[3,4-d]pyrimidines: Targeting Tyrosine Kinases
The pyrazolo[3,4-d]pyrimidine scaffold, a close structural analog of purine, has shown significant promise as an inhibitor of tyrosine kinases.
-
RET Kinase: Several series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of the RET tyrosine kinase, a key driver in certain types of thyroid and lung cancers.[4] One compound, 23c, was identified as a potent and selective RET inhibitor.[4]
-
General Tyrosine Kinase Inhibition: The structural similarity of this scaffold to adenine allows it to effectively compete for the ATP-binding site of numerous kinases.
Pyrazolo[4,3-c]pyridines: Emerging Therapeutic Potential
While not as extensively studied as the [3,4-b] isomer, pyrazolo[4,3-c]pyridines have demonstrated unique biological activities.
-
PEX14-PEX5 Protein-Protein Interaction (PPI) Inhibitors: In a departure from kinase inhibition, derivatives of this isomer have been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction, which is crucial for the metabolism of Trypanosoma parasites, the causative agents of devastating infectious diseases.[5][6] This highlights the diverse therapeutic applications of the pyrazolopyridine scaffold beyond oncology.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolopyridine isomers is profoundly influenced by the nature and position of substituents on the core scaffold. A comprehensive review of recent advances in the development of pyrazolopyridines as anticancer agents highlights the importance of SAR studies.[7][8]
-
Substitution at the N1 position of the pyrazole ring: This position is often substituted with alkyl or aryl groups to modulate solubility and cell permeability.
-
Substitution at the C3 and C5 positions of the pyridine ring: These positions are critical for interacting with the hinge region of the kinase ATP-binding site. The introduction of various functional groups can enhance potency and selectivity.
-
Vectorial Functionalization: Recent synthetic strategies have focused on the "vectorial functionalization" of the pyrazolo[3,4-c]pyridine scaffold, allowing for the systematic exploration of chemical space and the optimization of biological activity.[9][10]
Comparative Data Summary
The following table summarizes the reported biological activities of representative compounds from different pyrazolopyridine isomeric series. It is important to note that these values are collated from different studies and direct, head-to-head comparisons should be made with caution.
| Isomer Scaffold | Target | Representative Compound | IC50 (nM) | Cancer Cell Line | Reference |
| Pyrazolo[3,4-b]pyridine | TRKA | Compound C03 | 56 | - | [2] |
| Pyrazolo[3,4-b]pyridine | TBK1 | Compound 15y | 0.2 | - | [3] |
| Pyrazolo[3,4-d]pyrimidine | RET | Compound 23c | Potent (exact value not specified) | BaF3/CCDC6-RET | [4] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | Compound 1b | 57 | - | [11] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | Compound 1c | 66 | - | [11] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in the literature, it is crucial to adhere to well-defined experimental protocols. Below are representative, detailed methodologies for key assays used in the evaluation of pyrazolopyridine isomers.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Prepare a serial dilution of the test pyrazolopyridine isomer in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve. A detailed protocol for a similar assay can be found in the supporting information of several publications.[11]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolopyridine isomers for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Signaling Pathway Visualization
Pyrazolopyridine isomers often exert their anticancer effects by inhibiting kinases within critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazolopyridine isomers.
Conclusion and Future Directions
The pyrazolo[3,4-c]pyridine scaffold and its isomers represent a rich source of novel anticancer agents. The isomeric position of the nitrogen atoms within the bicyclic core is a key determinant of their biological activity, influencing their kinase inhibitory profiles and overall therapeutic potential. While the pyrazolo[3,4-b]pyridine isomer has been the most extensively explored, other isomers like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-c]pyridine have demonstrated unique and promising activities.
Future research should focus on direct, head-to-head comparative studies of these isomers with identical substitution patterns to provide a more definitive understanding of their relative potencies and selectivities. Furthermore, the exploration of novel isomers and the application of advanced synthetic methodologies, such as vectorial functionalization, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer.
References
-
Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
- Mallikarjuna Rao, R., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research.
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC. [Link]
-
ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry. [Link]
-
Scilit. (n.d.). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
PubMed. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
-
ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
-
MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
-
ResearchGate. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
National Institutes of Health. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. National Institutes of Health. [Link]
-
National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health. [Link]
-
MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
National Institutes of Health. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. National Institutes of Health. [Link]
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core chemical scaffold is a pivotal decision that dictates the potency, selectivity, and overall success of a potential therapeutic. This guide provides an in-depth, objective comparison of the emerging 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile scaffold against other well-established kinase inhibitor backbones. By synthesizing data from numerous studies, we aim to illuminate the distinct advantages and strategic considerations for employing this promising scaffold in modern drug discovery.
The Kinase Inhibitor Scaffold: A Foundation for Potency and Selectivity
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[2] At the heart of these inhibitors lies a heterocyclic core structure, or scaffold, that mimics the adenine base of ATP, enabling competitive binding to the kinase's active site.[1] The properties of this scaffold are paramount, influencing not only binding affinity but also the overall pharmacokinetic and pharmacodynamic profile of the drug.[3]
While a multitude of scaffolds have been explored, a select few have risen to prominence as "privileged scaffolds" due to their proven success in yielding potent and selective inhibitors.[4] This guide will focus on a comparative analysis of the this compound scaffold against established players like pyrimidines and quinazolines.
The 1H-Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Player in Kinase Inhibition
The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, is recognized as a privileged scaffold in kinase drug discovery.[2][5] Its structural resemblance to purines allows it to effectively occupy the ATP binding pocket and form crucial hydrogen bonds with the hinge region of the kinase.[3][5] The versatility of the pyrazolopyridine system allows for substitutions at various positions, enabling fine-tuning of the inhibitor's properties to achieve desired potency and selectivity.[3][6]
The Significance of the 3-Carbonitrile Moiety
The presence of a carbonitrile (cyano) group at the 3-position of the pyrazolo[3,4-c]pyridine ring is a key structural feature that can significantly impact the inhibitor's activity. While direct comparative studies on the 3-carbonitrile pyrazolo[3,4-c]pyridine are limited, the role of the nitrile group in other heterocyclic kinase inhibitors has been noted. For instance, in pyrazolo[1,5-a]pyrimidine derivatives, the replacement of an ester group with a cyano group at the 3-position resulted in a remarkable increase in inhibitory activity against both CDK2 and TRKA kinases.[7] The electron-withdrawing nature and linear geometry of the cyano group can influence the electronic properties of the scaffold and provide additional interaction points within the ATP-binding pocket, potentially enhancing binding affinity and selectivity. The aminopyrazine core, which is structurally related, has also been shown to be an effective scaffold for potent and selective kinase inhibitors, with derivatives of 3-amino-6-phenylpyrazine-2-carbonitrile showing promise.[8][9]
Head-to-Head Scaffold Comparison: Performance and Properties
A direct, quantitative comparison of different kinase inhibitor scaffolds is challenging due to variations in experimental conditions across different studies. However, by examining data from multiple sources, we can discern key trends and relative strengths of each scaffold.
Pyrazolopyrimidines: Potency and Versatility
The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the pyrazolo[3,4-c]pyridine system, has a rich history in kinase inhibitor development, with early examples like PP1 and PP2 demonstrating activity against Src family kinases.[10] More recently, this scaffold has been the basis for potent inhibitors of various kinases, including EGFR.[11][12]
In a head-to-head comparison for BRK/PTK6 inhibition, a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold demonstrated the highest inhibitory effect when compared to pyrazine, quinoxaline, and quinazoline-based inhibitors, suggesting its potential for superior potency in certain contexts.[13]
| Scaffold | Target Kinase | Compound | IC50 (nM) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | Compound 15y | 0.2 | [3] |
| 1H-Pyrazolo[3,4-b]pyridine | FGFR1 | Compound 7n | - | [14] |
| 1H-Pyrazolo[3,4-d]pyrimidine | EGFRWT | Compound 12b | 16 | [11][12] |
| 1H-Pyrazolo[3,4-d]pyrimidine | EGFRT790M | Compound 12b | 236 | [11][12] |
Table 1: Examples of potent kinase inhibitors based on pyrazolopyridine scaffolds.
Pyrimidines: A Clinically Validated Scaffold
The pyrimidine scaffold is a cornerstone of kinase inhibitor design, present in numerous FDA-approved drugs.[1] Its success stems from its close structural mimicry of the adenine base of ATP.
In a direct comparison with a quinazoline-based inhibitor for EGFR, the third-generation pyrimidine-based inhibitor Osimertinib demonstrated superior efficacy against mutant forms of the kinase, highlighting the potential for pyrimidines to overcome drug resistance.[1]
| Scaffold | Target Kinase | Compound | IC50 (nM) | Reference |
| Pyrimidine | EGFR (T790M) | Osimertinib | ~1 | [1] |
| Quinazoline | EGFR (T790M) | Erlotinib | ~200 | [1] |
Table 2: Comparative efficacy of pyrimidine vs. quinazoline scaffolds against mutant EGFR.
Quinazolines: First-Generation Success and Continued Relevance
Quinazoline-based inhibitors were among the first to achieve clinical success, with drugs like Gefitinib and Erlotinib targeting EGFR. While newer generation inhibitors have emerged, the quinazoline scaffold remains a valuable tool in the medicinal chemist's arsenal. However, as seen in the comparison with Osimertinib, they can be more susceptible to resistance mutations.
Experimental Protocols: A Guide to Kinase Inhibitor Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential for evaluating and comparing kinase inhibitors.
In Vitro Kinase Assay (Example: Z'-LYTE™ Assay)
This protocol describes a common method for determining the in vitro potency (IC50) of a kinase inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Z'-LYTE™ Kinase Assay Kit (or similar FRET-based assay)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of the assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Development: Add the development reagent from the assay kit to each well. This reagent contains a site-specific protease that will cleave the unphosphorylated substrate.
-
Stopping the Reaction: Add a stop reagent to terminate the development reaction.
-
Fluorescence Measurement: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay evaluates the effect of a kinase inhibitor on the proliferation of cancer cells.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Reading: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and determine the GI50 value.
Signaling Pathway Visualization
The strategic selection of a kinase inhibitor scaffold is often guided by the specific signaling pathway being targeted. Below is a generalized representation of how a kinase inhibitor can block a signaling cascade.
Caption: Generalized kinase signaling pathway and point of inhibition.
Conclusion: The Promise of this compound
The 1H-Pyrazolo[3,4-c]pyridine scaffold, particularly with the inclusion of a 3-carbonitrile moiety, represents a highly promising avenue for the development of next-generation kinase inhibitors. Its inherent properties as a privileged scaffold, combined with the potential for enhanced potency and selectivity conferred by the nitrile group, make it a compelling choice for targeting a wide range of kinases implicated in disease. While direct, comprehensive comparative data with other scaffolds remains an area for further investigation, the existing evidence strongly supports the continued exploration of this versatile and potent chemical backbone in the ongoing quest for more effective and targeted therapies.
References
- Yin, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
- Abdel-Gawad, N. M., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
- Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 943-948.
- Abdel-Aziz, A. A.-M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4987.
- El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
- El-Gohary, N. S., et al. (2021).
- Nagaraju, P., & Partha, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470.
- El-Sayed, M. A.-A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Medicinal Chemistry, 67(1), 1-35.
- de Oliveira, V. L., et al. (2021).
- El-Damasy, D. A., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
- Nagaraju, P., & Partha, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470.
- Anwar, M. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6543.
- Nagaraju, P., & Partha, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470.
- Gelin, M., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2578.
- El-Naggar, A. M., et al. (2022). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
- Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3433-3447.
- Scapin, G., et al. (2003). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 278(17), 15029-15037.
- Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(44), 41471-41505.
- Abdel-Maksoud, M. S., et al. (2024).
- Wang, A., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724.
- Zhang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development.
- Zhang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development.
- Plotkin, B., et al. (2017). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 18(12), 2755.
- Ye, L., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112595.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Investigator's Guide to In Vitro Profiling of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a range of biological targets. Derivatives of this core are being actively investigated as potent modulators of key cellular pathways implicated in oncology, inflammation, and metabolic diseases. This guide provides a comprehensive framework for the in vitro characterization of novel 1H-pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives, moving beyond mere procedural lists to explain the causality behind experimental choices. Here, we present a curated selection of robust, self-validating assays designed to build a comprehensive biological profile of your compounds, from initial target engagement to downstream cellular consequences.
Section 1: Primary Target Engagement – The Biochemical Assays
The initial step in characterizing any new chemical entity is to confirm its interaction with the intended molecular target. For pyrazolopyridine derivatives, which frequently act as ATP-competitive inhibitors, direct enzymatic assays are the gold standard.[1][2] These assays isolate the target protein and the test compound, providing a clean, quantitative measure of inhibitory potency (e.g., IC50).
Kinase Inhibition Assays
A significant number of pyrazolopyridine analogs have been developed as kinase inhibitors, targeting enzymes like EGFR, FGFR, and TBK1.[3][4][5] A homogenous, luminescence-based assay such as the ADP-Glo™ Kinase Assay is highly recommended for its sensitivity, broad dynamic range, and scalability for high-throughput screening.[6][7][8]
Principle of the ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. In a two-step process, the remaining ATP after the kinase reaction is first depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a light signal directly proportional to the initial kinase activity. Inhibition of the kinase results in less ADP production and a lower luminescent signal.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for an Exemplary Kinase (e.g., FGFR1)
Materials:
-
FGFR1 Kinase Enzyme System (Recombinant human FGFR1, appropriate substrate like Poly(E,Y)4:1, Reaction Buffer)[6]
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)[6]
-
Test this compound derivatives dissolved in 100% DMSO
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6]
-
Prepare a master mix of the substrate and ATP in the reaction buffer. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
-
Prepare serial dilutions of your test compound in DMSO, then dilute into the reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted FGFR1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP master mix.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
G-Protein Coupled Receptor (GPCR) Agonist Assays
Some pyrazolopyridine derivatives have been identified as agonists for GPCRs, such as GPR119, a target for type 2 diabetes.[9] For Gs-coupled receptors like GPR119, the most direct in vitro assay measures the downstream accumulation of cyclic AMP (cAMP).
Principle of HTRF cAMP Assay: Homogeneous Time-Resolved Fluorescence (HTRF) assays are competitive immunoassays. In this format, native cAMP produced by stimulated cells competes with a labeled cAMP tracer for binding to a specific antibody. The assay uses two fluorophores, a donor and an acceptor, which when in close proximity (i.e., when the tracer binds the antibody), produce a FRET signal. Agonist-induced cellular cAMP production displaces the tracer, leading to a decrease in the FRET signal.[10]
// Nodes Ligand [label="Pyrazolopyridine Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR119 [label="GPR119 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gs Protein\n(α, β, γ subunits)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Insulin Secretion)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Ligand -> GPR119 [label="Binds"]; GPR119 -> G_Protein [label="Activates"]; G_Protein -> AC [label="α-subunit activates"]; AC -> cAMP [label="Converts"]; ATP -> AC [style=dashed]; cAMP -> PKA [label="Activates"]; PKA -> Response [label="Phosphorylates Targets"]; } Caption: GPR119 agonist-induced cAMP signaling pathway.
Section 2: Cellular Activity – Assessing Phenotypic Effects
While biochemical assays confirm target engagement, cell-based assays are crucial to determine a compound's efficacy in a more physiologically relevant context. These assays measure the ultimate biological consequence of target modulation, such as inhibiting cell growth or inducing apoptosis.
Cell Proliferation and Viability Assays
For derivatives developed as anticancer agents, the most fundamental cellular assay is one that measures the compound's effect on cancer cell proliferation and viability.[11][12] Several methods are available, each with distinct advantages and principles of operation.
Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in viable cells to a purple formazan product.[13][14] | Inexpensive, widely used and well-documented.[14] | Requires a solubilization step for the formazan crystals; can be toxic to cells. |
| XTT/WST-1 | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step. | Simpler workflow than MTT; less toxic. | Can have lower sensitivity compared to other methods. |
| CellTiter-Glo® | Measures the amount of ATP present, which is an indicator of metabolically active cells. Luminescence-based. | Highly sensitive, fast, and suitable for HTS. | More expensive than tetrazolium-based assays. |
Detailed Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed Cells in 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add Pyrazolopyridine Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add Solubilization Buffer", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Read Absorbance (570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Viability & IC50", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; } Caption: General workflow for the MTT cell viability assay.
Apoptosis Induction Assays
Potent anticancer agents often exert their effects by inducing programmed cell death, or apoptosis. Quantifying apoptosis is a critical step in elucidating the mechanism of action. Two complementary assays are recommended for a thorough analysis.
Comparison of Apoptosis Assays
| Assay | Marker Detected | Method | Information Gained |
| Annexin V Staining | Phosphatidylserine (PS) translocation to the outer cell membrane (an early event).[16] | Flow Cytometry or Fluorescence Microscopy. Co-staining with a viability dye like Propidium Iodide (PI) is common.[16] | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Caspase-Glo® 3/7 | Activity of effector caspases 3 and 7 (key executioners of apoptosis).[17][18] | Luminescence-based plate reader assay. | Provides a quantitative measure of the execution phase of apoptosis. Highly sensitive and suitable for HTS. |
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay via Flow Cytometry
Materials:
-
Cells treated with test compounds as in the viability assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS), cold.
-
Flow cytometer.
Procedure:
-
Cell Collection:
-
Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Combine all cells from a given treatment and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[16]
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 3: Mechanism of Action – Pathway Modulation Analysis
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the downstream signaling pathways. Western blotting is the workhorse technique for this purpose, allowing for the semi-quantitative analysis of protein expression and phosphorylation status.[19]
Western Blotting for Kinase Signaling Pathways
If your pyrazolopyridine derivative targets a kinase in a signaling cascade, such as the MAPK pathway (e.g., EGFR or FGFR signaling), Western blotting can directly visualize the inhibition of downstream phosphorylation events.[20][21]
Detailed Experimental Protocol: Western Blot for p-ERK/Total-ERK
Materials:
-
Cell lysates from compound-treated cells.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., Rabbit anti-phospho-p44/42 MAPK (ERK1/2), Rabbit anti-p44/42 MAPK (ERK1/2)).[19]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[19]
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Sample Preparation:
-
Treat cells with the test compound for a short duration (e.g., 1-2 hours) to observe acute signaling changes.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C, diluted in 5% BSA in TBST.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total protein (e.g., anti-Total-ERK).
-
-
Analysis:
-
Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target pathway inhibition.
-
Conclusion
The systematic application of this tiered in vitro assay cascade—from biochemical target engagement to cellular phenotypic outcomes and mechanistic pathway analysis—provides the robust, multi-faceted data package required for the confident progression of novel this compound derivatives. Each assay serves as a validation point for the next, creating a logical and scientifically rigorous narrative of your compound's biological activity. This comprehensive approach ensures that only the most promising candidates, with confirmed mechanisms of action, are advanced into more complex preclinical models.
References
(A consolidated list of all cited sources with titles and clickable URLs will be provided here.)
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
BellBrook Labs. A Validated TBK1 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
Hadj-Salah, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Thayyullathil, F., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. [Link]
-
Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLOS ONE. [Link]
-
Narayanan, S., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
El-Gamal, M. I., et al. (2018). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]
-
PLOS. (2025). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLOS ONE. [Link]
-
Xu, J., et al. (2021). TBK1 Is a Synthetic Lethal Target in Cancer with VHL Loss. Cancer Discovery. [Link]
-
Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]
-
Reaction Biology. EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
-
ResearchGate. Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. [Link]
-
BPS Bioscience. EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
MDPI. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][15][20][22]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules. [Link]
-
PubMed. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. [Link]
-
Biblioteka Nauki. Design, Synthesis and Biological Evaluation of Novel Benzo[22][23]thiazolo[2,3-c][15][20][22]triazole Derivatives as Potential Anticancer Agents. Biblioteka Nauki. [Link]
-
ResearchGate. Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. ResearchGate. [Link]
-
BPS Bioscience. FGFR4 Kinase Assay Kit. BPS Bioscience. [Link]
-
protocols.io. (2024). In vitro kinase assay. protocols.io. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Taylor & Francis Online. Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Taylor & Francis Online. [Link]
-
PubMed Central. Novel Adamantanyl-Based Thiadiazolyl Pyrazoles Targeting EGFR in Triple-Negative Breast Cancer. PubMed Central. [Link]
-
ResearchGate. Activity of caspase 3 and 7 in K562 cells treated with the test.... ResearchGate. [Link]
-
PubMed Central. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Royal Society of Chemistry. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]
-
National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
-
PubMed. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed. [Link]
-
National Institutes of Health. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. National Institutes of Health. [Link]
-
PubMed. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. [Link]
-
PubMed. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. FGFR3 Kinase Enzyme System [worldwide.promega.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 12. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. bibliotekanauki.pl [bibliotekanauki.pl]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
A Senior Application Scientist's Guide to Cytotoxicity Studies of Pyrazolopyridine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Pyrazolopyridine Scaffold
The pyrazolopyridine nucleus, a heterocyclic scaffold structurally analogous to natural purines, has emerged as a "privileged structure" in medicinal chemistry. Its ability to antagonize natural purines in various biological processes has made it a fertile ground for the discovery of novel therapeutic agents, particularly in oncology.[1][2][3] A multitude of pyrazolopyridine derivatives have been synthesized and investigated, demonstrating significant potential as anticancer agents through diverse mechanisms of action.[4][5]
This guide provides a comparative analysis of the cytotoxic properties of various pyrazolopyridine derivatives. It is designed to offer researchers and drug development professionals a comprehensive overview of the experimental methodologies used to assess their efficacy, a comparison of their performance against different cancer cell lines, and an in-depth look into their mechanisms of action. We will explore the causality behind experimental choices, present detailed protocols for key assays, and visualize the complex signaling pathways these compounds modulate.
Core Principles of Cytotoxicity Assessment
The initial evaluation of any potential anticancer agent hinges on its ability to inhibit cancer cell growth or induce cell death—its cytotoxicity.[6] A robust in vitro screening process is fundamental to identifying promising lead compounds and making informed go/no-go decisions in the drug discovery pipeline. This process relies on a battery of sensitive and reproducible assays that measure different hallmarks of cytotoxicity. The primary endpoint is often the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50), which quantifies the potency of the compound.[6][7]
This guide will focus on a selection of widely accepted and validated assays that provide a multi-faceted view of a compound's cytotoxic profile, moving from general viability to specific mechanisms of cell death.
Part 1: Methodologies for Assessing Pyrazolopyridine Cytotoxicity
A multi-assay approach is crucial for a comprehensive understanding of a compound's cytotoxic effects. Here, we detail the protocols and rationale for several key assays.
Metabolic Activity & Viability Assays
These assays provide a quantitative measure of cell viability, often by assessing the metabolic activity of the cell population.
-
Principle: This colorimetric assay is a cornerstone for assessing cell viability.[8] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.[9]
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Cell Membrane Integrity Assay
-
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11] This leakage is a key feature of cells undergoing necrosis or late-stage apoptosis.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled reaction, leads to the reduction of a tetrazolium salt into a colored formazan product.[11][12] The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[11]
-
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Spontaneous LDH Release" (untreated cells) and "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit).[6]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
-
Mechanism of Cell Death: Apoptosis Assays
Determining whether a compound induces apoptosis (programmed cell death) or necrosis is a critical step in understanding its mechanism of action.
-
Principle: This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][16] By using both stains, populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells can be quantified.[14]
-
Experimental Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazolopyridine compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a dot plot of PI versus Annexin V fluorescence.
-
Part 2: Comparative Cytotoxicity of Pyrazolopyridine Derivatives
The cytotoxic potency of pyrazolopyridine compounds varies significantly based on the specific scaffold and the nature of the substituents. The following tables summarize the IC50/GI50 values of representative derivatives from different studies, providing a basis for comparison.
Table 1: Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID/Name | Target Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) |
| Compound 8c | K562 | Leukemia | 0.72 | - | - |
| Compound 8c | MV4-11 | Leukemia | 0.72 | - | - |
| Compound 9a | Hela | Cervical | 2.59 | Doxorubicin | 2.35 |
| Compound 14g | MCF-7 | Breast | 4.66 | Doxorubicin | 4.57 |
| Compound 14g | HCT-116 | Colon | 1.98 | Doxorubicin | 2.11 |
| Compound 5a | HepG-2 | Liver | 3.42 | Erlotinib | 8.19 |
| Compound 5b | HepG-2 | Liver | 3.56 | Erlotinib | 8.19 |
Data compiled from multiple sources.[10][17]
Table 2: Cytotoxicity of Pyrazolo[3,4-c]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID/Name | Scaffold | Target Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference Compound |
| Analogue 46 | Pyrazolo[3,4-c]pyridine | MIA PaCa-2 | Pancreatic | Submicromolar | - |
| Analogue 46 | Pyrazolo[3,4-c]pyridine | SCOV3 | Ovarian | Low micromolar | - |
| Compound 13 | Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | Breast | 0.081 (as CDK2 inh.) | Sorafenib (0.184 µM) |
| Compound 12b | Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | Lung | 8.21 | Erlotinib (6.77 µM) |
| Compound 4d | Pyrazolo[1,5-a]pyrimidine | HepG2 | Liver | 0.14 | Doxorubicin (3.67 µM) |
| Compound 4d | Pyrazolo[1,5-a]pyrimidine | MCF-7 | Breast | 0.72 | Doxorubicin (2.28 µM) |
Data compiled from multiple sources.[7][18][19]
Part 3: Mechanistic Insights into Pyrazolopyridine-Induced Cytotoxicity
Understanding the molecular mechanisms by which pyrazolopyridine compounds exert their cytotoxic effects is paramount for rational drug design and development. Many derivatives function by targeting key regulators of cell cycle progression and apoptosis.
Induction of Apoptosis: The Intrinsic Pathway
A common mechanism of action for many anticancer agents is the induction of apoptosis. Several pyrazolopyridine derivatives have been shown to trigger this process, primarily through the intrinsic (mitochondrial) pathway.
-
Modulation of the Bcl-2 Protein Family: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate.[20] A pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to disrupt this balance in lung cancer cells by significantly upregulating Bax expression while inhibiting the expression of Bcl-2.[18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. Some pyrazole derivatives have been shown to induce apoptosis in lymphoma cells by targeting and downregulating both BCL-2 and BCL-XL genes.[21]
-
Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program. The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis. PPD-1 treatment in A549 lung cancer cells resulted in a 7.19-fold increase in caspase-3 expression, confirming the induction of apoptosis.[18]
Caption: Intrinsic apoptosis pathway modulated by pyrazolopyridine derivatives.
Cell Cycle Arrest: Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell cycle is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs), which, in complex with their cyclin partners, drive the progression through different phases.[8] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.
-
Targeting the G1/S Transition: The transition from the G1 to the S phase is a critical checkpoint controlled by CDK4/6 and CDK2.[2][12] Several pyrazolopyridine scaffolds, particularly pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, have been identified as potent inhibitors of CDK2.[8][13][22] By inhibiting CDK2, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and halting the cell cycle in the G1 or S phase.[23] For instance, a 1H-Pyrazolo[3,4-b]pyridine compound was shown to be a potent inhibitor of CDK1/CDK2, leading to cell cycle blockage and apoptosis.[13] Similarly, novel pyrazolo[3,4-b]pyridine derivatives were found to arrest the cell cycle in the S and G2/M phases through inhibition of CDK2 and/or CDK9.[17]
Caption: Inhibition of the G1/S cell cycle transition by pyrazolopyridine CDK2 inhibitors.
Other Mechanisms of Action
-
Topoisomerase II Inhibition: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[23] They are validated targets for cancer therapy. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, inducing DNA damage and leading to S-phase cell cycle arrest and apoptosis.[23]
Conclusion and Future Directions
The pyrazolopyridine scaffold represents a highly promising and versatile platform for the development of novel anticancer therapeutics. The diverse derivatives synthesized to date exhibit potent cytotoxic activity against a wide range of cancer cell lines, operating through critical mechanisms such as the induction of apoptosis via Bcl-2 family modulation and cell cycle arrest through the inhibition of key cyclin-dependent kinases.
The comparative data presented in this guide underscore the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. Future research should continue to focus on:
-
Elucidating detailed signaling pathways to identify novel targets and potential resistance mechanisms.
-
Conducting further comparative studies against a broader panel of cancer cell lines and standard-of-care drugs to better define their therapeutic window and potential clinical applications.
-
Optimizing pharmacokinetic and pharmacodynamic properties to translate the potent in vitro activity of these compounds into in vivo efficacy.
By leveraging the foundational knowledge and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of the pyrazolopyridine family in the ongoing fight against cancer.
References
A complete list of all sources cited in this guide is provided below, including titles, sources, and verifiable URLs.
-
- PubMed
-
- Creative Diagnostics
-
- PubMed Central
-
- PMC - NIH
-
- PubMed
-
- Danaher Life Sciences
-
- ResearchGate
-
- Sigma-Aldrich
-
13][15][24]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis Online
-
- NIH
-
- Abcam
-
- PMC - PubMed Central
-
- PMC
-
- PMC - PubMed Central
-
- Wiley Online Library
-
- Abcam
-
- PubMed Central
-
- Benchchem
-
- NIH
-
- RSC Publishing
-
- ResearchGate
-
- PubMed
-
- PubMed Central
-
- PubMed
-
- PubMed
-
- PMC - PubMed Central
-
- PubMed
-
- Benchchem
-
- Benchchem
-
- PubMed
-
- ResearchGate
-
- ACS Publications
-
- ResearchGate
-
- ACS Omega
-
- ACS Publications
-
- PMC - PubMed Central
-
- Frontiers
-
- MDPI
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. A unified model for the G1/S cell cycle transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 11. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of the G1/S transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 21. Pyrazole (1, 2-diazole) induce apoptosis in lymphoma cells by targeting BCL-2 and BCL-XL genes and mitigate murine solid tumour development by regulating cyclin-D1 and Ki-67 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of GPR119 Agonists: A Guide for Drug Discovery Researchers
G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Its strategic expression in pancreatic β-cells and intestinal L-cells positions it as a key regulator of glucose homeostasis.[3][4] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism of action with a potentially low risk of hypoglycemia.[1][3][5] This guide provides a comparative analysis of various GPR119 agonists, supported by experimental data, to aid researchers in the selection and development of novel therapeutics.
The GPR119 Signaling Cascade: A Dual-Pronged Approach to Glycemic Control
GPR119 activation initiates a signaling cascade predominantly through the Gαs protein subunit.[4][6] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The resultant increase in intracellular cAMP is a critical second messenger that promotes both insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.[1][3][4] This dual action makes GPR119 an attractive therapeutic target.
Caption: GPR119 agonist signaling pathway leading to insulin and incretin secretion.
A Comparative Look at GPR119 Agonists
GPR119 agonists can be broadly categorized into endogenous ligands and synthetic small molecules. While endogenous agonists have been crucial for target validation, synthetic agonists offer the potential for improved potency, selectivity, and pharmacokinetic properties.
Endogenous GPR119 Agonists
Endocannabinoid-like lipid metabolites have been identified as endogenous agonists of GPR119.[7] These include oleoylethanolamide (OEA), 2-oleoylglycerol (2-OG), and lysophosphatidylcholine (LPC).[7] While these molecules have demonstrated the ability to activate GPR119 and stimulate insulin and GLP-1 secretion, their relatively low potency and poor drug-like properties have limited their therapeutic development.[8]
| Agonist | EC50 (human GPR119) | Key Characteristics |
| Oleoylethanolamide (OEA) | ~2.2-5 µM | Also a ligand for PPAR-α, involved in satiety signaling.[2][9] |
| 2-Oleoylglycerol (2-OG) | ~2.5 µM | Dietary lipid metabolite.[10] |
| Oleoyl-lysophosphatidylcholine (LPC) | ~10 µM | Endogenous phospholipid.[9] |
Synthetic GPR119 Agonists
The quest for potent and orally bioavailable GPR119 agonists has led to the development of numerous synthetic small molecules. These compounds often feature distinct chemical scaffolds, leading to varied pharmacological profiles.
This class of compounds, exemplified by AR-231453 and APD597, were among the first potent synthetic GPR119 agonists to be developed.
-
AR-231453: A potent and selective GPR119 agonist that has shown efficacy in preclinical models, improving glucose tolerance in mice.[11] However, it exhibited poor solubility and low exposure in rats.[11]
-
APD597 (JNJ-38431055): An orally active agonist that progressed to clinical trials.[11] It was designed to have a favorable metabolic profile and avoid long-lasting metabolites.[11]
This structural class has been extensively explored, leading to the identification of highly potent agonists.
-
GSK-1292263: An orally available agonist with pEC50 values of 6.9 and 6.7 for human and rat GPR119, respectively.[10]
-
MBX-2982: A selective and orally-available GPR119 agonist.[10] Cryo-electron microscopy studies have revealed its binding mode to the GPR119-Gs complex.[7][12]
More recent efforts have focused on conformationally constrained molecules to enhance potency and selectivity.
-
Compound 28 (from a cis-cyclopropane series): Identified as a potent GPR119 agonist with suitable physicochemical properties for a fixed-dose combination. It demonstrated dose-dependent lowering of blood glucose excursion in a mouse oral glucose tolerance test.[13]
-
Compound 21b (1,4-disubstituted cyclohexene scaffold): Displayed nanomolar potency (EC50 = 3.8 nM) for human GPR119 activation and demonstrated hypoglycemic efficacy in an oral glucose tolerance test.[8]
| Compound | Scaffold Type | EC50 (human GPR119) | Key In Vivo Findings |
| AR-231453 | Aryl Piperidine | Potent (specific EC50 not consistently reported in public domain) | Improved glucose tolerance in mice, but poor PK in rats.[11] |
| APD597 | Aryl Piperazine | Potent (specific EC50 not consistently reported in public domain) | Progressed to clinical trials.[11] |
| GSK-1292263 | Pyridine | ~126 nM (pEC50 = 6.9) | Orally available.[10] |
| MBX-2982 | Pyrimidine | Potent (specific EC50 not consistently reported in public domain) | Orally available.[10] |
| Compound 28 | Cis-cyclopropane | 4.5 ± 1.9 nM | Dose-dependent glucose lowering in mice.[13] |
| Compound 21b | 1,4-disubstituted cyclohexene | 3.8 nM | Hypoglycemic efficacy in oGTT.[8] |
Experimental Protocols for GPR119 Agonist Evaluation
Objective comparison of GPR119 agonists necessitates standardized and robust experimental protocols. The following are key assays for characterizing the performance of these compounds.
In Vitro cAMP Accumulation Assay
This assay is the primary method for determining the potency (EC50) and efficacy of GPR119 agonists.
Principle: GPR119 activation leads to a Gαs-mediated increase in intracellular cAMP. This change can be quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assays.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the GPR119 agonist in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Stimulation: Remove the growth medium from the cells and add the compound dilutions. Include a positive control (e.g., a known GPR119 agonist) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Experimental workflow for an in vitro cAMP accumulation assay.
In Vivo Oral Glucose Tolerance Test (oGTT)
The oGTT is a crucial in vivo assay to assess the ability of a GPR119 agonist to improve glucose disposal.
Principle: In diabetic or normal animal models, an oral glucose challenge is administered after treatment with the test compound. Blood glucose levels are monitored over time to determine the effect of the compound on glucose tolerance.
Step-by-Step Methodology:
-
Animal Acclimation and Fasting: Acclimate the animals (e.g., mice or rats) to the experimental conditions. Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from the tail vein.
-
Compound Administration: Administer the GPR119 agonist or vehicle control orally (p.o.) at a predetermined dose.
-
Glucose Challenge: After a specified time post-compound administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the treated and vehicle groups to determine the percentage of glucose lowering.
Challenges and Future Directions
Despite the promising preclinical data for many GPR119 agonists, their translation to clinical success has been challenging, with several candidates failing in clinical trials.[14][15] Potential reasons for this disconnect include species differences in receptor pharmacology, off-target effects, and the complexity of metabolic regulation in humans.[16]
Future research in this area may focus on:
-
Developing biased agonists: These could selectively activate pathways leading to beneficial effects while avoiding those that cause adverse events.
-
Combination therapies: Combining GPR119 agonists with other antidiabetic drugs, such as DPP-4 inhibitors, may lead to synergistic effects.
-
Gut-restricted agonists: A non-systemic, gut-restricted approach could locally stimulate incretin secretion while minimizing systemic side effects.[17]
Conclusion
GPR119 remains a tantalizing target for the development of novel oral therapies for type 2 diabetes. A thorough understanding of the comparative pharmacology of different agonist classes, coupled with robust and standardized experimental evaluation, is critical for advancing the next generation of GPR119-targeted therapeutics. This guide provides a framework for researchers to navigate this complex but promising field.
References
-
Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. PubMed. Available at: [Link]
-
GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. PubMed. Available at: [Link]
-
Activation and signaling mechanism revealed by GPR119-Gs complex structures. ResearchGate. Available at: [Link]
-
GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PubMed Central. Available at: [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. National Institutes of Health. Available at: [Link]
-
Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. ResearchGate. Available at: [Link]
-
G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. ACS Publications. Available at: [Link]
-
GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. PubMed. Available at: [Link]
-
Endogenous and Synthetic Agonists of GPR119 Differ in Signalling Pathways and Their Effects on Insulin Secretion in MIN6c4 Insulinoma Cells. PubMed. Available at: [Link]
-
Structures of selected GPR119 agonists under clinical development. ResearchGate. Available at: [Link]
-
GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present). Taylor & Francis Online. Available at: [Link]
-
Activation and signaling mechanism revealed by GPR119-Gs complex structures. PubMed Central. Available at: [Link]
-
Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. PubMed Central. Available at: [Link]
-
What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. ScienceDirect. Available at: [Link]
-
A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central. Available at: [Link]
-
Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. ResearchGate. Available at: [Link]
-
Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. ACS Publications. Available at: [Link]
-
Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study. PubMed Central. Available at: [Link]
-
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. National Institutes of Health. Available at: [Link]
-
Discovery of a potent G-protein-coupled receptor 119 agonist for the treatment of type 2 diabetes. PubMed. Available at: [Link]
-
Conformational restriction in a series of GPR119 agonists: Differences in pharmacology between mouse and human. ResearchGate. Available at: [Link]
-
GPR119. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Comparison of GPR40 agonist, GPR119 agonist and sulfonylurea pathways. ResearchGate. Available at: [Link]
Sources
- 1. GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Molecular Docking: Evaluating 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile Derivatives as Kinase Inhibitors
This guide provides an in-depth comparison of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives, a promising class of heterocyclic compounds, through the lens of molecular docking simulations. We will explore their potential as kinase inhibitors, a critical area of focus in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques to evaluate and prioritize drug candidates.
The pyrazolopyridine scaffold is recognized for its structural similarity to purines, enabling it to interact with a multitude of biological targets, including the ATP-binding sites of kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4] Molecular docking is an indispensable computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This allows for the estimation of binding affinity and the elucidation of key intermolecular interactions, providing a rational basis for the design of more potent and selective inhibitors.
The Rationale Behind the Docking Workflow: A Self-Validating System
A robust molecular docking protocol is not merely a sequence of steps but a self-validating system designed to produce reliable and reproducible results. The causality behind each experimental choice is crucial for the integrity of the study. Here, we outline a comprehensive and validated workflow for docking this compound derivatives against a representative kinase target, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target.[5][6]
Experimental Protocol: Molecular Docking of Pyrazolopyridine Derivatives against CDK2
This protocol is designed to be a self-validating system, incorporating steps for verification and refinement to ensure the accuracy of the docking results.
1. Receptor Preparation: Ensuring a Clean and Validated Binding Site
-
Step 1.1: Retrieval of the Crystal Structure. Obtain the 3D crystal structure of the target protein, in this case, CDK2, from the Protein Data Bank (PDB; e.g., PDB ID: 2VTO).[7] The choice of a high-resolution crystal structure with a co-crystallized ligand is paramount as it provides an experimentally validated binding pocket.
-
Step 1.2: Initial Protein Cleaning. Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding. The co-crystallized ligand should be retained for initial validation.
-
Step 1.3: Protonation and Charge Assignment. Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4). This is a critical step as hydrogen bonds are a major component of protein-ligand interactions.
-
Step 1.4: Defining the Binding Site (Grid Generation). Define the active site for docking by creating a grid box centered on the co-crystallized ligand. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
2. Ligand Preparation: From 2D Structure to 3D Conformation
-
Step 2.1: 2D Structure Sketching. Draw the 2D structures of the this compound derivatives to be docked.
-
Step 2.2: 2D to 3D Conversion and Energy Minimization. Convert the 2D structures into 3D conformations. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial as the initial 3D geometry of the ligand can significantly influence the docking outcome.
-
Step 2.3: Tautomer and Ionization State Generation. Generate plausible tautomeric and ionization states for each ligand at the target pH. This is particularly important for heterocyclic compounds like pyrazolopyridines.[8]
-
Step 2.4: Assigning Partial Charges. Assign partial atomic charges to the ligand atoms. Accurate charge distribution is essential for calculating electrostatic interactions.
3. Docking Simulation and Validation: Predicting the Binding Mode
-
Step 3.1: Redocking of the Co-crystallized Ligand (Protocol Validation). Before docking the novel derivatives, perform a redocking experiment with the co-crystallized ligand. The docking protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[9] This step confirms that the chosen docking parameters can accurately reproduce the known binding mode.
-
Step 3.2: Docking of the Pyrazolopyridine Derivatives. Dock the prepared library of this compound derivatives into the defined active site of CDK2 using a validated docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[7]
-
Step 3.3: Pose Clustering and Selection. The docking algorithm will generate multiple possible binding poses for each ligand. These poses are typically clustered based on their conformational similarity. The pose with the lowest binding energy from the most populated cluster is often selected as the most probable binding mode.
4. Post-Docking Analysis: Interpreting the Results
-
Step 4.1: Binding Energy Calculation. The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. More negative values indicate a stronger predicted binding.
-
Step 4.2: Visualization of Interactions. Visualize the docked poses of the ligands within the CDK2 active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues. This qualitative analysis is crucial for understanding the structural basis of binding and for guiding further lead optimization.
Visualizing the Docking Workflow
Caption: A schematic overview of the molecular docking workflow.
Comparative Docking Analysis of Pyrazolopyridine Derivatives
To illustrate the practical application of this workflow, we present a comparative analysis of representative 1H-Pyrazolo[3,4-b]pyridine derivatives docked against CDK2. The data in the following table is a synthesized representation based on findings from multiple studies on similar pyrazolopyridine scaffolds.[5][6][7]
| Derivative | Structure | Docking Score (kcal/mol) | Key Interacting Residues (CDK2) |
| Compound 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | -9.8 | Leu83, Glu81, Phe80, Lys33 |
| Compound 2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | -10.5 | Leu83, Gln131, Asp86, Ile10 |
| Compound 3 | S-(3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | -10.2 | Leu83, Phe80, Asp145, Lys89 |
| Roscovitine (Reference) | (Co-crystallized ligand) | -11.1 | Leu83, Phe80, Gln131, Asp86 |
Analysis of Docking Results:
The docking scores indicate that the synthesized pyrazolopyridine derivatives exhibit strong binding affinities for the ATP-binding pocket of CDK2, comparable to the reference inhibitor, Roscovitine.[5] The key interactions observed are consistent with those of known CDK2 inhibitors, primarily involving hydrogen bonds with the hinge region residues (e.g., Leu83) and hydrophobic interactions within the pocket.[6][7] For instance, the pyrazole nitrogen and the amino group in Compound 1 are predicted to form crucial hydrogen bonds, mimicking the interactions of the purine core of ATP. The variations in substituents on the pyridine ring directly influence the binding affinity and interaction patterns, highlighting the importance of structure-activity relationship (SAR) studies in lead optimization.[10][11]
The Kinase Signaling Pathway: A Broader Perspective
The inhibition of CDK2 by these pyrazolopyridine derivatives has significant implications for the cell cycle signaling pathway. CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S transition and S phase progression. By blocking the ATP-binding site of CDK2, these inhibitors prevent the phosphorylation of its downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Pyrazolopyridines: A Comparative Analysis of Modern Methodologies
Abstract
The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to purines.[1][2] This has driven the continuous development of novel and efficient synthetic routes. This guide provides a comparative analysis of prominent modern methods for the synthesis of pyrazolopyridines, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of Microwave-Assisted Multicomponent Reactions, Ullmann Condensation, Buchwald-Hartwig Amination, Direct C-H Functionalization, and Continuous Flow Synthesis. Each method is evaluated based on yield, reaction time, substrate scope, scalability, and green chemistry principles, supported by experimental data and detailed protocols.
Introduction: The Enduring Importance of Pyrazolopyridines
Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in the pharmaceutical industry. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[3][4] The demand for novel pyrazolopyridine derivatives for drug discovery necessitates the development of efficient, versatile, and sustainable synthetic methodologies. This guide aims to provide a critical comparison of contemporary synthetic approaches, empowering chemists to make informed decisions in their pursuit of new chemical entities.
Microwave-Assisted Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under environmentally benign conditions.[5][6] When coupled with multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure, this approach offers a highly efficient route to complex molecules like pyrazolopyridines.[7][8]
Causality Behind Experimental Choices
The choice of a microwave-assisted MCR is often driven by the desire for rapid library synthesis and the exploration of chemical space. The microwave irradiation provides efficient and uniform heating, dramatically reducing reaction times from hours to minutes.[6] The selection of solvents is also critical; polar solvents that efficiently absorb microwave energy are often preferred, although solvent-free conditions are also achievable, further enhancing the green credentials of the method.[5] The use of a catalyst, often a mild base or acid, is crucial for promoting the key bond-forming steps in the reaction cascade.[7]
Experimental Protocol: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is adapted from a green synthesis methodology for pyrazolo[3,4-b]pyridine derivatives.[7]
Step 1: Reactant Mixture Preparation
-
In a 10 mL microwave vial, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 mmol).
-
Add a minimal amount of a high-boiling polar solvent like ethanol or DMF (2-3 mL) to facilitate mixing and microwave absorption.
Step 2: Microwave Irradiation
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature will depend on the specific substrates.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Product Isolation and Purification
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If necessary, purify the product further by recrystallization or column chromatography.
Performance Comparison
| Metric | Microwave-Assisted MCR | Conventional Heating |
| Reaction Time | 5-20 minutes[6] | 8-24 hours[7] |
| Typical Yield | 85-95%[7] | 60-80%[7] |
| Energy Consumption | Low | High |
| Solvent Usage | Minimal/Solvent-free[5] | Often requires larger volumes |
| Scalability | Can be challenging for large scale | More established for large scale |
Reaction Workflow```dot
Caption: Catalytic cycles for C-N bond formation.
Direct C-H Functionalization: The Atom-Economical Approach
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical way to form new bonds by avoiding the pre-functionalization of starting materials. [9]For pyrazolopyridine synthesis, this involves the direct coupling of a C-H bond on the pyrazole or pyridine ring with a suitable partner. [6]
Causality Behind Experimental Choices
The key challenge in C-H functionalization is achieving high regioselectivity. [10]The choice of catalyst, often a transition metal like rhodium or palladium, and a directing group are crucial for controlling which C-H bond is activated. [4]The directing group temporarily coordinates to the metal center, bringing it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. The oxidant is also a critical component in many C-H activation cycles to regenerate the active catalyst.
Experimental Protocol: Rhodium-Catalyzed C-H Annulation
This is a representative protocol for the synthesis of fused pyrazolo compounds via C-H activation. [4] Step 1: Reaction Setup
-
In a sealed tube, combine the pyrazole derivative (1 mmol), the coupling partner (e.g., an alkyne or an alkene, 1.2 mmol), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2-5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 10-20 mol%).
-
Add a base (e.g., NaOAc, 1-2 mmol).
Step 2: Reaction
-
Add a suitable solvent (e.g., isopropanol or dichloroethane, 3-5 mL).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours (typically 12-24 hours).
-
Monitor the reaction by TLC.
Step 3: Work-up and Purification
-
After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired pyrazolopyridine.
Performance Comparison
| Feature | C-H Functionalization | Cross-Coupling Reactions |
| Atom Economy | High (avoids pre-functionalization) | Lower (requires pre-functionalized substrates) |
| Step Economy | High (fewer synthetic steps) | Lower (often requires extra steps for substrate prep) |
| Substrate Scope | Can be limited by directing group compatibility | Generally broader |
| Regioselectivity | Can be challenging to control [10] | Well-defined by the position of the halide/triflate |
| Catalyst Cost | Rhodium can be expensive | Palladium is also expensive, but copper is cheaper |
C-H Activation Mechanism
Caption: General mechanism of directed C-H activation.
Continuous Flow Synthesis: The Future of Scalable Production
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. [1][11]
Causality Behind Experimental Choices
The transition from batch to flow synthesis is often motivated by the need for better control over reaction parameters, such as temperature and mixing, and the ability to safely handle hazardous reagents and exothermic reactions. [12]In a flow reactor, the small reaction volume at any given time minimizes risks. The high surface-area-to-volume ratio allows for efficient heat transfer, enabling reactions to be run at higher temperatures and pressures than in batch, which can significantly accelerate reaction rates. [11]
Experimental Protocol: Flow Synthesis of a Pyrazole Derivative
This is a generalized protocol based on the flow synthesis of related heterocyclic compounds. [1] Step 1: System Setup
-
Set up a continuous flow reactor system consisting of syringe pumps for reagent delivery, a T-mixer for combining reactant streams, a heated reactor coil (e.g., PFA tubing), and a back-pressure regulator.
-
Prepare solutions of the starting materials (e.g., a pyrazole derivative and a coupling partner) in a suitable solvent.
Step 2: Reaction in Flow
-
Pump the reactant solutions at controlled flow rates into the T-mixer.
-
The mixed stream then enters the heated reactor coil, where the reaction takes place. The residence time is controlled by the flow rate and the reactor volume.
-
The reaction stream exits the reactor through the back-pressure regulator.
Step 3: Product Collection and Analysis
-
Collect the product stream at the outlet.
-
The product can be isolated by in-line extraction or by collecting the entire output and performing a conventional work-up.
-
Analyze the product stream by online or offline techniques (e.g., HPLC, GC-MS) to determine conversion and yield.
Performance Comparison: Flow vs. Batch
| Feature | Continuous Flow Synthesis | Batch Synthesis |
| Scalability | Excellent; scale-up by running longer or in parallel [3] | Can be challenging due to heat/mass transfer issues [3] |
| Safety | Enhanced due to small reaction volumes [1] | Higher risk with exothermic or hazardous reactions |
| Process Control | Precise control over temperature, pressure, and mixing [12] | Less precise control, potential for hotspots |
| Reaction Time | Often significantly shorter [1] | Typically longer |
| Capital Cost | Higher initial investment for equipment | Lower initial investment |
| Throughput | High for optimized processes | Lower due to batch-to-batch downtime |
Flow vs. Batch Workflow
Caption: Comparison of flow and batch synthesis workflows.
Green Chemistry Metrics: A Quantitative Assessment of Sustainability
To objectively compare the "greenness" of different synthetic methods, several metrics have been developed. These include Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI). [13]
-
Atom Economy (AE): A measure of how many atoms of the reactants are incorporated into the final product. A higher AE indicates a more efficient reaction with less waste.
-
E-Factor: The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is better.
-
Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more sustainable process.
| Synthesis Method | Atom Economy | E-Factor | Process Mass Intensity |
| Microwave-Assisted MCR | High | Low | Low |
| Buchwald-Hartwig Amination | Moderate | Moderate to High | Moderate to High |
| Ullmann Condensation | Moderate | Moderate to High | Moderate to High |
| C-H Functionalization | High | Low to Moderate | Low to Moderate |
| Continuous Flow Synthesis | (Depends on reaction) | Can be low | Can be low |
Note: The values in this table are qualitative and can vary significantly based on the specific reaction and work-up procedures. A study comparing conventional and microwave-assisted methods for the synthesis of bis-pyrazolo[3,4-b;4′,3′-e]pyridines showed that the microwave-assisted reactions had better green chemistry parameters. [5]
Conclusion and Future Outlook
The synthesis of pyrazolopyridines continues to be an active area of research, driven by their immense potential in drug discovery. This guide has provided a comparative overview of several modern synthetic methodologies, each with its own set of advantages and disadvantages.
-
Microwave-assisted multicomponent reactions offer unparalleled speed and efficiency for library synthesis.
-
Buchwald-Hartwig amination and Ullmann condensation are powerful tools for C-N bond formation, with the former generally offering milder conditions and broader scope, while the latter provides a more economical option.
-
Direct C-H functionalization represents the future of atom- and step-economical synthesis, although challenges in regioselectivity remain.
-
Continuous flow synthesis is poised to revolutionize the large-scale production of pyrazolopyridines, offering enhanced safety, control, and scalability.
The choice of the optimal synthetic method will ultimately depend on the specific goals of the researcher, including the desired scale of synthesis, the available resources, and the importance of green chemistry considerations. Future developments in this field will likely focus on the development of more sustainable catalysts, the expansion of the substrate scope of C-H functionalization reactions, and the wider adoption of continuous flow technologies in both academic and industrial settings.
References
- B. W. Cue, (2012) Green Chemistry Strategies for Medicinal Chemists, in Green Techniques for Organic Synthesis and Medicinal Chemistry (eds. Zhang, W., and Cue, B. W.). John Wiley & Sons, Chichester, UK.
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. 2024. [Link]
- Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. Asian Journal of Organic Chemistry.
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. 2023. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. 2013. [Link]
-
Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Syrris. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Kaunas University of Technology. 2025. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. 2017. [Link]
-
Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[ f]pyrazolo[1,5- a]d[5][7]iazepin-6-ones. PubMed. 2025. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. 2024. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[5][6][7]riazines. National Institutes of Health. 2016. [Link]
-
Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. 2024. [Link]
-
High Throughput Synthesis of Pyrazolopyrimidines via Copper-Catalyzed Cyclization and X-Ray Study. ResearchGate. 2025. [Link]
-
green chemistry – the atom economy. The University of York. [Link]
-
Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. ResearchGate. 2025. [Link]
-
ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. ResearchGate. 2025. [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. National Institutes of Health. 2016. [Link]
-
METRICS - Green Chemistry Toolkit. University of Toronto. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. 2025. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Flow Chemistry vs. Batch Processes. Aragen Life Sciences. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. 2012. [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. 2019. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. 2012. [Link]
-
An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Royal Society of Chemistry. 2007. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2017. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. 2020. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. 2022. [Link]
-
(PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]
-
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley. [Link]
-
Solid acid-catalysed synthesis of pyrazolopyridines. ResearchGate. 2025. [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Royal Society of Chemistry. 2017. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. 2008. [Link]
-
Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Royal Society of Chemistry. 2020. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. rroij.com [rroij.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
Comparative yield analysis of pyrazolopyridine synthesis routes
A Senior Application Scientist's Guide to the Comparative Yield Analysis of Pyrazolopyridine Synthesis Routes
Introduction: The Strategic Importance of Pyrazolopyridines
Pyrazolopyridines, bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings, represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] Their structural resemblance to purine bases allows them to interact with a wide array of biological targets, leading to their use in drugs with anti-inflammatory, antitumor, antiviral, and antidiabetic properties.[3] Furthermore, their unique photophysical characteristics make them valuable in the development of organic fluorophores.[1]
The immense therapeutic and industrial potential of pyrazolopyridines has driven extensive research into their synthesis. The choice of synthetic route is a critical decision in any drug discovery or materials development program, directly impacting yield, purity, scalability, cost, and environmental footprint. This guide provides a comparative analysis of the most prominent and effective synthesis routes for pyrazolopyridines, offering field-proven insights and experimental data to aid researchers in making informed strategic decisions. We will delve into the causality behind experimental choices, compare quantitative outcomes, and provide validated protocols for key methodologies.
Route 1: The Foundational Approach - Condensation with 1,3-Dicarbonyls
One of the most established and widely utilized methods for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[2][3] This reaction is typically acid-catalyzed, often using acetic acid, and proceeds through a condensation-cyclization sequence.
Mechanism and Causality: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form an enamine intermediate. Subsequently, an intramolecular cyclization occurs, followed by another dehydration step to yield the aromatic pyrazolopyridine ring system. The choice of acetic acid as both a solvent and a catalyst is strategic; it is sufficiently acidic to protonate the carbonyls, enhancing their electrophilicity, while also serving as a high-boiling solvent suitable for reflux conditions.[4]
A critical consideration in this synthesis is regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack and subsequent cyclization can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[2][5] The product ratio is governed by the relative electrophilicity of the two carbonyl groups; a significant difference in their electronic environment can drive the reaction toward a single, desired isomer with high selectivity.[2]
Yield Analysis: This method is known for its reliability and often provides good to excellent yields, typically ranging from 60% to over 95%.[5] For instance, the reaction of 5-aminopyrazoles with acetylacetone (a symmetrical dicarbonyl) in refluxing acetic acid can achieve yields as high as 98%.[5]
Logical Workflow for Condensation with 1,3-Dicarbonyls
Caption: Workflow for 1,3-dicarbonyl condensation.
Route 2: The Efficiency Powerhouse - Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, have emerged as a highly efficient and atom-economical strategy for pyrazolopyridine synthesis.[6] These reactions align with the principles of green chemistry by minimizing solvent waste and purification steps.
Mechanism and Causality: A common MCR approach involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a catalyst. The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic Michael acceptor.[7] The aminopyrazole then acts as a nucleophile, undergoing a Michael addition to the activated alkene. The sequence is completed by an intramolecular cyclization and subsequent tautomerization or oxidation to yield the final pyrazolopyridine product.
The choice of catalyst is crucial. While bases like triethylamine or piperidine are common, novel catalytic systems, including magnetic nanocatalysts, have been developed to facilitate easy separation and catalyst recycling, further enhancing the green credentials of this method.[8] These catalysts often possess both acidic and basic sites, allowing them to promote multiple steps in the reaction cascade.[8]
Yield Analysis: MCRs are celebrated for their high yields, frequently in the 80-97% range.[6][8] The domino, one-pot nature of the reaction prevents the loss of intermediates, contributing to the high overall efficiency.[9] For example, a three-component reaction of (arylhydrazono)methyl-4H-chromen-4-one, primary amines, and malononitrile in the presence of triethylamine affords pyrazolopyridines in yields of 65-80%.[9] Another protocol using a magnetic nanocatalyst reports yields of 90-97% in just 20-30 minutes at room temperature.[8]
General Scheme for a Three-Component MCR
Caption: Logical flow of a typical three-component MCR.
Route 3: The Classic Named Reaction - Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz pyridine synthesis is a powerful, two-step method for creating substituted pyridines that can be effectively adapted for pyrazolopyridine scaffolds.[10][11] The classic approach involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[12]
Mechanism and Causality: The first step is a Michael addition of the enamine to the activated alkyne of the ethynylketone. This forms a 2Z,4E-aminodiene intermediate.[12] The critical, and often rate-limiting, second step requires high temperatures to induce a Z/E isomerization of the diene, which is a prerequisite for the 6-pi electrocyclization. This cyclization, followed by the elimination of water (cyclodehydration), yields the aromatic pyridine ring.[12][13]
The primary drawback of the original Bohlmann-Rahtz synthesis is the need for high temperatures for the cyclodehydration step, which can limit its applicability for sensitive substrates.[12] Modern modifications have overcome this limitation through the use of acid catalysts (Brønsted or Lewis acids) or microwave irradiation, which significantly lower the required temperature and shorten reaction times.[11][12]
Yield Analysis: Yields for the Bohlmann-Rahtz synthesis can be variable, often depending on the stability of the aminodiene intermediate and the efficiency of the cyclization step. However, with modern catalytic and microwave-assisted protocols, yields have become much more reliable and high.
Bohlmann-Rahtz Synthesis Pathway
Caption: The two-stage Bohlmann-Rahtz synthesis.
Route 4: Alternative Cyclocondensation - The Guareschi-Thorpe Reaction
The Guareschi-Thorpe condensation provides another classic route to substituted pyridines, specifically 2-pyridones, which can be applied to create pyrazolopyridine analogues.[14] The reaction typically involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of ammonia or an amine source.[15][16]
Mechanism and Causality: To adapt this for pyrazolopyridine synthesis, an aminopyrazole can serve as the nitrogen source. The mechanism involves the formation of an enamine from the 1,3-dicarbonyl and the aminopyrazole. Separately, the active methylene of the cyanoacetate derivative is deprotonated. These two fragments then combine, followed by intramolecular cyclization via nucleophilic attack on the nitrile group, and subsequent tautomerization to yield the stable pyridone form of the fused ring system.
Recent advancements have focused on making this reaction more environmentally friendly by using water as a solvent and ammonium carbonate as a solid, stable source of ammonia, which also acts as a reaction promoter.[15][17] This approach avoids organic solvents and leads to the precipitation of the product from the aqueous medium, simplifying workup.[16]
Yield Analysis: The Guareschi-Thorpe synthesis, especially its modern, multicomponent variations, is known for high productivity.[15] Using aqueous ammonium carbonate, a variety of hydroxy-cyanopyridines (the pyridone tautomer) can be synthesized in high yields.
Comparative Yield and Condition Summary
For a researcher selecting a synthetic strategy, a direct comparison of key performance indicators is invaluable. The following table summarizes the discussed routes, providing a clear overview of their respective yields and operational parameters.
| Synthesis Route | General Reactants | Catalyst / Conditions | Typical Reaction Time | Reported Yield Range (%) | Key Advantages & Disadvantages |
| 1,3-Dicarbonyl Condensation | 5-Aminopyrazole, 1,3-Dicarbonyl | Acetic Acid, Reflux | 1 - 16 hours | 60 - 98%[5] | Adv: Reliable, simple, high yields with symmetric dicarbonyls. Disadv: Potential for regioisomer mixtures with unsymmetric dicarbonyls. |
| Multicomponent Reactions (MCRs) | Aminopyrazole, Aldehyde, Active Methylene Compound | Base (e.g., TEA) or Solid Acid/Base Catalyst, Room Temp or Mild Heat | 20 mins - 12 hours[8][9] | 65 - 97%[8][9] | Adv: High atom economy, operational simplicity, excellent yields, "green" approach. Disadv: Catalyst optimization may be required. |
| Bohlmann-Rahtz Synthesis | Enamine (from pyrazole), Ethynylketone | Heat, or Acid Catalyst (Brønsted/Lewis), or Microwave | Variable (minutes to hours) | Moderate to High | Adv: Versatile for substituted pyridines. Disadv: Classic method requires high heat; intermediate may be unstable. Modern methods are superior. |
| Guareschi-Thorpe Condensation | Aminopyrazole, 1,3-Dicarbonyl, Cyanoacetate | Ammonia source (e.g., (NH₄)₂CO₃), Water, Heat | Variable | High | Adv: Excellent for 2-pyridone analogues, can be run in "green" aqueous media. Disadv: Produces a specific tautomeric form. |
| Microwave-Assisted Synthesis | Various (applicable to all routes) | Microwave Irradiation | 5 - 40 minutes[18][19] | Often >85-95%[6] | Adv: Drastically reduced reaction times, often increased yields, improved purity. Disadv: Requires specialized equipment. |
Validated Experimental Protocols
To translate theory into practice, the following are detailed, representative protocols grounded in published literature.
Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via 1,3-Dicarbonyl Condensation
(Based on Ianoshenko et al.[5])
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the selected 5-aminopyrazole derivative and 1.1 mmol of the 1,3-dicarbonyl compound (e.g., acetylacetone) in 5-10 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolopyridine. An expected yield of >90% can be achieved.[5]
Protocol 2: Microwave-Assisted Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
(Based on data from Heravi et al. and others[6][7])
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine 1.0 mmol of an aromatic aldehyde, 1.0 mmol of ethyl cyanoacetate, 1.0 mmol of a 1,3-dimethyl-pyrazol-amine, and 1.0 mmol of ammonium acetate.
-
Solvent: Add 4 mL of water and 0.5 mmol of triethylamine (TEA) as a base catalyst.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 40 °C for 20 minutes.[7]
-
Monitoring: After irradiation, cool the vessel to room temperature. Check for reaction completion via TLC.
-
Isolation: The product often precipitates from the aqueous medium. Collect the solid by vacuum filtration.
-
Purification: Wash the precipitate thoroughly with water and then dry it. The purity is often high enough to not require further column chromatography. Expected yields are typically in the 89-92% range.[6]
Conclusion and Future Perspectives
The synthesis of pyrazolopyridines is a mature yet continually evolving field. While classic condensation reactions with 1,3-dicarbonyls remain a robust and reliable choice, particularly for generating specific substitution patterns, the clear trend is toward more efficient and sustainable methodologies. Multicomponent reactions, especially when enhanced with microwave assistance or novel recyclable catalysts, offer the highest yields in the shortest timeframes, aligning with the economic and environmental demands of modern chemical synthesis.[6][7]
For researchers in drug development and materials science, the choice of synthesis route should be guided by a balance of desired substitution patterns, required scale, and available resources. MCRs present the most versatile and high-yield platform for library synthesis and initial discovery, while established condensation methods offer precise control for scaling up a specific, targeted molecule. The continued development of novel catalytic systems and flow chemistry applications promises to further refine these powerful synthetic tools, making the strategically vital pyrazolopyridine scaffold more accessible than ever.
References
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (MDPI) [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (PubMed Central - NIH) [Link]
-
Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. (Beilstein Journals) [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (RSC Publishing) [Link]
-
Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. (Taylor & Francis Online) [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (RSC Publishing) [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (Preprints.org) [Link]
-
Solid acid-catalysed synthesis of pyrazolopyridines. (ResearchGate) [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (ACS Omega) [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (ChemistrySelect) [Link]
-
Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. (Semantic Scholar) [Link]
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. (ResearchGate) [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (Arkivoc) [Link]
-
Bohlmann–Rahtz pyridine synthesis. (Wikipedia) [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (PMC - NIH) [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (ResearchGate) [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (ResearchGate) [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (Springer) [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (SynArchive) [Link]
-
Guareschi-Thorpe Condensation. (Merck Index) [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (MDPI) [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (Organic Chemistry Portal) [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (PMC - NIH) [Link]
-
The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (ResearchGate) [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (PMC - NIH) [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (ACS) [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (RSC Publishing) [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (Beilstein Journals) [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (MDPI) [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (MDPI) [Link]
-
Guareschi–Thorpe reaction in water using ammonium carbonate. (ResearchGate) [Link]
-
Synthesis of novel pyrazolopyridine and pyridopyrimidine derivatives. (Semantic Scholar) [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (RSC Publishing) [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (PMC - NIH) [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dau.url.edu [dau.url.edu]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 9. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Guareschi-Thorpe Condensation [drugfuture.com]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
This guide provides a comprehensive comparison of analytical methods for the validation of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental intricacies and regulatory expectations for robust analytical method validation, ensuring data integrity and product quality. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][2][3][4]
Introduction: The Imperative of Rigorous Validation
In the pharmaceutical landscape, the validation of analytical procedures is a critical component of the overall quality assurance system.[5] The objective of validating an analytical method is to demonstrate its suitability for its intended purpose.[6][7] For a pivotal compound like this compound, which may serve as a starting material or key intermediate for an active pharmaceutical ingredient (API), the accuracy and reliability of its quantification are paramount. This guide will compare and contrast the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the scientific rationale behind the selection of validation parameters and acceptance criteria.
The validation process adheres to the recently updated ICH Q2(R2) guideline, which provides a framework for the principles of analytical procedure validation.[1][8][9] This, in conjunction with ICH Q14 on analytical procedure development, emphasizes a science- and risk-based approach to ensure methods are robust and fit for purpose throughout their lifecycle.[5][10]
Comparative Overview of Analytical Methods
The choice of an analytical method for this compound depends on its physicochemical properties, such as volatility, thermal stability, and solubility. Given its heterocyclic structure, both HPLC and GC are viable techniques.
| Method | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High versatility for a wide range of compounds, including non-volatile and thermally labile molecules. Offers various detection modes (UV, MS). | Can be more time-consuming and may require larger solvent volumes. | Assay, impurity profiling, and stability testing of this compound and its related substances. |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution and sensitivity, particularly for volatile and semi-volatile compounds. | Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes. | Analysis of residual solvents and volatile impurities in this compound. |
Validation Workflow: A Visual Guide
The validation of an analytical method follows a structured workflow to ensure all critical parameters are assessed.
Caption: A generalized workflow for analytical method validation.
In-Depth Validation of an HPLC-UV Method for Assay and Impurity Determination
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a workhorse technique in pharmaceutical analysis. For this compound, a reversed-phase HPLC method is typically suitable.
Experimental Protocol: HPLC-UV
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.[11]
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 70:30, v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.[11]
-
Detection: UV absorbance at a suitable wavelength (e.g., 254 nm), determined by UV scan of the analyte.[11]
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters for an HPLC-UV method for this compound, in line with ICH Q2(R2) guidelines.[3][5]
| Parameter | Methodology | Acceptance Criteria | Causality and Rationale |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with known impurities and degradation products. | The peak for this compound should be free from interference from other components. Peak purity analysis should confirm homogeneity. | Ensures the method accurately measures the analyte without contributions from other substances, which is critical for accurate assay and impurity determination.[5][12] |
| Linearity | Analyze a minimum of five concentrations of the reference standard across the specified range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. | Demonstrates a direct proportional relationship between the analyte concentration and the instrumental response, which is fundamental for accurate quantification.[5] |
| Range | Derived from the linearity study. | The range should cover the expected concentrations of the analyte in the samples to be tested, with acceptable linearity, accuracy, and precision.[6] | Confirms the method's suitability for quantifying the analyte over its expected concentration range in routine analysis. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) with a minimum of three replicates at each level.[13] | Mean recovery should be within 98.0% to 102.0%. | Verifies the closeness of the measured value to the true value, ensuring the method provides unbiased results.[5][12] |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate injections of a homogeneous sample at 100% of the test concentration.[13] Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different equipment. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. | Assesses the degree of scatter between a series of measurements, indicating the method's consistency and reliability under various operating conditions.[13] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be sufficiently low to quantify any specified impurities. | Establishes the lowest concentration of the analyte that can be reliably detected and quantified, which is crucial for impurity analysis. |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | The system suitability parameters should remain within the predefined limits. No significant impact on the results should be observed. | Demonstrates the method's reliability during normal usage by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[12][13] |
Comparative Validation of a GC-FID Method for Residual Solvent Analysis
Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard technique for the analysis of residual solvents, which are process-related impurities.
Experimental Protocol: GC-FID
-
Instrument: Agilent 8890 GC system or equivalent.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: A suitable gradient to separate the expected residual solvents (e.g., start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min).
-
Injection Mode: Split injection.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO).
Validation Parameters and Acceptance Criteria
The validation of a GC-FID method for residual solvents follows similar principles to the HPLC method, with some specific considerations.
| Parameter | Methodology | Acceptance Criteria | Causality and Rationale |
| Specificity | Analyze a blank solvent and the sample spiked with all potential residual solvents. | All solvent peaks should be well-resolved from each other and from the diluent peak. | Ensures that each residual solvent can be identified and quantified without interference from other volatile components. |
| Linearity | Prepare calibration curves for each residual solvent over a range that brackets the ICH limit for that solvent. | Correlation coefficient (r²) ≥ 0.99 for each solvent. | Confirms a linear relationship between the concentration of each solvent and the detector response. |
| Accuracy | Spike the sample with known amounts of each residual solvent at three concentration levels (e.g., 50%, 100%, and 150% of the ICH limit). | Mean recovery for each solvent should be within 80.0% to 120.0%. | Demonstrates the method's ability to accurately quantify the amount of each residual solvent present in the sample matrix. |
| Precision | Repeatability: Six replicate injections of a standard solution containing all residual solvents at the 100% level. Intermediate Precision: Analysis on different days and by different analysts. | Repeatability: RSD ≤ 15.0% for each solvent. Intermediate Precision: RSD ≤ 20.0% for each solvent. | Ensures the method provides consistent results for the quantification of residual solvents. The wider acceptance criteria reflect the lower concentrations being measured. |
| LOD & LOQ | Determined for each residual solvent based on signal-to-noise ratio. | The LOQ for each solvent must be below its respective ICH reporting threshold. | Guarantees that the method is sensitive enough to quantify residual solvents at levels that are relevant from a safety perspective. |
| Robustness | Vary parameters such as oven temperature ramp rate, carrier gas flow rate, and split ratio. | System suitability must be met, and the results should not be significantly affected. | Confirms the reliability of the method under minor variations that may occur during routine use. |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and form a self-validating system.
Caption: Interdependence of analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. Both HPLC and GC are powerful techniques with distinct applications in the analysis of this compound. While HPLC is generally preferred for assay and non-volatile impurity analysis, GC is the method of choice for residual solvents.
A thorough understanding and implementation of the validation principles outlined in the ICH guidelines are essential.[3][5] By following a structured validation protocol and establishing scientifically sound acceptance criteria, researchers and drug development professionals can ensure that their analytical data is reliable, reproducible, and compliant with global regulatory expectations. The ultimate goal of this rigorous validation is to have an analytical procedure that is demonstrably fit for its intended purpose.[7]
References
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP-Verlag. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
EMA publishes Document on the Validation of analytical Methods. ECA Academy. Available at: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. Available at: [Link]
-
Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Journal of Medicinal Chemistry. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]
-
Analytical Methods Validation. Pharmaceutical Technology. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ema.europa.eu [ema.europa.eu]
A Head-to-Head Showdown: Evaluating Pyrazolopyridine Analogs in Cancer-Relevant Biological Assays
In the landscape of modern drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its versatility allows for the generation of diverse analogs with distinct biological activities. For researchers in oncology and drug development, understanding the nuanced differences in the performance of these analogs is critical for advancing promising candidates. This guide provides a direct, data-driven comparison of representative pyrazolopyridine analogs, offering insights into their relative potencies and cellular effects. We will delve into the experimental data, provide detailed protocols for key biological assays, and contextualize the findings within relevant signaling pathways.
The Contenders: A Snapshot of Pyrazolopyridine Analogs
For this comparative analysis, we will focus on three distinct classes of pyrazolopyridine analogs that have been evaluated for their anti-cancer properties, each targeting a key oncogenic kinase: a pyrazolopyrimidine targeting SRC kinase, a pyrazolo[3,4-b]pyridine targeting c-Met, and a pyrazolo-[4,3-e][2][3][4]triazolopyrimidine targeting the Epidermal Growth Factor Receptor (EGFR).
In Vitro Efficacy: A Tale of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following tables summarize the head-to-head comparison of our selected pyrazolopyridine analogs in various cancer cell lines.
Table 1: Comparative Cytotoxic Activity of Pyrazolopyrimidine Analogs Targeting SRC Kinase
| Compound | Target Kinase | MDA-MB-231 (Breast Cancer) EC50 (µM) | SRC IC50 (nM) | ABL IC50 (nM) |
| Analog 1a | SRC | 1.5 | 15 | >10,000 |
| Analog 1b | SRC | 0.8 | 8 | >10,000 |
| PP1 (Reference) | Promiscuous Kinase Inhibitor | 25 | 170 | 2 |
Data synthesized from a study on pyrazolopyrimidines derived from the promiscuous kinase inhibitor PP1.[5][6]
Table 2: Comparative Cytotoxic Activity of Pyrazolo[3,4-b]pyridine Analogs Targeting c-Met Kinase
| Compound | Target Kinase | HepG-2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | c-Met IC50 (nM) |
| Analog 2a | c-Met | 3.42 | 5.11 | 6.23 | 8.5 |
| Analog 2b | c-Met | 3.56 | 4.89 | 5.98 | 7.9 |
| Erlotinib (Reference) | EGFR Inhibitor | 8.19 | 7.54 | 9.87 | N/A |
Data synthesized from a study on pyrazolo[3,4-b]pyridine derivatives as c-Met kinase inhibitors.[7]
Table 3: Comparative Cytotoxic Activity of Pyrazolo-[4,3-e][2][3][4]triazolopyrimidine Analogs Targeting EGFR
| Compound | Target Kinase | HCC1937 (Breast Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Analog 3a | EGFR | 7.01 | 10.25 | 11.00 |
| Analog 3b | EGFR | 25.11 | 38.42 | 48.28 |
| Analog 3c | EGFR | 15.88 | 22.15 | 31.62 |
Data synthesized from a study on novel pyrazolo-[4,3-e][2][3][4]triazolopyrimidine derivatives.[8][9]
Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways
The efficacy of these pyrazolopyridine analogs is rooted in their ability to inhibit specific kinases that drive cancer cell proliferation and survival.
The SRC Signaling Pathway
SRC is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, and migration.[8][10] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.
Caption: Simplified SRC signaling pathway.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is critically involved in cell motility, invasion, and morphogenesis.[7] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers.
Caption: Overview of the c-Met signaling pathway.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell growth and proliferation.[9] Overexpression and mutations of EGFR are common in various cancers.
Caption: Key signaling pathways downstream of EGFR.
Experimental Protocols: The "How-To" Behind the Data
To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the key biological assays used in the evaluation of these pyrazolopyridine analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the pyrazolopyridine analog in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Inhibitor Incubation: Add the serially diluted compound or a DMSO vehicle control to the wells containing the kinase mixture. Incubate at room temperature for 10-15 minutes to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a kinase detection reagent to convert the ADP generated to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Cell Viability Assay (MTT-Based)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolopyridine analogs for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Cell Proliferation Assay (Real-Time Live-Cell Imaging)
Real-time live-cell analysis systems, such as the IncuCyte®, provide a kinetic assessment of cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-2,500 cells/well for adherent lines).[2]
-
Treatment: Add the pyrazolopyridine analogs at various concentrations to the appropriate wells.
-
Image Acquisition: Place the plate inside the IncuCyte® system within a standard cell culture incubator. Schedule image acquisition (phase-contrast and/or fluorescence) at regular intervals (e.g., every 2-4 hours) for the duration of the experiment.[12]
-
Data Analysis: The IncuCyte® software analyzes the images to determine cell confluence or cell count over time.[2] Plot the confluence or cell count versus time to generate proliferation curves and calculate growth rates.
Conclusion and Future Directions
This head-to-head comparison reveals the diverse and potent anti-cancer activities of different pyrazolopyridine analogs. The pyrazolopyrimidine analogs demonstrate high selectivity and potency against SRC kinase, while the pyrazolo[3,4-b]pyridines are effective inhibitors of c-Met. The pyrazolo-[4,3-e][2][3][4]triazolopyrimidines show promise as EGFR inhibitors. The choice of a particular analog for further development will depend on the specific cancer type and the oncogenic driver pathway of interest.
Future research should focus on in vivo efficacy studies of the most promising analogs, as well as comprehensive pharmacokinetic and pharmacodynamic profiling. Further optimization of the pyrazolopyridine scaffold could lead to the development of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
References
-
Sartorius. Incucyte® Label-Free Cell Proliferation Assay Protocol. Available from: [Link]
-
PLOS ONE. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Available from: [Link]
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Available from: [Link]
-
ACS Publications. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Available from: [Link]
-
RSC Publishing. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Available from: [Link]
-
ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting.... Available from: [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. Available from: [Link]
-
PubMed. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Available from: [Link]
-
ResearchGate. Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Available from: [Link]
-
Wiley Online Library. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Available from: [Link]
-
ResearchGate. Schematic representation of the c-Met signaling pathway suggested in.... Available from: [Link]
-
ResearchGate. Src signaling pathways and function. Binding of ligands to the.... Available from: [Link]
-
NIH. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures. Available from: [Link]
-
Oxford Academic. Src kinase-mediated signaling in leukocytes. Available from: [Link]
-
protocols.io. Cell viability using PrestoBlue HS. Available from: [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][3][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Available from: [Link]
Sources
- 1. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. sartorius.com [sartorius.com]
- 3. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sartorius.com [sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico ADMET Prediction for Pyrazolopyridine Derivatives
Introduction: The Pyrazolopyridine Scaffold and the ADMET Imperative
The pyrazolopyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous therapeutic agents, particularly in oncology and inflammatory diseases.[1][2] Its synthetic tractability and ability to form key interactions with biological targets have made it a cornerstone of modern medicinal chemistry. However, the journey from a promising hit to a viable drug candidate is fraught with peril, with over 70% of candidates failing in clinical trials due to issues with pharmacokinetics and toxicity.[3]
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the ultimate success or failure of a compound. Early assessment of these properties is not just beneficial; it is essential for reducing the high attrition rates that plague drug discovery.[4] In silico ADMET prediction provides a rapid, cost-effective, and resource-efficient methodology to profile and prioritize compounds at the earliest stages, allowing researchers to focus experimental resources on candidates with the highest probability of success.[5]
This guide provides a comparative analysis of freely accessible in silico tools for predicting the ADMET profiles of pyrazolopyridine derivatives. We will delve into the causality behind specific predictions, offer a practical workflow for compound evaluation, and discuss how to interpret computational data to make informed decisions in a drug discovery pipeline.
Comparative Analysis of Freely Accessible ADMET Predictors
While numerous commercial platforms like ADMET Predictor® exist, the proliferation of high-quality, free web-based tools has democratized early ADMET profiling.[6][7] For this guide, we will compare three widely cited and validated platforms: SwissADME , pkCSM , and the more recent ADMET-AI .[8][9][10]
Absorption
Good oral absorption is often a prerequisite for a successful drug. Key predictors include Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.
-
Human Intestinal Absorption (HIA): The pyrazolopyridine scaffold generally yields compounds with physicochemical properties amenable to good absorption. However, predictions across platforms can vary. A 2023 study on tyrosine kinase inhibitors (many of which are heterocyclic) found that most platforms tend to over-predict high absorption, with SwissADME being slightly more discerning.[11]
-
Caco-2 Permeability: This assay is the gold standard for predicting intestinal permeability. The pkCSM tool has shown a significant correlation (R² = 0.733, improving to 0.828 when outliers are removed) between its predictions and experimental values.[12]
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can actively transport drugs out of cells, reducing absorption and penetration into tissues like the brain. Both pkCSM and SwissADME offer models to predict if a compound is a P-gp substrate or inhibitor, a critical flag for potential drug-drug interactions or poor bioavailability.
Distribution
Distribution properties govern where a compound travels in the body. Key parameters include Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (PPB).
-
Blood-Brain Barrier (BBB) Permeability: For CNS targets, BBB penetration is essential; for peripherally acting drugs, it is undesirable. All three platforms provide a qualitative (Yes/No) prediction. The BOILED-Egg model, available in SwissADME, offers an intuitive graphical method to visualize BBB permeability against GI absorption.[10]
-
Plasma Protein Binding (PPB): High PPB can limit the free fraction of a drug available to exert its therapeutic effect. pkCSM and ADMET-AI provide quantitative predictions for the percentage of drug bound to plasma proteins.
Metabolism
Metabolism is a primary driver of drug clearance and a major source of drug-drug interactions (DDIs). For nitrogen-containing heterocycles like pyrazolopyridines, metabolism can be complex.[13][14]
-
Cytochrome P450 (CYP) Inhibition: The basic nitrogen atoms in the pyrazolopyridine ring can interact with the heme iron of CYP enzymes, leading to inhibition. This is a significant liability to screen for. All three platforms predict inhibition of the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4). A comparative study showed that for CYP3A4, pkCSM and SwissADME demonstrated good predictive accuracy.[11]
-
Sites of Metabolism (SOM): Identifying which part of the molecule is likely to be metabolized can guide synthetic efforts to improve stability. While SwissADME and pkCSM focus on CYP inhibition/substrate status, dedicated tools like XenoSite are often used for precise SOM prediction.[5]
Excretion
Total clearance is a key pharmacokinetic parameter. pkCSM and ADMET-AI offer quantitative predictions for total clearance in L/h, which can be highly valuable for early dose estimations.[11]
Toxicity
Toxicity is a primary cause of late-stage drug failure. Key in silico flags include hERG inhibition, Ames mutagenicity, and hepatotoxicity.
-
hERG Inhibition: Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiotoxicity.[15] This is a critical parameter to assess for nitrogenous bases like pyrazolopyridines, which can possess the key pharmacophoric features for hERG binding.[16][17] pkCSM and ADMET-AI provide classifiers for hERG inhibition risk.
-
Ames Mutagenicity: This test identifies compounds that may cause DNA mutations. pkCSM's Ames test model achieved a reported accuracy of 83.8%.[12][18]
-
Hepatotoxicity: Drug-induced liver injury is a major safety concern. Both pkCSM and ADMET-AI provide predictive models for this endpoint.
Comparative Summary of In Silico Tools
| Feature/Endpoint | SwissADME | pkCSM | ADMET-AI |
| Input Format | SMILES, Draw | SMILES | SMILES, File Upload, Draw |
| HIA Prediction | Yes (Qualitative) | Yes (Quantitative %) | Yes (Classification) |
| Caco-2 Permeability | No | Yes (logPapp) | Yes (logPapp) |
| BBB Permeability | Yes (BOILED-Egg) | Yes (logBB) | Yes (Classification) |
| P-gp Substrate | Yes (Yes/No) | Yes (Yes/No) | Yes (Classification) |
| CYP Inhibition | Yes (5 Isoforms) | Yes (5 Isoforms) | Yes (5 Isoforms) |
| Total Clearance | No | Yes (log(ml/min/kg)) | Yes (ml/min/kg) |
| hERG Inhibition | No | Yes (Yes/No) | Yes (Classification) |
| Ames Mutagenicity | No | Yes (Yes/No) | Yes (Classification) |
| Hepatotoxicity | No | Yes (Yes/No) | Yes (Classification) |
| Unique Feature | BOILED-Egg Plot | Broadest ADMET coverage | Speed & DrugBank Comparison[19] |
A Practical Workflow for ADMET Profiling of Pyrazolopyridine Derivatives
This section provides a step-by-step protocol for obtaining and interpreting a rapid ADMET profile using the SwissADME web server as a representative example due to its user-friendly interface and informative graphical outputs.[10]
Experimental Protocol
-
Input Molecule Preparation:
-
Obtain the structure of your pyrazolopyridine derivative in SMILES (Simplified Molecular Input Line Entry System) format. This can be generated from any chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Rationale: SMILES is a universal and lightweight text-based format for representing chemical structures, making it ideal for web server submissions.
-
-
Submission to SwissADME:
-
Navigate to the SwissADME website.[10]
-
Paste the SMILES string for your compound into the input box. You can enter multiple compounds, one per line. Assign a common name if desired.
-
Click the "Run" button to initiate the calculations.
-
-
Interpretation of Results:
-
The output page will display a comprehensive profile. Focus on these key areas for initial triaging:
-
Physicochemical Properties: Check Lipinski's Rule of Five violations. Pyrazolopyridines are generally well-behaved, but large R-group substitutions can increase molecular weight and lipophilicity (LogP).[2]
-
Pharmacokinetics: Pay close attention to the GI absorption (should be "High") and BBB permeant (Yes/No, depending on your target). Crucially, check the CYP inhibitor predictions. A "Yes" for any of the five major isoforms is a significant flag requiring experimental follow-up.[20]
-
Drug-likeness: These alerts highlight potentially problematic fragments.
-
Medicinal Chemistry: The "PAINS" (Pan-Assay Interference Compounds) filter is important to check for fragments known to cause non-specific activity in assays.
-
BOILED-Egg Diagram: This is a powerful visualization tool. An ideal oral drug for a peripheral target will be in the yellow yolk (high GI absorption) but not in the red region (not BBB permeant).
-
-
Data Triaging and Decision Making:
-
Categorize your compound based on the results. A simple "traffic light" system can be effective:
-
Green: No major liabilities predicted. Good drug-like properties. (Proceed with synthesis/testing).
-
Yellow: One or two moderate liabilities (e.g., potential CYP2D6 inhibitor, borderline solubility). (Proceed, but plan for specific experimental validation).
-
Red: Multiple significant liabilities predicted (e.g., P-gp substrate, inhibitor of multiple CYPs, poor predicted absorption). (Deprioritize or redesign).
-
-
Workflow Visualization
Caption: A typical workflow for in silico ADMET profiling of a novel compound.
Authoritative Grounding: From Prediction to Project Decision
In silico predictions are not absolute truths but probabilities based on models trained on existing data.[12] The true value lies in using this data to build a testable hypothesis and guide experimental design. A compound's predicted profile must be weighed against the project's therapeutic goals.
Decision-Making Logic
Consider a hypothetical pyrazolopyridine derivative, "Compound-X," designed as an orally available kinase inhibitor for a non-CNS cancer target.
-
Scenario A (Favorable Profile): SwissADME predicts high GI absorption, no BBB permeation, and no CYP inhibition. pkCSM predicts low hERG risk. This is a strong "go" signal. The next step is synthesis and in vitro testing to confirm potency and metabolic stability.
-
Scenario B (Conflicting Profile): SwissADME predicts high GI absorption but also flags the compound as a potential CYP3A4 inhibitor. pkCSM predicts a moderate hERG risk. This profile presents a challenge.
-
Causality: The basic nitrogen core common to pyrazolopyridines is likely responsible for the predicted CYP and hERG interactions.[16]
-
Decision: The compound is not immediately discarded. Instead, it is flagged for specific, early-stage experimental validation. An in vitro CYP3A4 inhibition assay and a preliminary hERG screen would be prioritized. If the hERG liability is confirmed, medicinal chemistry efforts would focus on modifications to reduce basicity or block key interactions within the hERG channel, a known strategy for mitigating this risk.[16]
-
Decision Logic Visualization
Caption: A decision tree for triaging compounds based on key ADMET predictions.
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery. For researchers working with valuable scaffolds like pyrazolopyridines, these computational models provide a critical first pass, enabling the early identification of potential liabilities related to absorption, metabolism, and toxicity. Freely accessible platforms such as SwissADME, pkCSM, and ADMET-AI offer robust and validated models that can effectively guide compound design and prioritization. By integrating these predictive tools into a logical, hypothesis-driven workflow, research teams can better allocate resources, reduce late-stage attrition, and accelerate the development of safe and effective medicines.
References
- Benchchem. (n.d.). Comparative Analysis of ADME Properties in Pyrazolo[4,3-c]pyridine Analogs for Drug Discovery.
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports. Available at: [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Apollo - University of Cambridge Repository. Available at: [Link]
-
Avdeef, A., Tsinman, O., & Tsinman, K. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. Available at: [Link]
-
El-Sayed, N. F., et al. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports. Available at: [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed Central. Available at: [Link]
-
El-Naggar, M. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry. Available at: [Link]
-
Metwally, H. M., Abdel-Latif, E., & El-Rayyes, A. (2024). In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. Current Organic Chemistry. Available at: [Link]
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved from ADMET-AI website. Available at: [Link]
-
Swanson, K., et al. (2023). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics. Available at: [Link]
-
Gomaa, A. M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from Simulations Plus website. Available at: [Link]
-
Biosig Lab. (n.d.). pkCSM. Retrieved from Biosig Lab website. Available at: [Link]
-
Hassan, A. S., et al. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Pharmacia. Available at: [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2025). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Available at: [Link]
-
Spencer, J., et al. (2023). Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry. Available at: [Link]
-
Avdeef, A., Tsinman, O., & Tsinman, K. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. Available at: [Link]
-
Gomaa, A. M., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
-
Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. Available at: [Link]
-
Kumar, D., et al. (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules. Available at: [Link]
-
El-Naggar, M. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. Available at: [Link]
-
El-Hashash, M. A., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega. Available at: [Link]
-
Gomaa, A. M., et al. (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. Available at: [Link]
-
Roy, K., Kar, S., & Das, R. N. (2015). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Medical Science. Available at: [Link]
-
Hassan, A. S. (2021). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Semantic Scholar. Available at: [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. Available at: [Link]
-
Chemi, G., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. Available at: [Link]
-
Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]
-
Chakraborty, S., & Bishi, D. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Link. Available at: [Link]
-
Li, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sun, H., et al. (2017). Prediction of hERG Liability - Using SVM Classification, Bootstrapping and Jackknifing. Molecular Informatics. Available at: [Link]
-
Gadaleta, D., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in Chemistry. Available at: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (n.d.). Frequently Asked Questions. SwissADME. Available at: [Link]
-
Simulations Plus. (2020). Deployment of ADMET Predictor® as a Solution for In-Silico Modeling of ADMET Properties. Retrieved from YouTube. Available at: [Link]
-
Scott, J. S., & O'Donnell, C. J. (2022). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Valko, K., et al. (2019). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Sharma, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. Available at: [Link]
-
Bernat, A., & Paradysz-Lachowicz, J. (2015). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. audreyli.com [audreyli.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 7. mdpi.com [mdpi.com]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. pkCSM [biosig.lab.uq.edu.au]
- 10. SwissADME [swissadme.ch]
- 11. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Pyrazolopyridine Isomers
Introduction: The Challenge of Isomeric Precision in Drug Discovery
Pyrazolopyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from kinase inhibitors in oncology to antimicrobial and anti-inflammatory drugs.[1][2] This fused heterocyclic system can exist in several isomeric forms, such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyridine, depending on the fusion points of the pyrazole and pyridine rings. The seemingly subtle shift in a nitrogen atom's position or the ring fusion orientation can profoundly alter the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. Consequently, this leads to drastic differences in biological activity, target affinity, and pharmacokinetic properties.
For researchers in drug development, the unambiguous identification of the correct isomer is not merely an academic exercise; it is a critical step that underpins the integrity of all subsequent biological and clinical data. An incorrect isomeric assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques used to differentiate pyrazolopyridine isomers, grounded in both theoretical principles and practical, field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure confidence in your structural elucidation.
The Analytical Workflow: A Multi-Technique Approach
Caption: General workflow for the characterization of pyrazolopyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is unequivocally the most powerful tool for distinguishing pyrazolopyridine isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic effects of nearby atoms, particularly the electronegative nitrogen atoms, providing a unique fingerprint for each isomer.
Expertise & Experience: Why NMR is Decisive
The key to differentiating isomers lies in understanding how the placement of nitrogen atoms and the nature of the ring junction influence the electron density across the scaffold.
-
¹H NMR - Chemical Shifts (δ): Protons on the pyridine ring that are adjacent to the pyrazole ring junction or the pyrazole's nitrogen atoms will experience significant changes in their chemical shifts. For example, a proton ortho to a pyridine-like nitrogen is typically deshielded and appears at a lower field (higher ppm) compared to one in a more distant position. In pyrazolo[3,4-b]pyridines, the proton at position 7 is adjacent to the pyrazole ring and its chemical shift is a key diagnostic signal.[3]
-
¹³C NMR - Carbon Chemical Shifts: The chemical shifts of the carbon atoms at the ring junction (bridgehead carbons) are highly diagnostic. Their electronic environment is directly dictated by the fusion pattern, leading to significant and predictable differences between isomers.
-
J-Coupling: The through-bond coupling constants between adjacent protons (³JHH) can provide crucial information about the bond type and arrangement within the pyridine portion of the molecule.
-
2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the final arbiter. It reveals long-range (2-3 bond) correlations between protons and carbons. By observing a correlation from a specific proton (e.g., an N-H or a C-H) to a bridgehead carbon, one can definitively establish the fusion pattern and thus confirm the isomeric structure.
Experimental Protocol: ¹H, ¹³C, and HMBC NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazolopyridine isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. The choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[3] CDCl₃ is another common choice.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for sufficient signal dispersion.[4]
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans. Ensure the spectral width covers the range of -1 to 14 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
HMBC: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz) to observe key correlations to quaternary carbons.
-
Data Presentation: Comparative NMR Data
The following table illustrates hypothetical but representative data for distinguishing two common pyrazolopyridine isomers. Actual chemical shifts will vary based on substitution.
| Spectroscopic Feature | Isomer A: 1H-Pyrazolo[3,4-b]pyridine | Isomer B: 1H-Pyrazolo[4,3-c]pyridine | Rationale for Distinction |
| ¹H NMR (δ, ppm) | H7: ~8.1 ppm[3] | H7: ~8.5 ppm | H7 in Isomer B is ortho to the pyridine N, causing significant deshielding. |
| H3: ~8.3 ppm | H3: ~7.9 ppm | H3 in Isomer A is adjacent to the pyridine N, while in B it is more distant. | |
| ¹³C NMR (δ, ppm) | C7a (Bridgehead): ~148 ppm | C7a (Bridgehead): ~135 ppm | The bridgehead carbon C7a is bonded to two nitrogens in Isomer A's pyrazole ring, leading to a downfield shift. |
| Key HMBC Correlation | N1-H proton to C7a | N1-H proton to C3a | This single correlation definitively confirms the ring fusion pattern. |
Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis
While not as definitive as NMR for isomer identification, IR spectroscopy provides a fast and inexpensive method to confirm the presence of key functional groups and can offer clues about the isomeric structure through subtle shifts in vibrational frequencies.
Expertise & Experience: Reading Between the Lines
The primary utility of IR is in identifying N-H, C=O, and C≡N stretches, which are often present in substituted pyrazolopyridines.[1] The position and shape of the N-H stretch (typically 3100-3300 cm⁻¹) can be informative. In isomers where the N-H group is sterically hindered or involved in strong intramolecular hydrogen bonding, the peak may be broader or shifted compared to a more exposed N-H group. The fingerprint region (below 1600 cm⁻¹) contains a complex series of C-C and C-N stretching and bending vibrations that are unique to each isomer, but direct assignment is often difficult without computational support.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: No special preparation is needed for solid samples. Ensure the sample is dry and pure.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal (e.g., diamond).
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The characteristic stretching frequencies for C=O groups are typically observed between 1709-1727 cm⁻¹, while C=C group vibrations appear in the 1589-1598 cm⁻¹ range.[3]
-
Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a new compound.[3] Beyond this, the fragmentation patterns generated under electron ionization (EI) can serve as a fingerprint to help differentiate isomers.
Expertise & Experience: The Logic of Molecular Breakdown
Isomers, having the same molecular weight, cannot be distinguished by mass alone. However, the way they break apart upon ionization can be different. The stability of the fused ring system and the position of substituents will dictate the fragmentation pathways. For example, an isomer that can easily lose a stable neutral molecule (like HCN or N₂) through a retro-Diels-Alder or other rearrangement pathway will show a characteristic fragment ion that may be absent or of low intensity in the spectrum of another isomer.[5][6]
Caption: Hypothetical fragmentation pathways for a pyrazolopyridine isomer in MS.
Experimental Protocol: HRMS (ESI) and GC-MS (EI)
-
HRMS (for formula confirmation):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.[3] Compare the measured exact mass to the theoretical mass to confirm the elemental formula.
-
-
GC-MS (for fragmentation pattern):
-
Prepare a more dilute solution in a volatile solvent (e.g., dichloromethane).
-
Inject the sample into a Gas Chromatograph (GC) coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
The EI source (typically 70 eV) will induce fragmentation. Record the mass spectrum and analyze the relative abundances of the fragment ions.
-
Data Presentation: Comparative Fragmentation Data
| Ion (m/z) | Isomer A: 1H-Pyrazolo[3,4-b]pyridine | Isomer B: 1H-Pyrazolo[4,3-c]pyridine | Rationale for Distinction |
| [M]⁺ | High Abundance | Moderate Abundance | Isomer A may have a more stable aromatic system, leading to a more intense molecular ion. |
| [M-27]⁺ | Moderate Abundance | High Abundance | Loss of HCN (27 Da) may be a more favorable pathway for Isomer B due to its specific ring structure. |
| [M-28]⁺ | High Abundance | Low Abundance | Loss of N₂ (28 Da) from the pyrazole ring might be characteristic of Isomer A's fragmentation. |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the extent of the conjugated π-system. Since different isomers have different arrangements of atoms and bonds, their conjugated systems differ, leading to distinct absorption spectra.
Expertise & Experience: Chromophores and Conjugation
The pyrazolopyridine scaffold is an extended chromophore. The position of the nitrogen atoms affects the energy levels of the π molecular orbitals. This results in different absorption maxima (λ_max) and molar absorptivities (ε) for each isomer.[7] Generally, a more extended or more planar conjugated system will result in a bathochromic (red) shift to a longer λ_max. While these shifts can be small, they are reproducible and can be used as a comparative tool, especially when a set of known isomeric standards is available.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.). A typical concentration is around 1x10⁻⁵ M.[8]
-
-
Data Acquisition:
Conclusion: An Integrated Approach to Certainty
The structural elucidation of pyrazolopyridine isomers is a challenge that demands a rigorous, multi-faceted analytical approach. While NMR, particularly 2D experiments like HMBC, stands as the most definitive technique, a complete and trustworthy characterization is built upon a foundation of corroborating evidence from mass spectrometry, IR, and UV-Vis spectroscopy. By understanding the causal relationships between isomeric structure and spectroscopic output, and by employing the systematic protocols outlined in this guide, researchers can confidently assign the correct structure to their synthesized compounds. This analytical rigor is fundamental to the integrity of medicinal chemistry research and is the bedrock upon which successful drug development programs are built.
References
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (n.d.). J-Stage. Retrieved January 11, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. Retrieved January 11, 2026, from [Link]
-
(PDF) synthesis and characterization of Thioxopyridine Pyrazolopyridine and Pyridopyrazolotriazine Derivatives. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
-
(PDF) Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents †. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved January 11, 2026, from [Link]
-
Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (2023). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2021). MDPI. Retrieved January 11, 2026, from [Link]
-
Journal of Medicinal Chemistry. (2026). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]
-
UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019). National Institutes of Health. Retrieved January 11, 2026, from [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 10. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile Derivatives: A Comparative Guide
The relentless pursuit of novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is a cornerstone of modern drug discovery. Among the myriad of heterocyclic systems, pyrazolopyridines have emerged as a "privileged scaffold," demonstrating a remarkable versatility in binding to a wide range of biological targets. This is largely attributed to their structural resemblance to purines, allowing them to function as effective ATP-competitive inhibitors for kinases, a class of enzymes deeply implicated in oncology and inflammatory diseases.[1] While the 1H-pyrazolo[3,4-b]pyridine isomer has been extensively explored, leading to several clinical candidates, the therapeutic potential of other isomers remains less charted territory.[2] This guide provides an in-depth assessment of the novelty of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives, showcasing their emergence as potent modulators of two distinct and highly relevant therapeutic targets: G-protein coupled receptor 119 (GPR119) for metabolic disorders and Hematopoietic Progenitor Kinase 1 (HPK1) for immuno-oncology. Through a comparative analysis with existing alternatives and supported by experimental data, we will elucidate the unique value proposition of this specific scaffold.
The 1H-Pyrazolo[3,4-c]pyridine Scaffold: A Fresh Perspective in Drug Design
The pyrazolopyridine core, an isostere of adenine, can exist in nine different isomeric forms, each presenting a unique arrangement of nitrogen atoms that influences its electronic properties and spatial arrangement of substituents.[2] The 1H-pyrazolo[3,4-c]pyridine isomer, in particular, has recently garnered attention for its ability to serve as a versatile template for designing highly potent and selective ligands. The strategic placement of a carbonitrile group at the 3-position can act as a key hydrogen bond acceptor and a handle for further chemical modifications, offering a distinct advantage in tailoring ligand-target interactions.
Novelty in Action I: Potent GPR119 Agonists for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes mellitus due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] The activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), triggering a cascade of events that enhance glucose homeostasis.[5][6]
A novel series of 1H-pyrazolo[3,4-c]pyridine derivatives has been identified as potent GPR119 agonists.[3] The novelty of these compounds lies in the successful application of a ligand-based drug design approach, leading to the discovery of a new chemical class of GPR119 agonists.
Comparative Performance Data: 1H-Pyrazolo[3,4-c]pyridine Derivatives vs. Other GPR119 Agonists
| Compound ID | Scaffold | Target | EC50 (nM) | Emax (%) | Source |
| Compound 24 | 1H-Pyrazolo[3,4-c]pyridine | Human GPR119 | 8.9 | 99 | [3] |
| Lead Compound 4 | 1H-Pyrazolo[3,4-c]pyridine | Human GPR119 | 130 | 97 | [3] |
| APD597 | Pyrimidine | Human GPR119 | Clinical Candidate | - | [4] |
| MBX-2982 | Pyrimidine | Human GPR119 | Clinical Candidate | - | [4][7] |
| DS-8500a | Not specified | Human GPR119 | Clinical Candidate | - | [8] |
As the data indicates, optimization of the 1H-pyrazolo[3,4-c]pyridine scaffold led to the identification of compound 24 with a single-digit nanomolar potency, representing a significant advancement over the initial lead compound.[3] This demonstrates the tractability of this scaffold for developing highly effective GPR119 agonists.
GPR119 Signaling Pathway
Caption: GPR119 activation by an agonist leads to increased cAMP levels and subsequent insulin and GLP-1 secretion.
Novelty in Action II: Selective HPK1 Inhibitors for Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[9][10] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance T-cell activation and anti-tumor immunity.[1][11]
Recently, a series of 1H-pyrazolo[3,4-c]pyridine derivatives has been identified as potent and selective HPK1 inhibitors.[4] The novelty here stems from the discovery of a new scaffold that demonstrates significant potency and selectivity for HPK1, a highly sought-after target in cancer immunotherapy.
Comparative Performance Data: 1H-Pyrazolo[3,4-c]pyridine Derivatives vs. Other Kinase Inhibitors
| Compound ID | Scaffold | Target | Ki (nM) | Cellular IC50 (nM) | Source |
| Compound 6 | 1H-Pyrazolo[3,4-c]pyridine | HPK1 | <1.0 | 144 | [4] |
| Compound 5 | 1H-Pyrazolo[3,4-b]pyridine | HPK1 | 2.5 | >250 (estimated) | [4] |
| BGB-15025 | Not disclosed | HPK1 | - | In clinical trials | [12] |
| CFI-402411 | Not disclosed | HPK1 | - | In clinical trials | [11] |
| NDI-101150 | Not disclosed | HPK1 | - | In clinical trials | [1] |
The data highlights the superior performance of the 1H-pyrazolo[3,4-c]pyridine scaffold (Compound 6 ) in a cellular assay compared to its [3,4-b] isomer (Compound 5), despite both showing potent enzymatic inhibition.[4] This suggests that the [3,4-c] isomer may possess more favorable cell permeability or other properties crucial for cellular efficacy.
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates T-cell activation; inhibitors of HPK1 block this effect, enhancing the immune response.
Experimental Protocols
General Synthesis of this compound Core
A robust synthesis of the 1H-pyrazolo[3,4-c]pyridine core is essential for the exploration of its therapeutic potential. While specific reaction conditions are optimized for each derivative, a generalizable, multi-step synthetic route can be outlined. The synthesis often commences from a substituted pyridine precursor, which undergoes a series of transformations to construct the fused pyrazole ring.
Step 1: Synthesis of a Dihydropyranopyrazole Intermediate
A mixture of a 6-amino-3-methyl-1,4-diaryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 eq), an appropriate aniline (1.0 eq), and a catalytic amount of amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
Step 2: Ring Opening/Closing Cascade to Form the Pyrazolopyridine Core
The dihydropyranopyrazole intermediate undergoes a sequential ring-opening and closing cascade reaction in the presence of the aniline and catalyst to form the corresponding ethyl 6-amino-3-methyl-1,4-diaryl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[13] Note: While this example shows the synthesis of a [3,4-b] isomer, similar principles of pyrazole ring formation from activated precursors are applicable to other isomers with appropriate starting materials.
Step 3: Aromatization and Functionalization
The resulting tetrahydropyrazolopyridine can be aromatized through oxidation. The carbonitrile group at the 3-position can be introduced at various stages, for instance, by the dehydration of a corresponding carboxamide using a dehydrating agent like phosphorus oxychloride or by cyanation of a halo-pyrazolopyridine precursor.[14][15]
GPR119 Agonist Activity Assay (cAMP Measurement)
The potency of GPR119 agonists is typically determined by measuring the increase in intracellular cyclic AMP (cAMP) levels in a cell line stably expressing the human GPR119 receptor (e.g., HEK293 cells).
Protocol:
-
Cell Preparation: HEK293 cells stably expressing human GPR119 are seeded into 384-well plates and cultured overnight.
-
Compound Treatment: The cells are washed and incubated with various concentrations of the test compounds (e.g., this compound derivatives) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent-based assay (e.g., cAMP-Glo™).[16][17][18]
-
Data Analysis: The EC50 values are calculated from the dose-response curves generated from the cAMP measurements.
HPK1 Kinase Inhibition Assay (LanthaScreen®)
The inhibitory activity of compounds against HPK1 can be quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen® Eu Kinase Binding Assay.[3] This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
Protocol:
-
Reagent Preparation: Prepare solutions of the HPK1 enzyme, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled kinase tracer, and the test compounds at desired concentrations in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions.
-
Kinase/Antibody Addition: Add the pre-mixed HPK1 kinase and anti-Eu antibody solution to all wells.
-
Tracer Addition: Add the fluorescently labeled kinase tracer to initiate the binding reaction.
-
Incubation and Measurement: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. The TR-FRET signal is then measured on a fluorescence plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The emergence of this compound derivatives as potent modulators of GPR119 and HPK1 underscores the vast, untapped potential residing within the less-explored isomers of the pyrazolopyridine family. The data presented herein clearly demonstrates that this scaffold is not merely a "me-too" of the more common [3,4-b] isomer but offers a distinct and highly optimizable platform for developing novel therapeutics.
For GPR119, the 1H-pyrazolo[3,4-c]pyridine core has yielded agonists with single-digit nanomolar potency, a significant achievement in the quest for effective treatments for type 2 diabetes. In the competitive landscape of immuno-oncology, the discovery of derivatives of this scaffold as selective HPK1 inhibitors with excellent cellular activity opens up a new avenue for enhancing anti-tumor immunity.
The true novelty of the this compound scaffold lies in its demonstrated adaptability to engage with diverse protein targets in distinct therapeutic areas. Future research should focus on a comprehensive exploration of the structure-activity relationships for both GPR119 and HPK1 modulation, as well as the evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models. The evidence presented in this guide strongly suggests that the this compound core is a valuable addition to the medicinal chemist's toolkit and warrants significant further investigation.
References
-
Matsuda, D., Kobashi, Y., Mikami, A., & Ohtake, N. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3643-3647. [Link]
-
An, L., et al. (2024). An updated review of small-molecule HPK1 kinase inhibitors (2016-present). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
BeiGene. (2025). HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Frontiers in Immunology. [Link]
-
Scheuber, A. (2024). Adding an HPK1 Inhibitor to Immune Checkpoint Inhibition May Be Effective in Solid Tumors. OncLive. [Link]
-
Schematic diagram illustrating the possible actions of GPR119 agonists. ResearchGate. [Link]
-
Shui, J. W., et al. (2007). Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses. Nature Immunology, 8(1), 84-91. [Link]
-
Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Kim, S. H., et al. (2024). Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation. PLOS ONE, 19(6), e0304901. [Link]
-
Glenmark Pharmaceuticals. (2023). FDA Accepts IND for HPK1 Inhibitor in Advanced Solid Tumors and Lymphomas. OncLive. [Link]
-
Chen, Y., et al. (2018). Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function. PLOS ONE, 13(10), e0205365. [Link]
-
Chuang, H. C., et al. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. Frontiers in Immunology, 11, 572426. [Link]
-
Graphical representation of GPR119 agonist mechanism of action. ResearchGate. [Link]
-
This compound. ChemBK. [Link]
-
Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. [Link]
-
Schematic diagram illustrating mechanism by which GPR119 ligand alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes. ResearchGate. [Link]
-
Sun, H., et al. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Expert Opinion on Investigational Drugs, 33(1), 1-4. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
MetaVia. (2026). MetaVia Reports Positive Statistically Significant Results from Its Phase 1b Clinical Trial of DA-1726 In Metabolic Disease. PR Newswire. [Link]
-
Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1845. [Link]
-
GPR119 Agonist for Hypoglycemia in Type 1 Diabetes. ClinicalTrials.gov. [Link]
-
Qu, C., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1324835. [Link]
-
Ijuin, M., et al. (2018). Efficacy and safety of the G protein-coupled receptor 119 agonist DS-8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin. Journal of Diabetes Investigation, 9(4), 824-832. [Link]
-
Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis Online. [Link]
-
GPR119 agonists trigger cAMP elevation in primary L-cells. cAMP imaging... ResearchGate. [Link]
-
Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications. [Link]
-
Validation of the cell-based, HTRF cAMP assay for G protein-coupled... ResearchGate. [Link]
-
Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. Frontiers in Chemistry. [Link]
-
Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Molecules. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]
-
Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its. PubMed. [Link]
Sources
- 1. onclive.com [onclive.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy and safety of the G protein‐coupled receptor 119 agonist DS‐8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin: A phase 2 randomized placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. researchgate.net [researchgate.net]
- 17. cAMP-Glo™ Assay Protocol [promega.sg]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile, a heterocyclic compound utilized in various research and drug development applications.[1] Due to the compound's structural features—a fused pyrazolopyridine ring system and a nitrile functional group—it warrants a cautious and informed approach to its handling and disposal. This document is designed to equip researchers, scientists, and laboratory professionals with the necessary information to manage this chemical waste safely and in compliance with regulations.
Hazard Assessment: Understanding the Risk Profile
While a comprehensive hazard profile for this compound is not extensively documented, a robust risk assessment can be formulated by examining its constituent chemical moieties: the pyridine ring and the nitrile group.
-
Pyridine Moiety: Pyridine and its derivatives are known to be hazardous. They are often flammable liquids and can be harmful if inhaled, swallowed, or absorbed through the skin.[2] Pyridine is a skin and respiratory irritant and may cause damage to the liver and kidneys upon prolonged exposure.[2] Environmentally, pyridine-based compounds are expected to be toxic to aquatic organisms.[3]
-
Nitrile (-CN) Moiety: The presence of the carbonitrile group introduces a significant hazard. Nitrile compounds can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions or during incomplete combustion.[2] Cyanides are among the most toxic and rapidly acting substances found in a laboratory setting.[4]
-
Related Compounds: Safety data for structurally similar compounds, such as 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, indicate hazards including skin irritation, serious eye irritation, and respiratory irritation.[5][6]
Based on this analysis, this compound should be handled as a hazardous substance with potential for irritation, toxicity, and environmental harm. All personnel must wear appropriate Personal Protective Equipment (PPE) and handle the compound within a certified chemical fume hood.
Key Safety and Physical Data
| Property | Value / Information | Source |
| Chemical Formula | C₇H₄N₄ | [1] |
| Appearance | White crystalline solid | [1] |
| Molar Mass | 144.13 g/mol | [1] |
| Stability | Relatively stable at room temperature | [1] |
| Presumed Hazards | Harmful if swallowed or in contact with skin. Causes skin, eye, and respiratory irritation. Toxic to aquatic life. | [2][5][6] |
| Combustion Byproducts | May produce toxic gases in a fire, including carbon oxides, nitrogen oxides, and hydrogen cyanide. | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with rigorous adherence to PPE protocols. When handling this compound in any form (pure solid, solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required. For tasks with a higher risk of splashing, chemical safety goggles are recommended.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with laboratory procedures after handling.[3][7]
-
Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.[3]
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[5][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is critical to mitigate risks.
For Small Spills (Solid or Liquid):
-
Alert & Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Gently cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8][9] Avoid raising dust if the spilled material is a solid.[5]
-
Collect: Carefully scoop the absorbed material and spilled substance into a designated, sealable, and clearly labeled hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a final rinse. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
For Large Spills:
-
Evacuate: Evacuate the immediate area and alert all personnel.
-
Contact EHS: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill unless you are specifically trained to do so.[9]
Waste Characterization and Segregation: A Critical Step
Proper waste management hinges on correct characterization and segregation to prevent dangerous chemical reactions.
-
Waste Characterization: Waste containing this compound must be classified as Hazardous Chemical Waste . This includes:
-
Unused or expired pure compound.
-
Contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Solutions containing the compound.
-
-
Segregation: This waste stream must be kept separate from all other waste types. Crucially, never mix this waste with acids. The reaction of nitriles with strong acids can potentially generate deadly hydrogen cyanide gas.[11] Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.[4]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be handled by a licensed professional waste disposal service.[9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[8][9]
Protocol for Waste Collection and Disposal:
-
Select a Container: Choose a robust, chemically compatible container with a secure, leak-proof lid. A high-density polyethylene (HDPE) or glass container is typically suitable.[12]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the waste mixture with their approximate concentrations.
-
Collect Waste:
-
Solid Waste: Carefully transfer the solid compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup debris into the designated container.
-
Liquid Waste: Pour solutions containing the compound into the designated liquid waste container using a funnel.
-
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4] This prevents the release of vapors and protects the container's contents.
-
Store Safely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat, ignition sources, and incompatible materials (especially acids).[8][13] Secondary containment is mandatory for liquid waste.[4]
-
Arrange for Pickup: Once the container is full or has been in storage for a predetermined time limit (as per institutional and local regulations), contact your institution's EHS department to schedule a pickup. Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[4]
-
Final Disposition: The EHS-approved contractor will transport the waste for final disposal, which is typically high-temperature incineration.[9][14] Incineration in a specialized facility equipped with afterburners and scrubbers is the most effective method to destroy the compound and its hazardous combustion byproducts safely.[3][15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.
Caption: Decision workflow for this compound waste.
References
-
ChemBK. (2024, April 9). This compound. Available at: [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
J.T. Baker. (2011, August 29). PYRIDINE Material Safety Data Sheet. Available at: [Link] (Note: Original link from search was to a direct file; a general SDS search tool is provided for accessibility).
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Available at: [Link]
-
Capot Chemical. (2011, July 19). MSDS of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 1H-Pyrazolo[3,4-c]pyridine. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. Available at: [Link]
-
ChemSupply Australia. (2019). Safety Data Sheet PYRIDINE. Available at: [Link]
-
Capot Chemical. MSDS of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Available at: [Link]
-
Indagoo Research Chemicals. (2025, November 11). Safety Data Sheet: 1H-Pyrazolo[3,4-b]pyridin-5-ol. Available at: [Link]
-
Indiana University Environmental Health & Safety. In-Lab Disposal Methods: Waste Management Guide. Available at: [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Available at: [Link]
-
University of Wisconsin–Madison, Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Available at: [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available at: [Link]
-
New Jersey Department of Health. Hazard Substance Fact Sheet: Pyridine. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. nj.gov [nj.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. capotchem.cn [capotchem.cn]
Comprehensive Safety and Handling Guide for 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
This guide provides essential safety protocols and operational procedures for the handling and disposal of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile. As a pharmacologically relevant heterocyclic compound containing a nitrile group, it is imperative to handle this substance with a high degree of caution.[1][2] The guidance herein is synthesized from established safety data for structurally similar compounds and general best practices for handling potent research chemicals.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The toxicological properties have not been fully investigated.[3] Therefore, this compound should be treated as potentially hazardous. The recommendations below are based on data from analogous pyrazolopyridine and nitrile-containing molecules.
Hazard Assessment and Core Principles
This compound belongs to the pyrazolopyridine class of compounds, which are known for their diverse biological activities and are often investigated as potential therapeutic agents.[4] Many pyrazole derivatives have been studied for their cytotoxic effects against cancer cell lines.[5][6][7] The presence of the nitrile functional group also warrants careful handling, as nitriles can be toxic and may cause irritation.[8]
Based on data from structurally related compounds, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause redness and irritation.
-
Serious Eye Irritation: Contact with eyes could lead to significant damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Given the potential for pharmacological activity, chronic exposure to even small quantities should be avoided.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following protocol outlines the minimum required PPE for handling this compound.
Step-by-Step PPE Protocol:
-
Primary Gloves: Don a pair of nitrile gloves. Nitrile is selected for its broad chemical resistance to a variety of chemicals, including weak acids and bases, and its durability.[9][10][11] Ensure the gloves are inspected for any signs of degradation or punctures before use.
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect against splashes and spills.
-
Eye Protection: Chemical safety goggles are mandatory to provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Secondary Gloves (Double Gloving): For handling larger quantities or during procedures with a higher risk of contamination, wearing a second pair of nitrile gloves is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
PPE Selection Workflow:
Caption: PPE selection workflow for handling this compound.
Operational Plan for Safe Handling
Adherence to a strict operational plan is essential for minimizing risk.
Engineering Controls:
-
Chemical Fume Hood: All weighing and solution preparation activities must be performed in a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling the compound, designate a specific work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a tared weigh boat or paper. Avoid generating dust. If the compound is a fine powder, consider wetting it with a small amount of a suitable solvent to minimize dust generation.
-
Solution Preparation: Add the solid to the solvent slowly. Use a sealed container for mixing or dissolving.
-
Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed, and puncture-proof waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, bench paper, pipette tips) must be disposed of as hazardous chemical waste. Place these items in a designated, sealed waste bag or container.
Disposal Method:
-
Licensed Waste Disposal Service: All waste containing this compound must be disposed of through a licensed chemical waste disposal company. Do not pour any waste down the drain or dispose of it in regular trash.
-
Incineration: A common disposal method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.
Occupational Exposure Limits (Proxy Data)
As there are no established occupational exposure limits (OELs) for this compound, the limits for pyridine can be used as a conservative reference point due to the presence of the pyridine ring.
| Organization | Exposure Limit (8-hour TWA) |
| OSHA | 5 ppm |
| NIOSH | 5 ppm |
| ACGIH | 5 ppm |
TWA: Time-Weighted Average Source: NJ Department of Health, OSHA, NIOSH, ACGIH[12][13][14]
References
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PubMed Central (PMC).
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
- KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide*. (n.d.).
- Nitrile Glove Chemical-Comp
- Nitrile-containing pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central (PMC).
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Publishing.
- NIOSH Pocket Guide to Chemical Hazards - Pyridine. (n.d.). CDC.
- Pyrazolo[1,5-a]pyridine - SAFETY D
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). PubMed Central (PMC).
- TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. (n.d.). NCBI.
- The MSDS HyperGlossary: Nitrile. (n.d.).
- ATSDR Pyridine ToxFAQs. (n.d.). Agency for Toxic Substances and Disease Registry.
- This compound. (2024, April 9). ChemBK.
- 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile. (n.d.). Sigma-Aldrich.
- (PDF) Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (n.d.).
- (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025, August 6).
- 1H-pyrazolo[4,3-c]pyridine-3-carbonitrile | C7H4N4 | CID 84716288. (n.d.). PubChem.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- NITRILES. (n.d.). CDC Stacks.
- Guide to Nitrile Gloves Chemical Resistance | Glove Comp
- Chemical Resistance Reference Chart. (n.d.).
- Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1).
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 9. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. gloves.com [gloves.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
